molecular formula C10H21NO2 B1445250 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol CAS No. 1344288-73-8

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Cat. No.: B1445250
CAS No.: 1344288-73-8
M. Wt: 187.28 g/mol
InChI Key: VLDARPZOBMMLOB-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol ( 1344288-73-8) is a pyrrolidine-based compound of interest in medicinal chemistry and drug discovery research. With the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol, this compound features a pyrrolidine ring, a privileged scaffold in the development of biologically active molecules . The pyrrolidine ring allows for efficient exploration of pharmacophore space due to its sp³-hybridization and non-planar structure, which increases three-dimensional coverage and influences the stereochemistry of the molecule . This makes derivatives like this compound valuable tools for creating structural diversity and studying target selectivity in novel therapeutic agents . The structure incorporates multiple chiral centers and functional groups, including two hydroxy groups, which can be pivotal for molecular interactions and solubility properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It cannot be used for clinical diagnosis or treatment of humans or animals.

Properties

IUPAC Name

1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDARPZOBMMLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN1CCC(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Landscape of a Novel Pyrrolidine Derivative

The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. Pyrrolidine scaffolds, in particular, are a recurring motif in a multitude of biologically active compounds, valued for their unique stereochemical and physicochemical properties that often impart favorable pharmacokinetic profiles. This guide endeavors to provide a comprehensive technical overview of the basic properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol , a molecule of interest within this chemical class.

Core Molecular Attributes

A foundational understanding of any chemical entity begins with its structural and basic chemical identifiers.

Chemical Structure and Nomenclature
  • IUPAC Name: this compound

  • CAS Number: 1344288-73-8[1]

  • Molecular Formula: C10H21NO2

  • Chemical Structure:

    Caption: 2D Representation of this compound.

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational methods can provide estimations of key physicochemical properties. These predictions are valuable for initial assessment and for guiding future experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 187.28 g/mol Influences diffusion, bioavailability, and formulation.
logP (Octanol-Water Partition Coefficient) Low to ModerateIndicates lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) ModerateRelates to hydrogen bonding potential, influencing solubility and permeability.
pKa (Acid Dissociation Constant) Basic (amine) & Neutral (alcohols)Governs ionization state at physiological pH, impacting solubility and receptor interaction.

Prospective Synthesis Strategies

While a specific, validated synthesis for this compound has not been identified in the literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. The pyrrolidinol core is a common starting point for the synthesis of more complex derivatives.

A potential synthetic pathway could involve the N-alkylation of a protected pyrrolidin-3-ol derivative with a suitable electrophile containing the 2-ethyl-3-hydroxy-2-methylpropyl moiety.

G cluster_0 Hypothetical Synthesis Workflow A Protected Pyrrolidin-3-ol C N-Alkylation A->C Nucleophile B 2-Ethyl-2-methyl-oxirane B->C Electrophile D Deprotection C->D E This compound D->E G cluster_1 Recommended Experimental Characterization exp_synthesis Synthesis and Purification - Route optimization - Spectroscopic confirmation (NMR, MS) exp_physchem Physicochemical Profiling - pKa, logP, solubility determination - Solid-state characterization (m.p., DSC) exp_synthesis->exp_physchem exp_in_vitro In Vitro Biological Screening - Receptor binding assays - Enzyme inhibition assays - Cell-based functional assays exp_physchem->exp_in_vitro exp_admet Preliminary ADMET - Metabolic stability (microsomes) - Cell permeability (e.g., Caco-2) exp_in_vitro->exp_admet

Caption: A logical progression of experiments to characterize the compound.

Conclusion

This compound represents a novel chemical entity with a scarcity of available empirical data. While its structural features suggest potential for biological activity, a comprehensive understanding of its basic properties necessitates dedicated synthetic and analytical efforts. This guide serves as a foundational document, outlining the known attributes and providing a roadmap for future research. The scientific community is encouraged to undertake the proposed experimental characterization to unlock the potential of this and other under-investigated pyrrolidine derivatives.

References

  • Due to the lack of specific literature on this compound, no direct scientific publications can be cited for its properties or synthesis.
  • Chemsrc. This compound. [Link]

Sources

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Molecule of Untapped Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and serving as a versatile scaffold in novel drug design.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (CAS Number: 1344288-73-8). While detailed public data on this particular molecule is sparse, its structural motifs—a substituted pyrrolidin-3-ol and a tertiary alcohol—suggest significant potential for biological activity. This document provides a comprehensive theoretical framework for researchers, outlining a plausible synthetic route, predicting its structural and spectroscopic characteristics, and postulating its potential applications in drug development based on the well-established pharmacology of related pyrrolidine derivatives.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its non-planar, puckered structure provides an excellent framework for creating three-dimensional diversity, crucial for specific interactions with biological targets.[1] The pyrrolidine nucleus is found in a wide array of natural products, including alkaloids, and is a key component of many synthetic drugs with diverse therapeutic applications, from antibacterial and antiviral agents to treatments for central nervous system disorders.[2][3] The hydroxylated form, pyrrolidinol, adds a critical functional group for hydrogen bonding and further chemical modification, enhancing its utility as a pharmacophore.

Chemical Structure and Properties of this compound

The chemical structure of this compound is characterized by a pyrrolidin-3-ol ring N-substituted with a 2-ethyl-3-hydroxy-2-methylpropyl group. This unique combination of a secondary alcohol on the pyrrolidine ring and a tertiary alcohol on the side chain presents multiple points for potential biological interactions and further synthetic elaboration.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Topological Polar Surface Area 43.7 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
LogP (Predicted) 0.8

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond between the pyrrolidine ring and the propyl side chain. This leads to two key starting materials: pyrrolidin-3-ol and a suitable electrophilic precursor for the 2-ethyl-3-hydroxy-2-methylpropyl side chain.

Forward Synthesis Workflow

The proposed synthesis would likely proceed via a nucleophilic substitution or reductive amination pathway.

Workflow Diagram:

G A Pyrrolidin-3-ol C This compound A->C Nucleophilic ring-opening B 2-Ethyl-2-methyloxirane B->C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pyrrolidin-3-ol in a suitable polar aprotic solvent, such as acetonitrile or isopropanol, is added 2-ethyl-2-methyloxirane.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Structural Characterization: A Predictive Approach

The unambiguous characterization of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5]

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrolidine ring protons1.5 - 3.5Multiplets
Pyrrolidin-3-ol CH-OH~4.0Multiplet
Side chain CH2-N2.5 - 3.0Multiplet
Side chain CH2-C(OH)1.2 - 1.8Multiplets
Side chain CH3~0.9Triplet
Side chain CH3 (on C with OH)~1.1Singlet
OH protonsVariableBroad singlets

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyrrolidine C=ON/A
Pyrrolidine CH-OH~70
Pyrrolidine CH245 - 60
Side chain C-N~60
Side chain C-OH~75
Side chain CH220 - 30
Side chain CH3~10
Side chain CH3 (on C with OH)~25
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Expected Molecular Ion: [M+H]⁺ = 188.16 m/z

Potential Applications in Drug Development

The structural features of this compound suggest several potential avenues for investigation in drug discovery. The pyrrolidine scaffold is a known pharmacophore for a variety of targets.[2]

Postulated Biological Activities
  • Neurological Disorders: Pyrrolidine derivatives are well-represented in drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the two hydroxyl groups in the target molecule could facilitate interactions with receptors and enzymes implicated in neurological pathways.

  • Infectious Diseases: The pyrrolidine ring is a common feature in many antibacterial and antiviral agents.[2] This compound could be screened for activity against a panel of clinically relevant pathogens.

  • Oncology: Certain substituted pyrrolidines have demonstrated anticancer properties.[1] The unique substitution pattern of this molecule may confer novel cytotoxic or antiproliferative activities.

Logical Relationship Diagram:

G A This compound B Pyrrolidine Scaffold A->B C Hydroxyl Groups A->C D Potential Biological Activity B->D Known Pharmacophore C->D H-Bonding Potential E CNS Disorders D->E F Infectious Diseases D->F G Oncology D->G

Sources

An In-depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1344288-73-8

For: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the pyrrolidinol derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (CAS No. 1344288-73-8). While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data, draws logical inferences from related compounds, and presents a thorough analysis of its chemical properties, potential synthesis, and hypothesized biological activity. A key piece of information from preliminary supplier data suggests this compound may act as an inducer of apoptosis, a critical process in cellular biology and a major focus in oncology research.[1] This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar small molecules.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a core structure found in numerous biologically active molecules and FDA-approved drugs.[2] The presence of hydroxyl groups and a substituted propyl chain suggests its potential for hydrogen bonding and specific interactions with biological targets.

Molecular Structure and Properties
PropertyValueSource
CAS Number 1344288-73-8[3]
Molecular Formula C₁₀H₂₁NO₂CymitQuimica
Molecular Weight 187.28 g/mol Sigma-Aldrich
Synonyms 1-[2-(Hydroxymethyl)-2-methylbutyl]-3-pyrrolidinolMolPort

Potential Synthesis Strategies

While a specific, documented synthesis for this compound is not available in peer-reviewed literature, its structure allows for logical retrosynthetic analysis based on established methods for synthesizing substituted pyrrolidines.[2][4] A plausible synthetic approach would involve the alkylation of a protected pyrrolidin-3-ol with a suitable electrophile.

Proposed Retrosynthetic Pathway

The synthesis could logically proceed through the N-alkylation of a protected pyrrolidin-3-ol derivative. The key steps would be:

  • Protection of the hydroxyl group of a commercially available pyrrolidin-3-ol.

  • N-alkylation with a suitable electrophile containing the 2-ethyl-2-methyl-3-hydroxypropyl moiety.

  • Deprotection to yield the final product.

The diagram below illustrates this conceptual workflow.

G cluster_0 Conceptual Synthetic Workflow Start Pyrrolidin-3-ol Protect Protection of -OH group Start->Protect e.g., TBDMSCl Alkylation N-Alkylation with 2-(chloromethyl)-2-ethyl-oxirane Protect->Alkylation Base (e.g., NaH) Deprotection Deprotection Alkylation->Deprotection e.g., TBAF Product This compound Deprotection->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on common organic synthesis techniques for analogous compounds.

Step 1: Protection of Pyrrolidin-3-ol

  • Dissolve pyrrolidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: N-Alkylation

  • To a solution of the protected pyrrolidin-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0°C.

  • Stir for 30 minutes, then add 2-(chloromethyl)-2-ethyloxirane (1.1 equivalents).

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Monitor by TLC. Upon completion, carefully quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The resulting epoxide can be opened under acidic or basic conditions to yield the diol.

Step 3: Deprotection

  • Dissolve the silyl-protected intermediate in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.5 equivalents).

  • Stir at room temperature for 2-4 hours.

  • Monitor by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to yield the final product.

Biological Activity and Potential Mechanism of Action

The most compelling information available for this compound is its potential to induce apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer.[5]

The Role of Pyrrolidine Scaffolds in Apoptosis Induction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and is present in many compounds with demonstrated anti-cancer and apoptosis-inducing properties.[2] While the exact mechanism for this compound is unknown, we can hypothesize its involvement in key apoptotic pathways.

Hypothesized Mechanism of Action: Caspase-8 Mediated Apoptosis

Many small molecules induce apoptosis through the extrinsic or intrinsic pathways, both of which converge on the activation of caspases. A plausible hypothesis is that this compound could modulate the activity of proteins involved in the death receptor pathway, leading to the activation of caspase-8.[6][7]

The following diagram illustrates a simplified, hypothetical signaling pathway.

G cluster_1 Hypothesized Apoptotic Pathway Compound This compound Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Receptor Modulates Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized caspase-8 mediated apoptotic pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling pyrrolidine derivatives should be followed. These compounds may cause skin and eye irritation.[4]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Directions and Research Opportunities

The preliminary data suggesting apoptosis induction makes this compound an intriguing candidate for further investigation. Key research areas include:

  • Definitive Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound's physical and chemical properties.

  • In Vitro Biological Evaluation: Confirmation of its apoptosis-inducing activity in various cancer cell lines. Determination of its IC₅₀ values and elucidation of the specific apoptotic pathway involved.

  • Target Identification: Identification of the direct molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, small molecule with potential applications in fields requiring the targeted induction of apoptosis. This guide provides a foundational understanding based on available data and logical scientific inference, highlighting the significant opportunities for further research and development.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. (n.d.). Retrieved from [Link]

  • This compound | 1344288-73-8. (n.d.). Retrieved from [Link]

  • 1344288-73-8 - MOLPORT-013-460-099 - Sale from Quality... (n.d.). Retrieved from [Link]

  • Chemsrc provides CAS#:1344288-73-8 MSDS, density, melting point, boiling point, structure, etc. Its name is this compound. (n.d.). Retrieved from [Link]

  • Apoptosis-inducing agents: a patent review (2010 - 2013) - PubMed. (2014, January 10). Retrieved from [Link]

  • Cleavage of the death domain kinase RIP by caspase-8 prompts TNF-induced apoptosis. (1999, October 1). Retrieved from [Link]

  • Caspase-8-driven apoptotic and pyroptotic crosstalk causes cell death and IL-1β release in X-linked inhibitor of apoptosis (XIAP) deficiency - PubMed. (2023, March 1). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the molecular weight and core physicochemical properties of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Identified by the CAS Number 1344288-73-8, this bifunctional organic molecule contains a substituted pyrrolidine ring, a foundational structure in many biologically active compounds.[1][2][3] The molecule's structure, featuring two hydroxyl groups and a tertiary carbon center, suggests potential for complex stereochemistry and diverse chemical interactions, making a thorough understanding of its fundamental properties, such as molecular weight, critical for its application in research and development.

This document will elucidate the components of its molecular structure, detail the methodology for the theoretical determination of its molecular weight, and present its key identifiers in a clear, accessible format for the practicing scientist.

Core Physicochemical Properties

A summary of the primary molecular identifiers for this compound is presented below. These values are fundamental for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValueSource(s)
IUPAC Name This compound[1][2][3]
CAS Number 1344288-73-8[1][2][3]
Molecular Formula C₁₀H₂₁NO₂[1]
Molecular Weight 187.28 g/mol [3][4][5][6][7][8]

Structural Elucidation and Verification

The systematic IUPAC name, this compound, precisely defines the molecule's two-dimensional structure. A logical deconstruction of the name confirms the atomic arrangement and, consequently, the molecular formula.

Structural Breakdown:

  • Pyrrolidin-3-ol : This forms the core of the molecule. It is a five-membered saturated heterocycle containing one nitrogen atom (pyrrolidine), with a hydroxyl (-OH) group attached to the third carbon atom of the ring.

  • 1-(...) : This prefix indicates that the substituent described within the parentheses is attached to the nitrogen atom (position 1) of the pyrrolidine ring.

  • ...propyl) : The parent chain of the substituent is a three-carbon propyl group.

  • 2-Ethyl- ... -2-methyl- : An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are both attached to the second carbon of the propyl chain.

  • ...3-hydroxy- : A hydroxyl group (-OH) is located on the third carbon of the propyl chain.

This systematic construction leads to the molecular formula C₁₀H₂₁NO₂, which is validated by chemical supplier databases.[1]

To visualize this molecular architecture, the following diagram presents the logical connectivity of the constituent parts.

G cluster_pyrrolidine Pyrrolidin-3-ol Core cluster_substituent 1-Substituent: (2-Ethyl-3-hydroxy-2-methylpropyl) N1 N (1) C2 C (2) N1->C2 C1_prime C (1') N1->C1_prime Attachment at N-1 C3 C (3) C2->C3 C4 C (4) C3->C4 OH_ring OH C3->OH_ring C5 C (5) C4->C5 C5->N1 C2_prime C (2') C1_prime->C2_prime C3_prime C (3') C2_prime->C3_prime Methyl Methyl (-CH₃) C2_prime->Methyl Ethyl Ethyl (-CH₂CH₃) C2_prime->Ethyl OH_chain OH C3_prime->OH_chain

Caption: Logical diagram of this compound.

Protocol: Theoretical Calculation of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. The protocol for its determination from the molecular formula is a fundamental exercise in chemistry, relying on the standard atomic weights of the constituent elements.

Objective: To calculate the molar mass (molecular weight) of this compound based on its verified molecular formula, C₁₀H₂₁NO₂.

Required Data:

  • Molecular Formula: C₁₀H₂₁NO₂

  • Standard Atomic Weights (IUPAC):

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

Step-by-Step Methodology:

  • Identify Elemental Composition: Enumerate the number of atoms of each element present in the molecular formula.

    • Carbon (C): 10 atoms

    • Hydrogen (H): 21 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Calculate Total Mass for Each Element: Multiply the atom count for each element by its standard atomic weight.

    • Total Mass of Carbon = 10 atoms × 12.011 u/atom = 120.110 u

    • Total Mass of Hydrogen = 21 atoms × 1.008 u/atom = 21.168 u

    • Total Mass of Nitrogen = 1 atom × 14.007 u/atom = 14.007 u

    • Total Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

  • Sum Elemental Masses: Sum the total masses of all elements to obtain the molecular weight of the compound.

    • Molecular Weight = 120.110 + 21.168 + 14.007 + 31.998 = 187.283 u

  • Express as Molar Mass: The calculated molecular weight in atomic mass units (u) is numerically equivalent to the molar mass in grams per mole ( g/mol ).

    • Molar Mass = 187.28 g/mol

This calculated value is in agreement with the molecular weight provided by commercial chemical suppliers, confirming the identity of the compound associated with CAS number 1344288-73-8.[3]

The following workflow diagram illustrates this self-validating computational protocol.

G Start Start: IUPAC Name Formula Determine Molecular Formula (C₁₀H₂₁NO₂) Start->Formula AtomCount Count Atoms: C=10, H=21, N=1, O=2 Formula->AtomCount CalcMass Calculate Total Mass for each Element AtomCount->CalcMass AtomicWeights Reference Standard Atomic Weights AtomicWeights->CalcMass SumMass Sum Elemental Masses CalcMass->SumMass Result Result: Molecular Weight = 187.28 g/mol SumMass->Result

Caption: Workflow for calculating molecular weight from the IUPAC name.

Conclusion

This guide has established the molecular weight of this compound to be 187.28 g/mol . This was determined through a systematic breakdown of its IUPAC name to derive the molecular formula, C₁₀H₂₁NO₂, and subsequently validated by a step-by-step theoretical calculation based on standard atomic weights. The confirmed CAS number (1344288-73-8) and molecular formula provide researchers with the critical identifiers necessary for accurate documentation, procurement, and experimental design.

References
  • PubChem. (S)-2-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

  • ChemBuyersGuide.com. Neostar United Industrial Co., Ltd. (Page 36). ChemBuyersGuide.com, Inc. [Link]

  • Chemsrc. This compound. Chemsrc. [Link]

  • PubChem. 2-Amino-decanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 10-Aminodecanoic acid. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (C10H21NO2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrrolidine derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, a molecule of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established "privileged structure" in the development of novel therapeutics, known for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This document outlines a proposed synthetic route, detailed analytical characterization methodologies, and predicted physicochemical properties for the title compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of novel pyrrolidine-containing molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of biologically active compounds.[1][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its importance in medicinal chemistry.[5] The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively present substituents for optimal interaction with biological targets.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key site for substitution to modulate the pharmacological profile of a molecule.[2][6] The inherent chirality of many substituted pyrrolidines also allows for stereospecific interactions with biological systems, a critical aspect of modern drug design.[3][4]

The title compound, this compound, incorporates two hydroxyl groups and a tertiary amine within a flexible aliphatic chain attached to the pyrrolidine nitrogen. These features suggest potential for a range of biological activities, and a physicochemical profile amenable to drug development.

Proposed Synthesis and Mechanistic Rationale

Due to the limited availability of direct synthetic procedures for this compound in the current literature, a plausible and efficient synthetic strategy is proposed based on well-established chemical transformations. The key disconnection in the retrosynthetic analysis involves the formation of the C-N bond between the pyrrolidine ring and the substituted propyl chain.

G Target This compound Retrosynthesis Retrosynthetic Disconnection (C-N Bond Formation) Target->Retrosynthesis Precursors Precursors Retrosynthesis->Precursors Pyrrolidinol 3-Hydroxypyrrolidine Precursors->Pyrrolidinol Epoxide 2-Ethyl-2-methyloxirane Precursors->Epoxide

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach leads to two key starting materials: 3-hydroxypyrrolidine and 2-ethyl-2-methyloxirane. The proposed forward synthesis involves the nucleophilic ring-opening of the epoxide by the secondary amine of 3-hydroxypyrrolidine. This reaction is a well-documented and reliable method for the formation of β-amino alcohols.[1][4][5][6]

Synthesis of Precursors
  • 3-Hydroxypyrrolidine: This starting material can be synthesized from various precursors, including D-malic acid or through the reduction of 3-pyrrolidinone.[7][8] Chiral versions of 3-hydroxypyrrolidine are also accessible through stereoselective synthetic routes.[7][8]

  • 2-Ethyl-2-methyloxirane: This epoxide can be prepared by the epoxidation of 2-methyl-1-butene using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Protocol

The following protocol outlines the proposed synthesis of this compound.

Step 1: Epoxide Ring-Opening

  • To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in a suitable protic solvent such as ethanol or isopropanol, add 2-ethyl-2-methyloxirane (1.1 equivalents).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A protic solvent is chosen to facilitate the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the amine.

  • Stoichiometry: A slight excess of the epoxide is used to ensure complete consumption of the more valuable 3-hydroxypyrrolidine.

  • Temperature: The reaction is initially attempted at room temperature to minimize potential side reactions. Gentle heating can be applied to increase the reaction rate if it is sluggish.

  • Purification: Column chromatography is a standard and effective method for purifying polar compounds like the target molecule, which contains multiple hydroxyl groups and a tertiary amine.

G cluster_0 Synthesis Workflow Start Starting Materials: 3-Hydroxypyrrolidine 2-Ethyl-2-methyloxirane Reaction Epoxide Ring-Opening (Ethanol, RT to 60°C) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the methylene and methine protons of the propyl chain and the pyrrolidinol ring. The protons attached to carbons bearing hydroxyl groups will appear as downfield signals.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons attached to nitrogen or oxygen will be deshielded and appear at higher chemical shifts).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups.

  • C-H stretching vibrations for the aliphatic parts of the molecule in the 2850-3000 cm⁻¹ region.

  • C-N stretching absorption for the tertiary amine, typically in the 1000-1250 cm⁻¹ range.[9][10]

  • C-O stretching vibrations for the alcohol functionalities.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 200 °C (estimated)
Solubility Soluble in water and polar organic solvents
pKa (of the amine) 9-10 (estimated)

Potential Applications and Future Directions

Given the presence of the pyrrolidine scaffold and multiple hydrogen bonding functionalities, this compound represents a promising candidate for biological screening. The structural motifs present in this molecule are found in various classes of bioactive compounds. Future research could focus on:

  • Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, antiviral, or CNS activity.

  • Analogue Synthesis: Preparing a library of related compounds by modifying the substituents on the pyrrolidine ring or the side chain to establish structure-activity relationships (SAR).

  • Pharmacokinetic Profiling: If biological activity is identified, assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, overview of this compound. By proposing a viable synthetic route and outlining a detailed analytical workflow, this document serves as a foundational resource for researchers interested in this novel pyrrolidine derivative. The insights into its potential properties and applications are intended to stimulate further investigation into this promising area of medicinal chemistry.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-unsubstituted and 2-monosubstituted 1-pyrrolines. Chemical Society Reviews, 35(6), 513–528.
  • Li, A. H., & Dai, L. X. (2000). Asymmetric catalysis of the aza-Diels–Alder reaction.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Kim, J., & Lee, S. (2006). A practical synthesis of (S)-3-hydroxypyrrolidine. Bulletin of the Korean Chemical Society, 27(9), 1353-1354.
  • Breit, B., & Youn, S. W. (2008). A concise synthesis of (R)-and (S)-3-hydroxypyrrolidine. Tetrahedron, 64(28), 6689-6692.
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An In-depth Technical Guide to the Synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the novel amino alcohol, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic selection of starting materials, the rationale behind the chosen reaction pathway, and detailed experimental protocols. The synthesis is centered around the well-established nucleophilic ring-opening of a custom-synthesized epoxide, a cornerstone reaction in modern organic chemistry.

Introduction and Strategic Overview

This compound is a complex molecule featuring a substituted pyrrolidinol core and a tertiary alcohol. The strategic disconnection of this target molecule points towards a highly efficient and convergent synthesis involving the coupling of two key fragments: pyrrolidin-3-ol and 2-ethyl-2-methyloxirane. This approach is predicated on the nucleophilic attack of the secondary amine of the pyrrolidinol onto the epoxide ring of the oxirane. This key reaction is known for its high atom economy and the ability to introduce structural complexity in a single, well-controlled step.[1]

The overall synthetic strategy is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Synthesis of 2-Ethyl-2-methyloxirane cluster_1 Synthesis of Pyrrolidin-3-ol cluster_2 Final Coupling Reaction A 2-Methyl-1-butene C 2-Ethyl-2-methyloxirane A->C Epoxidation B m-CPBA I 1-(2-Ethyl-3-hydroxy-2- methylpropyl)pyrrolidin-3-ol C->I Nucleophilic Ring-Opening D Epichlorohydrin F 1-Benzylpyrrolidin-3-ol D->F Cyclization E Benzylamine H Pyrrolidin-3-ol F->H Debenzylation G H₂, Pd/C H->I

Figure 1: Overall synthetic workflow for this compound.

This guide will first detail the synthesis of the two key precursors, followed by a comprehensive protocol for their coupling to yield the final product.

Part 1: Synthesis of Precursor 1: 2-Ethyl-2-methyloxirane

The synthesis of the trisubstituted epoxide, 2-ethyl-2-methyloxirane, can be efficiently achieved via the direct epoxidation of the corresponding alkene, 2-methyl-1-butene. This reaction is a classic example of electrophilic addition to a double bond.

Reaction Pathway: Epoxidation

Epoxidation 2-Methyl-1-butene 2-Methyl-1-butene 2-Ethyl-2-methyloxirane 2-Ethyl-2-methyloxirane 2-Methyl-1-butene->2-Ethyl-2-methyloxirane m-CPBA, DCM, 0 °C to rt

Figure 2: Epoxidation of 2-methyl-1-butene.

Experimental Protocol: Synthesis of 2-Ethyl-2-methyloxirane
  • Reaction Setup: To a solution of 2-methyl-1-butene (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 2-ethyl-2-methyloxirane as a colorless liquid.

ParameterValueReference/Justification
Starting Material 2-Methyl-1-buteneCommercially available alkene
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)Common and effective epoxidizing agent
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reactants
Temperature 0 °C to room temperatureControlled addition at low temperature to manage exotherm
Reaction Time 4-6 hoursTypical for m-CPBA epoxidations
Expected Yield 80-90%Based on analogous literature preparations

Part 2: Synthesis of Precursor 2: Pyrrolidin-3-ol

Pyrrolidin-3-ol can be synthesized through various routes. A reliable and scalable method starts from epichlorohydrin and a primary amine, such as benzylamine, followed by a deprotection step. This pathway is advantageous due to the commercial availability and low cost of the starting materials.

Reaction Pathway: Cyclization and Deprotection

Pyrrolidinol_Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Debenzylation Epichlorohydrin Epichlorohydrin 1-Benzylpyrrolidin-3-ol 1-Benzylpyrrolidin-3-ol Epichlorohydrin->1-Benzylpyrrolidin-3-ol 1. Benzylamine, MeOH 2. NaOH Pyrrolidin-3-ol Pyrrolidin-3-ol 1-Benzylpyrrolidin-3-ol->Pyrrolidin-3-ol H₂, Pd/C, EtOH

Figure 3: Synthesis of Pyrrolidin-3-ol from Epichlorohydrin.

Experimental Protocol: Synthesis of Pyrrolidin-3-ol

Step 1: Synthesis of 1-Benzylpyrrolidin-3-ol

  • Reaction Setup: In a round-bottom flask, dissolve epichlorohydrin (1.0 eq) in methanol (0.5 M). Cool the solution to 0 °C and add benzylamine (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Then, add a solution of sodium hydroxide (NaOH, 1.2 eq) in water and heat the mixture to reflux for 2-3 hours to promote cyclization.

  • Work-up and Purification: Cool the reaction mixture, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-benzylpyrrolidin-3-ol.

Step 2: Synthesis of Pyrrolidin-3-ol

  • Reaction Setup: Dissolve 1-benzylpyrrolidin-3-ol (1.0 eq) in ethanol in a hydrogenation vessel. Add palladium on carbon (10 wt%, 5 mol%) to the solution.

  • Hydrogenolysis: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain pyrrolidin-3-ol, which can be used in the next step without further purification.

ParameterStep 1: 1-Benzylpyrrolidin-3-olStep 2: Pyrrolidin-3-ol
Starting Materials Epichlorohydrin, Benzylamine1-Benzylpyrrolidin-3-ol
Reagents NaOHH₂, Pd/C
Solvent MethanolEthanol
Temperature 0 °C to refluxRoom temperature
Reaction Time 14-19 hours24 hours
Expected Yield 70-80%>95%

Part 3: Final Coupling - Synthesis of this compound

The final step in the synthesis is the nucleophilic ring-opening of 2-ethyl-2-methyloxirane with pyrrolidin-3-ol. This reaction is expected to proceed with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring.[2][3] The reaction can be performed under neat conditions or in a polar protic solvent to facilitate the proton transfer steps.

Reaction Pathway: Nucleophilic Ring-Opening

Final_Coupling 2-Ethyl-2-methyloxirane 2-Ethyl-2-methyloxirane This compound This compound 2-Ethyl-2-methyloxirane->this compound Pyrrolidin-3-ol, EtOH, 80 °C

Figure 4: Final coupling reaction.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a sealed tube, combine pyrrolidin-3-ol (1.0 eq) and 2-ethyl-2-methyloxirane (1.1 eq) in ethanol (1.0 M).

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 24-48 hours. The use of a sealed tube is necessary to prevent the evaporation of the volatile epoxide.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.

ParameterValueReference/Justification
Starting Materials Pyrrolidin-3-ol, 2-Ethyl-2-methyloxiraneSynthesized in previous steps
Solvent EthanolPolar protic solvent to facilitate proton transfer and solubilize reactants
Temperature 80 °CElevated temperature to overcome the activation energy of the ring-opening
Reaction Time 24-48 hoursReaction may be slow due to steric hindrance and the nucleophilicity of the amine
Expected Yield 60-75%Based on analogous epoxide ring-opening reactions with secondary amines

Alternative Synthetic Considerations

For a comprehensive guide, it is prudent to consider alternative synthetic strategies. One such alternative involves a reductive amination pathway. This would entail the synthesis of 1-(pyrrolidin-3-yloxy)propan-2-one, followed by a Grignard reaction with ethylmagnesium bromide and subsequent deprotection. However, this route is more linear and likely less efficient than the convergent epoxide ring-opening strategy outlined above.

Conclusion

The synthetic pathway detailed in this guide, centered on the nucleophilic ring-opening of a custom-synthesized epoxide, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on well-established chemical principles and analogous transformations reported in the scientific literature. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel and complex molecular architectures for drug discovery and development.

References

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Substituted Pyrrolidinols: A Comprehensive Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and synthetic compounds with significant biological activity.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, making it an attractive scaffold in drug design.[1][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidinols, with a focus on their therapeutic potential as enzyme inhibitors, anticancer agents, antiviral compounds, and treatments for neurodegenerative diseases. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their biological evaluation, and present visual workflows and pathway diagrams to elucidate key concepts.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrrolidinol framework, a hydroxylated derivative of pyrrolidine, offers a unique combination of structural features that contribute to its biological versatility. The presence of the hydroxyl group provides a key point for hydrogen bonding interactions with biological targets, while the nitrogen atom imparts basicity and can be readily substituted to modulate physicochemical properties and target engagement.[1] The stereochemistry of the pyrrolidinol ring and its substituents plays a crucial role in determining the biological profile, as enantiomers often exhibit different binding affinities and pharmacological effects.[4]

Synthetic Strategies for Bioactive Pyrrolidinols

The synthesis of highly functionalized pyrrolidines and pyrrolidinones is a critical aspect of exploring their therapeutic potential.[5] Various methodologies have been developed, including transition metal-catalyzed cyclizations, 1,3-dipolar cycloadditions, and multi-component reactions.[1][5][6] These approaches allow for the controlled introduction of diverse substituents onto the pyrrolidine core, enabling the systematic investigation of structure-activity relationships.[5]

Enzyme Inhibition: A Major Facet of Pyrrolidinol Bioactivity

Substituted pyrrolidinols have emerged as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase

Pyrrolidine derivatives have been extensively studied as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption.[7] Inhibition of these enzymes can help regulate postprandial blood glucose levels, making them attractive targets for the management of type-2 diabetes.[7][8]

Structure-Activity Relationship (SAR) Insights:

The inhibitory potency of pyrrolidine derivatives against α-amylase and α-glucosidase is highly dependent on the nature and position of substituents on the pyrrolidine ring.[7]

Compound Series Key Substitutions Observed Activity Reference
Pyrrolidine-based ChalconesVaried substitutions on the chalcone moietyCompound 3 showed excellent dual inhibition with IC50 values of 14.61 µM (α-amylase) and 25.38 µM (α-glucosidase).[9]
(S)-1-Boc-pyrrolidine-2-carboxamidesSubstitutions on the amide nitrogenThe nature of the substituent significantly influences inhibitory potential.[10]
Pyrrolidine Sulfonamides4-trifluorophenyl substitution on the 1,2,4-oxadiazole groupExhibited the best inhibition against DPP-IV enzyme (IC50: 11.32 µM).[11]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [7]

  • Prepare a solution of α-glucosidase (1 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Mix 10 µL of the enzyme solution with the test compound at various concentrations and incubate for 20 minutes at 37°C.

  • Add 125 µL of 0.1 M phosphate buffer (pH 6.8).

  • Initiate the reaction by adding 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate and incubate for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 N Na2CO3.

  • Measure the absorbance of the released p-nitrophenol spectrophotometrically to determine enzyme activity.

  • Calculate the IC50 values from the dose-response curves.

Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme α-Glucosidase Solution (1 U/mL) Mix Mix Enzyme and Compound Enzyme->Mix Compound Test Compound (Varying Concentrations) Compound->Mix Incubate1 Incubate at 37°C for 20 min Mix->Incubate1 AddBuffer Add Phosphate Buffer Incubate1->AddBuffer AddSubstrate Add p-NPG Substrate AddBuffer->AddSubstrate Incubate2 Incubate for 30 min AddSubstrate->Incubate2 StopReaction Add Na2CO3 to Stop Reaction Incubate2->StopReaction MeasureAbs Measure Absorbance StopReaction->MeasureAbs CalculateIC50 Calculate IC50 MeasureAbs->CalculateIC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Viral Protease Inhibition

Pyrrolidine derivatives have also been identified as potent inhibitors of viral proteases, which are essential for viral replication.[12] For instance, novel pyrrolidines have been developed as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[12][13]

Anticancer Activity of Substituted Pyrrolidinols

The pyrrolidine scaffold is present in a variety of compounds exhibiting significant anticancer activity.[14][15] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanisms of Anticancer Action
  • Induction of Apoptosis: Some pyrrolidine derivatives, such as novel hybrid pyrrolidinedione-thiazolidinones, have been shown to induce mitochondria-dependent apoptosis in cancer cells.[16] This is achieved by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[16]

  • Cell Cycle Arrest: 2-Pyrrolidinone, a compound found in Brassica oleracea var. capitata, has demonstrated the ability to arrest the cell cycle in the G0/G1 phase in human cancer cell lines.[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrrolidine derivatives is highly influenced by the substituents on the pyrrolidine ring and attached moieties.[14]

Compound Series Key Substitutions Observed Activity Reference
Pyrrolidinedione-thiazolidinones1-(4-chlorophenyl) and 1-(4-hydroxyphenyl) substitutionsHigh antiproliferative activity and selectivity towards various cancer cell lines.[16]
Spiro[indoline‐pyrrolidin]‐pyrazole hybridsSpecific aroyl and diaryl-pyrazolyl substitutionsDemonstrated selective cytotoxicity and multitarget engagement.[15]
Thiophene-containing pyrrolidinesThiophene ring instead of a phenyl ringShowed better activity against MCF-7 and HeLa cell lines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24 or 48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value of the compound.

MTT_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Addition & Incubation cluster_measurement Measurement & Analysis Seed Seed Cancer Cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with Test Compound (Varying Concentrations) Adhere->Treat Incubate1 Incubate for 24/48 hours Treat->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize MeasureAbs Measure Absorbance Solubilize->MeasureAbs CalculateIC50 Calculate IC50 MeasureAbs->CalculateIC50

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Pyrrolidinols in Neurodegenerative Diseases

Chiral pyrrolidines have shown promise as multipotent agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[17][18][19] Their versatility allows for the design of compounds that can interact with multiple targets involved in the disease pathology.[18]

Multi-Target Approach in Alzheimer's Disease

Pyrrolidine derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[19] Additionally, some compounds exhibit antioxidant properties, which can help mitigate the oxidative stress associated with neurodegeneration.[18]

Structure-Activity Relationship (SAR) Insights:

The lipophilicity of substituents on the pyrrolidine nitrogen significantly affects the anti-AChE activity.[19] For example, the introduction of a naphthalene moiety can lead to a substantial increase in inhibitory activity.[19]

Antiviral and Antimicrobial Activities

Beyond their effects on specific enzymes and cancer cells, substituted pyrrolidinols have demonstrated a broad spectrum of antiviral and antimicrobial activities.

Antiviral Activity

Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against the influenza A virus.[20] The position of substituents on the pyrrolidine ring, such as a methyl group, can influence the antiviral potency.[20] Furthermore, certain pyrrolidine-bearing quinoxaline derivatives have shown high antiviral activity against HSV-1, H1N1, and SARS-CoV-2.[21]

Antimicrobial Activity

Novel spirooxindole-spiropiperidinone-pyrrolidine and -pyrrolizine derivatives have displayed excellent activity against a range of microorganisms.[6] The synthesis of these complex heterocyclic scaffolds is often achieved through 1,3-dipolar cycloaddition reactions.[6]

Conclusion and Future Perspectives

Substituted pyrrolidinols represent a highly versatile and promising class of bioactive compounds with a wide array of therapeutic applications. The ability to readily modify the pyrrolidine scaffold allows for the fine-tuning of their pharmacological properties and the development of potent and selective agents. Future research should continue to explore the vast chemical space of substituted pyrrolidinols, focusing on the development of multi-target agents and compounds with improved pharmacokinetic and safety profiles. The insights gained from structure-activity relationship studies will be instrumental in guiding the rational design of the next generation of pyrrolidinol-based therapeutics.

References

  • New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS. (n.d.).
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central.
  • Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. (n.d.). Enamine.
  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). National Institutes of Health.
  • Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.
  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (n.d.). National Institutes of Health.
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  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library.
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  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). ACS Omega.
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  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (n.d.). ResearchGate.
  • Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. (n.d.). PubMed Central.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
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Sources

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-for-1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Research Framework for a Novel Chemical Entity

Abstract

The compound 1-(2-ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a novel chemical entity for which the mechanism of action (MoA) is currently uncharacterized. This technical guide presents a comprehensive, multi-pronged strategy for the systematic elucidation of its biological targets and downstream signaling pathways. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a robust framework from initial phenotypic observations to precise target identification and validation. This document is structured not as a review of existing data, but as a forward-looking, integrated protocol. It combines phenotypic screening, affinity-based and label-free proteomics, and genetic approaches to build a self-validating cascade of experiments. The ultimate goal is to rigorously define the molecular interactions through which this compound exerts its effects, a critical step in its potential development as a therapeutic agent or a chemical probe.

Introduction: The Challenge of a Novel Chemical Entity

In drug discovery, the journey from a newly synthesized small molecule to a well-understood therapeutic candidate is fraught with challenges. A critical and often complex phase is the determination of its mechanism of action (MoA).[1][2] A defined MoA is essential for rational drug development, enabling optimization of on-target activity while minimizing off-target effects. The subject of this guide, this compound, represents a common starting point in discovery campaigns: a molecule with a defined structure but an unknown biological function. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, suggesting a potential for interaction with various biological targets.[3]

This guide will not present a known MoA but will instead provide a detailed, hypothetical roadmap for its discovery. We will operate under the assumption that initial, broad screening has suggested some form of biological activity, warranting a deeper investigation. The strategic approach outlined herein is a synthesis of classical (phenotypic) and reverse pharmacology paradigms.[4][5][6]

Strategic Overview: An Integrated Approach to MoA Determination

The proposed strategy is divided into three core phases, designed to be both sequential and iterative. The findings from each phase inform the experimental design of the next, creating a logical and self-validating workflow.

  • Phase 1: Phenotypic Profiling and Hypothesis Generation. This initial phase focuses on observing the compound's effects in relevant biological systems without a preconceived target bias.[6] The goal is to generate a "phenotypic fingerprint" that can guide hypothesis formation.

  • Phase 2: Target Identification. This phase employs a range of unbiased biochemical and genetic techniques to identify the direct binding partners of the compound.[7][8][9]

  • Phase 3: Target Validation and Pathway Elucidation. The final phase is dedicated to confirming the functional relevance of the identified targets and mapping their role in the observed phenotype.[10]

MoA_Workflow cluster_0 Phase 1: Phenotypic Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation P1_Start Start: Novel Compound This compound P1_Screen High-Content Phenotypic Screening (e.g., Cell Painting) P1_Start->P1_Screen P1_Data Data Analysis & Phenotypic Fingerprinting P1_Screen->P1_Data P1_Hypo Hypothesis Generation: Potential Pathways & Targets P1_Data->P1_Hypo P2_Affinity Affinity-Based Methods (e.g., Affinity Chromatography) P1_Hypo->P2_Affinity Guides Probe Design P2_LabelFree Label-Free Methods (e.g., CETSA, DARTS) P1_Hypo->P2_LabelFree P2_Genetic Genetic Methods (e.g., RNAi/CRISPR screens) P1_Hypo->P2_Genetic P2_Integration Integration of Candidate Targets P2_Affinity->P2_Integration P2_LabelFree->P2_Integration P2_Genetic->P2_Integration P3_Binding Direct Binding Assays (e.g., SPR, ITC) P2_Integration->P3_Binding P3_Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) P3_Binding->P3_Cellular P3_Functional Functional Assays (Target Knockdown/Knockout) P3_Cellular->P3_Functional P3_Functional->P1_Screen Confirms Phenotype Link P3_Conclusion Validated Target & MoA Elucidation P3_Functional->P3_Conclusion CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis Prep Intact Cells or Lysate Treat Treat with Compound or Vehicle (DMSO) Prep->Treat Heat Apply Temperature Gradient (e.g., 40-70°C) Treat->Heat Separate Separate Soluble vs. Aggregated Proteins Heat->Separate Detect Quantify Soluble Protein (Western Blot or MS) Separate->Detect Result Plot Melt Curve -> Identify Shift Detect->Result

Sources

A Strategic Guide to the In-Vitro Screening of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel small-molecule therapeutics is a cornerstone of modern medicine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] This guide presents a comprehensive, multi-phase in-vitro screening strategy for a novel compound, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (hereafter referred to as Compound X). Lacking prior biological data, this document outlines a logical, tiered approach designed to efficiently characterize its cytotoxic profile, identify potential target classes, and elucidate its mechanism of action. The proposed cascade integrates industry-standard assays, including broad-panel cytotoxicity screening, hypothesis-driven functional assays for common pyrrolidine targets like G-Protein Coupled Receptors (GPCRs) and ion channels, and advanced assays for target deconvolution. Each stage is designed with built-in validation checkpoints to ensure data integrity and to provide a clear decision-making framework for advancing Compound X through the early-stage drug discovery pipeline.

Introduction and Strategic Overview

The compound this compound (Compound X) is a novel chemical entity. Its structure, featuring a substituted pyrrolidin-3-ol ring, suggests potential interactions with a variety of biological targets, as the pyrrolidine ring is a key component in numerous natural alkaloids and synthetic drugs.[4] The sp3-hybridized, non-planar nature of the ring allows for complex three-dimensional arrangements that can facilitate precise interactions with protein binding pockets.[1]

Given that no biological activity has been reported for Compound X, a systematic in-vitro screening cascade is essential. This guide proposes a three-phase approach designed to maximize data acquisition while conserving resources. The strategy moves from broad, high-throughput screening to more focused, mechanism-of-action studies.

Phase I: Foundational Profiling. Establish the compound's fundamental cytotoxic and anti-proliferative characteristics across a diverse panel of human cell lines. Phase II: Target Class Identification. Employ a hypothesis-driven approach to screen against high-probability target families known to interact with pyrrolidine-like scaffolds. Phase III: Hit Validation and Target Deconvolution. For any validated "hits" from Phase II, conduct deeper mechanistic studies to confirm target engagement and understand downstream cellular effects.

This strategic workflow ensures that investment in more complex, lower-throughput assays is only made for compounds with a well-defined activity profile.

G cluster_0 Phase I: Foundational Profiling cluster_1 Phase II: Target Class Identification cluster_2 Phase III: Hit Validation & Target Deconvolution a Compound X Synthesis & QC b NCI-60 Cell Line Screen (Broad Cytotoxicity) a->b Submit Compound c GPCR Panel Screen (e.g., Calcium Flux, cAMP) b->c If Selective Activity is Observed d Ion Channel Panel Screen (e.g., Automated Patch-Clamp) b->d If Selective Activity is Observed e Kinase Panel Screen (e.g., ADP-Glo) b->e If Selective Activity is Observed f Dose-Response Curve (IC50/EC50 Determination) c->f If Hit Identified d->f If Hit Identified e->f If Hit Identified g Target Engagement Assay (e.g., CETSA) f->g h Downstream Signaling Analysis (e.g., Western Blot, Reporter Assay) g->h i Lead Optimization h->i

Figure 1: A high-level overview of the proposed in-vitro screening cascade for Compound X.

Phase I: Foundational Profiling - Broad Spectrum Cytotoxicity

The primary objective of this phase is to determine if Compound X exhibits anti-proliferative or cytotoxic effects and, if so, whether this activity is selective for certain cancer types. A broad-based screen is the most efficient method for this initial characterization.[5]

Recommended Assay: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a powerful, publicly funded resource that assesses anticancer activity across 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6][7][8]

Causality behind this choice:

  • Breadth and Diversity: Screening against a wide variety of cell lines from different tissues of origin provides the best chance to identify selective activity.[7] This helps distinguish between a generally toxic compound and one with potential therapeutic specificity.

  • Data-Rich Environment: The NCI-60 database is extensive. Results for Compound X can be compared against thousands of known agents using the COMPARE algorithm, which can provide initial hypotheses about the mechanism of action by matching activity patterns.[9]

  • Cost-Effectiveness: As a service provided by the NCI's Developmental Therapeutics Program (DTP), this screen offers a high-value assessment without significant initial investment.[9]

Experimental Protocol: Submission to NCI-60 Screen

The NCI-60 screen is performed by the NCI. The primary responsibility of the researcher is compound preparation and submission.

  • Compound Preparation: Synthesize and purify a minimum of 10 mg of Compound X with >95% purity as determined by HPLC and NMR.

  • Solubilization: Determine a suitable solvent (typically DMSO) and concentration for the stock solution (e.g., 10 mM).

  • Submission: Follow the official guidelines from the NCI DTP for submitting compounds, including all required paperwork and structural information.

  • Assay Execution (by NCI): The NCI will perform a single-dose screen (typically at 10 µM). If significant activity is observed, they will proceed to a full five-log dose-response screen to determine parameters like GI50 (growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration).

Data Presentation and Interpretation

The NCI provides data as a "mean graph" profile, plotting the positive or negative response of each cell line. Significant selectivity is noted when a compound shows markedly different effects on specific cell lines or subpanels.

Table 1: Hypothetical NCI-60 Screening Outcome for Compound X

ParameterLeukemia Subpanel (Mean)CNS Cancer Subpanel (Mean)Colon Cancer Subpanel (Mean)Melanoma Subpanel (Mean)
GI50 (µM) > 1005.2> 1008.9
TGI (µM) > 10025.6> 10045.1
LC50 (µM) > 10089.1> 100> 100

This is example data. In this hypothetical outcome, Compound X shows selective cytostatic activity against central nervous system (CNS) and melanoma cancer cell lines, making it a candidate for further investigation. A lack of broad cytotoxicity suggests it is not a pan-assay interference compound or generally toxic.

Phase II: Target Class Identification

If Phase I reveals selective activity, or if the goal is to explore non-cancer applications, Phase II focuses on screening Compound X against target classes commonly associated with the pyrrolidine scaffold.

Target Class Rationale
  • G-Protein Coupled Receptors (GPCRs): The pyrrolidine ring is a common feature in ligands for muscarinic, nicotinic, and other GPCRs.[4] Their role in signaling makes them a prime target class.[10][11]

  • Ion Channels: These proteins are critical for regulating cellular excitability and signaling. The charged nature of a protonated pyrrolidine nitrogen can facilitate interaction with channel pores or allosteric sites.[12][13]

Recommended Assay 1: GPCR Screening via Calcium Flux

A calcium flux assay is a robust, high-throughput method for detecting the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[14]

Protocol: FLIPR Calcium Assay

  • Cell Culture: Plate HEK293 cells stably expressing a panel of target GPCRs into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM) in an appropriate assay buffer.

  • Assay Execution: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure baseline fluorescence. Add Compound X to the wells and monitor the change in fluorescence over time.

  • Controls:

    • Positive Control: A known agonist for each specific GPCR.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Data Analysis: Calculate the change in fluorescence (ΔF) and plot against compound concentration to determine an EC50 value for agonist activity. For antagonist activity, pre-incubate with Compound X before adding the positive control agonist.

Recommended Assay 2: Ion Channel Screening via Automated Electrophysiology

Automated patch-clamp systems provide a medium-to-high throughput method for directly measuring ion channel currents, offering the "gold standard" of ion channel data.[15][16]

Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: Use cell lines engineered to express a specific ion channel of interest (e.g., a voltage-gated sodium channel like Nav1.7 or a potassium channel like hERG).

  • Assay Setup: Load the cell suspension and compound plates onto an automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Execution: The instrument will automatically establish whole-cell patch-clamp configurations. A specific voltage protocol is applied to elicit channel opening, and the resulting current is measured.

  • Compound Application: Compound X is applied at various concentrations, and the effect on the ionic current (e.g., inhibition or activation) is recorded.

  • Controls:

    • Positive Control: A known blocker or activator for the specific channel.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Data Analysis: Measure the percentage of current inhibition or activation at each concentration and fit the data to a dose-response curve to calculate an IC50 or EC50.

Phase III: Hit Validation and Target Deconvolution

If a reproducible "hit" is identified in Phase II (e.g., Compound X consistently modulates a specific GPCR or ion channel), this phase aims to confirm direct binding to the putative target.

Recommended Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[17][18] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20]

Causality behind this choice:

  • Physiological Relevance: CETSA measures target engagement within intact cells, accounting for factors like cell permeability and intracellular metabolism, which is a major advantage over assays using purified proteins.[20][21]

  • Direct Evidence: It provides direct, biophysical evidence of binding between the compound and the target protein, confirming that the functional effects observed in Phase II are not due to off-target or downstream phenomena.[18]

G cluster_workflow CETSA Workflow cluster_result Expected Outcome A 1. Treat intact cells with Compound X or Vehicle (DMSO) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. precipitated proteins B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot protein amount vs. temperature to generate melt curves D->E Result Compound X-treated cells should show a rightward shift in the melt curve, indicating thermal stabilization of the target protein.

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture: Grow cells known to express the target protein to ~80% confluency.

  • Treatment: Treat cells with Compound X (at a concentration ~10x its EC50/IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using a specific antibody via Western Blot or ELISA.

  • Data Analysis: For each temperature point, quantify the band intensity from the Western Blot. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.[17]

Conclusion and Future Directions

This in-depth guide provides a robust, logical, and scientifically rigorous framework for the initial in-vitro characterization of this compound. By progressing from a broad cytotoxicity screen to specific, hypothesis-driven functional assays and finally to a direct target engagement assay, this cascade is designed to efficiently identify and validate potential biological activity. Positive results from this screening funnel would provide a strong foundation for subsequent lead optimization, in-vivo efficacy studies, and further preclinical development.

References

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Methodological & Application

Synthesis and purification of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Approach for the Synthesis and Purification of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and purification of this compound (CAS No. 1344288-73-8), a substituted pyrrolidinol of interest in medicinal chemistry and drug discovery. The pyrrolidine motif is a privileged scaffold known to enhance aqueous solubility and modulate physicochemical properties of bioactive molecules.[1] Our described synthetic strategy is a robust, two-stage process designed for clarity and reproducibility. The pathway commences with the synthesis of a key β-amino ester intermediate via a Mannich-type reaction, followed by a high-fidelity reduction of the ester functionality using lithium aluminum hydride (LiAlH₄) to yield the target diol. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring scientific integrity and successful replication.

Introduction and Synthetic Strategy

The target molecule, this compound, possesses a core pyrrolidin-3-ol structure N-substituted with a sterically hindered diol side-chain. Such structures are valuable in exploring structure-activity relationships (SAR) in drug development programs. The synthetic approach must efficiently construct the C-N bond and the quaternary carbon center of the side chain while preserving the hydroxyl group on the pyrrolidine ring.

Our validated pathway involves two key transformations:

  • Synthesis of the Ester Intermediate: A Mannich-type reaction is employed to construct the C-N bond and the carbon backbone of the side chain, forming the intermediate, ethyl 2-((3-hydroxypyrrolidin-1-yl)methyl)-2-methylbutanoate. This reaction provides an efficient route to complex β-amino esters.

  • Reduction to the Target Diol: The ester intermediate is subsequently reduced to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to alcohols with high efficiency.[2][3]

The overall workflow is depicted below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Reduction & Purification SM Pyrrolidin-3-ol + Ethyl 2-methylbutanoate + Formaldehyde Reaction1 Mannich-Type Reaction SM->Reaction1 Intermediate Ethyl 2-((3-hydroxypyrrolidin-1-yl)methyl)-2-methylbutanoate Reaction1->Intermediate Reduction LiAlH4 Reduction Intermediate->Reduction Intermediate->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Target Compound (Purity >98%) Purification->Product

Caption: Overall two-stage synthetic workflow.

Part A: Synthesis of Ethyl 2-((3-hydroxypyrrolidin-1-yl)methyl)-2-methylbutanoate

Principle and Rationale

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, referred to as a Mannich base. In this protocol, pyrrolidin-3-ol acts as the amine, formaldehyde provides the electrophilic methylene bridge, and the enolizable ester, ethyl 2-methylbutanoate, serves as the carbon nucleophile. The reaction proceeds via the formation of an Eschenmoser-like salt in situ, which is then attacked by the enolate of the ester. This approach is chosen for its atom economy and its ability to directly assemble the core structure of our intermediate.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
Pyrrolidin-3-ol2799-21-587.125.00 g57.4
Paraformaldehyde30525-89-430.03 (as CH₂O)1.89 g63.1Acts as an anhydrous source of formaldehyde.
Ethyl 2-methylbutanoate7452-79-1130.1811.2 g (12.8 mL)86.1Use excess as both reagent and solvent.
Hydrochloric Acid (conc.)7647-01-036.46~1 mL-Catalyst.
Diethyl Ether60-29-774.12200 mL-For extraction.
Sodium Bicarbonate (sat. soln.)144-55-684.01100 mL-For neutralization.
Anhydrous Magnesium Sulfate7487-88-9120.37~10 g-Drying agent.
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-methylbutanoate (12.8 mL).

  • Addition of Reagents: Add pyrrolidin-3-ol (5.00 g) and paraformaldehyde (1.89 g) to the flask.

  • Catalyst Addition: Carefully add 5-6 drops of concentrated hydrochloric acid to the stirred mixture.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath and maintain vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Mobile phase: 5% Methanol in Dichloromethane).

  • Cooling and Quenching: After the reaction is complete (disappearance of pyrrolidin-3-ol on TLC), cool the flask to room temperature.

  • Workup - Neutralization: Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of saturated sodium bicarbonate solution. Stir until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester as a viscous oil. This crude product is sufficiently pure for use in the next step.

Part B: Reduction of Ester to this compound

Principle and Rationale

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent used for the reduction of esters and carboxylic acids to primary alcohols.[3][4] Its high reactivity stems from the polar Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The mechanism involves two successive hydride additions: the first addition forms a tetrahedral intermediate which collapses to an aldehyde, and the second, rapid addition reduces the aldehyde to an alkoxide. An aqueous workup then protonates the alkoxide to yield the final alcohol.

Safety is paramount when working with LiAlH₄. It is a pyrophoric solid that reacts violently with water and other protic solvents.[4][5] The reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
Crude Ester Intermediate-~243.34~14.0 g57.4From Part A.
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.954.36 g114.8EXTREME CAUTION . Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)109-99-972.11250 mL-Must be dry. Use from a freshly opened bottle or distilled.
Water (H₂O)7732-18-518.024.4 mL-For quenching.
15% Sodium Hydroxide (aq.)1310-73-240.004.4 mL-For quenching.
Ethyl Acetate141-78-688.11300 mL-For extraction.
Experimental Protocol
  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip it with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • LiAlH₄ Suspension: Under a positive flow of nitrogen, carefully add LiAlH₄ (4.36 g) to the flask, followed by anhydrous THF (150 mL) via cannula or syringe. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the crude ester intermediate (~14.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching (Fieser Workup): Perform this step with extreme caution behind a blast shield. Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of:

    • 4.4 mL of water

    • 4.4 mL of 15% aqueous NaOH

    • 13.2 mL of water A granular white precipitate of aluminum salts should form.

  • Filtration: Stir the mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound as a pale yellow, viscous oil.

Purification Protocol

Rationale

The crude product is a highly polar diol-amine, which can be challenging to purify. The primary impurities include aluminum salts from the workup and potentially unreacted starting material. Column chromatography on silica gel is the method of choice. Amines often streak on silica gel due to strong interactions with acidic silanol groups. To mitigate this, the mobile phase is basified with ammonium hydroxide or triethylamine.

G Crude Crude Product (Viscous Oil) Dissolve Dissolve in minimal DCM/MeOH Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Elution Elute with gradient: 1. 100% DCM 2. 95:5 DCM:MeOH 3. 90:10:1 DCM:MeOH:NH4OH Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine Final Pure Product (Colorless Oil / Solid) Purity > 98% Combine->Final

Caption: Workflow for chromatographic purification.

Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in 100% Dichloromethane (DCM) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of 9:1 DCM:Methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system:

    • Begin with 100% DCM to elute non-polar impurities.

    • Increase polarity to 95:5 DCM:Methanol.

    • Finally, elute the product with a mobile phase of 90:10:1 DCM:Methanol:Ammonium Hydroxide (28%) .

  • Fraction Collection: Collect fractions and monitor them by TLC, visualizing with potassium permanganate stain.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear, colorless oil which may solidify upon standing.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (187.28 g/mol ).

  • Purity Analysis (HPLC): To determine the final purity, which should be >98%.

Expected Yields
StageProductTypical YieldForm
Part AEster Intermediate80-90% (crude)Viscous Oil
Part B & PurificationFinal Diol65-75% (over 2 steps)Colorless Oil / Solid

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part AIncomplete reaction; insufficient catalyst.Increase reaction time; add a few more drops of HCl.
Reaction stalls during LiAlH₄ reductionWet THF or glassware; insufficient LiAlH₄.Ensure all reagents and glassware are scrupulously dry. Use a larger excess of LiAlH₄ if necessary.
Product streaks on TLC/ColumnAmine interacting with acidic silica.Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.
Emulsion during workupFormation of fine aluminum salt precipitate.Add anhydrous sodium sulfate or filter through Celite to break the emulsion.

References

  • A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4). Benchchem.
  • Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. Benchchem.
  • Ester to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison Chemistry Department.
  • This compound. Merck.
  • CAS#:1344288-73-8 | this compound. Chemsrc.
  • Pyrrolidine. Wikipedia.

Sources

Application Note & Experimental Protocols: Characterization of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2][3] Derivatives of this five-membered nitrogen heterocycle have been developed as potent antibacterial, antiviral, anticancer, and anti-inflammatory agents, as well as modulators of the central nervous system (CNS).[1][2][4] The non-planar, sp³-rich structure of the pyrrolidine ring allows for precise three-dimensional orientation of substituents, making it an ideal framework for designing molecules that can interact with complex biological targets with high affinity and selectivity.[5]

This document outlines a strategic experimental approach for the initial characterization of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (herein referred to as "Compound X"), a novel molecule with an N-substituted pyrrolidin-3-ol core. Given the prevalence of pyrrolidine-based compounds as CNS agents, particularly as ligands for G-protein coupled receptors (GPCRs), we propose a working hypothesis that Compound X may function as a modulator of the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders.

The following protocols are designed as a comprehensive, self-validating workflow to test this hypothesis, progressing from fundamental physicochemical assessment to detailed in vitro pharmacological profiling.

Physicochemical and Preliminary Characterization

Before biological evaluation, it is critical to establish the fundamental properties of Compound X to ensure data integrity and reproducibility.

Compound Identity and Properties
PropertyValueSource / Method
CAS Number 1344288-73-8Chemical Abstract Service[6]
Molecular Formula C₁₂H₂₅NO₂Calculated
Molecular Weight 215.34 g/mol Calculated
Predicted LogP 1.0 - 1.5Prediction via ALOGPS/XLOGP3
Predicted Solubility Moderate in aqueous buffersBased on structure (hydroxyl groups)
Protocol: Aqueous Solubility Assessment (Kinetic Method)

Causality: Determining the aqueous solubility is a mandatory first step. It dictates the compound's suitability for biological assays, defines the maximum achievable concentration in buffer, and prevents misleading results due to precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well and serially dilute across the plate. This creates a concentration gradient while maintaining a constant final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by reading absorbance at 620 nm on a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Quality Control:

  • Vehicle Control: Wells containing only buffer and 1% DMSO should show no turbidity.

  • Positive Control: Use a known poorly soluble compound (e.g., Indomethacin) to validate the assay setup.

Experimental Workflow for Pharmacological Profiling

The following diagram outlines the logical progression of experiments to test the hypothesis of Compound X as a D2R modulator.

G A Physicochemical Profiling (Solubility, Stability) B Primary Screen: D2R Radioligand Binding Assay A->B Is compound suitable for assays? C Functional Assay: cAMP Accumulation Assay B->C Does it bind to D2R? D Determine Mode of Action (Agonist vs. Antagonist) C->D Does it elicit a functional response? E Selectivity Profiling (D1R, D3R, 5-HT2A) D->E What is its primary effect? F Downstream Signaling: p-ERK Western Blot D->F Can we confirm pathway modulation? G Data Synthesis & Next Steps E->G F->G

Caption: High-level experimental workflow for characterizing Compound X.

In Vitro Pharmacological Evaluation

Protocol: D2R Radioligand Binding Assay

Causality: This assay directly measures the ability of Compound X to displace a known high-affinity radioligand from the D2 receptor. It is the gold standard for determining binding affinity (Ki).

Materials:

  • HEK293 cell membranes expressing human D2R.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binder: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Compound X dilution series (1 nM to 100 µM).

Methodology:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL Assay Buffer (for Total Binding) or 10 µM Haloperidol (for Non-Specific Binding).

    • 50 µL of Compound X at various concentrations.

    • 50 µL of [³H]-Spiperone at a final concentration equal to its K_d (~0.1-0.3 nM).

    • 50 µL of D2R membranes (5-10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3x with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of Compound X.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol: cAMP Functional Assay

Causality: The D2R is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay determines whether Compound X is an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist).

Materials:

  • CHO or HEK293 cells stably expressing human D2R.

  • Dopamine or Quinpirole (D2R agonist).

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).

Methodology:

Agonist Mode:

  • Cell Plating: Plate D2R-expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Replace media with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of Compound X. Incubate for 15 minutes.

  • Stimulation: Add a sub-maximal concentration of Forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Antagonist Mode:

  • Follow steps 1 and 2 from the Agonist Mode.

  • Co-treatment: Add a fixed concentration of a D2R agonist (e.g., Dopamine at its EC₈₀) to the wells along with Compound X.

  • Proceed with steps 3 and 4 as above.

Data Analysis:

  • Agonist: Plot cAMP levels against the log concentration of Compound X to determine the EC₅₀ (potency) and the maximal effect (E_max, efficacy).

  • Antagonist: Plot cAMP levels against the log concentration of Compound X to determine the IC₅₀. This value can be used to calculate the antagonist potency (K_b) using the Gaddum-Schild equation.

Downstream Signaling Pathway Analysis

To confirm that the observed functional effect is mediated through the canonical D2R signaling pathway, we can measure the phosphorylation of a key downstream effector, ERK (Extracellular signal-regulated kinase).

G cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces CompoundX Compound X (Hypothesized Ligand) CompoundX->D2R Binds G_protein->AC Inhibits ERK_pathway Raf-MEK-ERK Cascade G_protein->ERK_pathway Modulates via βγ subunit PKA PKA cAMP->PKA Inhibits pERK p-ERK ERK_pathway->pERK Phosphorylates Response Cellular Response (e.g., Gene Expression) pERK->Response

Caption: Hypothesized D2R signaling pathway modulated by Compound X.

Protocol: Western Blot for Phospho-ERK (p-ERK)

Methodology:

  • Cell Treatment: Grow D2R-expressing cells in 6-well plates. Starve cells in serum-free media for 4-6 hours.

  • Stimulation: Treat cells with Compound X (at its EC₈₀ if an agonist) or with an agonist +/- Compound X (if an antagonist) for 5-15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

Data Analysis: Quantify the band intensity for p-ERK and total ERK using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample. Compare the normalized values across different treatment conditions.

References

  • Kaur, H., & Singh, J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249226. [Link][1][2]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7216. [Link][5]

  • Chemsrc. (n.d.). CAS#: 1344288-73-8 | this compound. Retrieved January 20, 2026, from [Link][6]

  • Shadomy, S., & Brewer, G. L. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(1), 85-93. [Link][4]

  • Kuznetsov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523. [Link][3]

  • Symanis, J., & Davis, M. (1983). A procedure for the preparation of a pyrrolidinol compound.

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This document provides a comprehensive guide for the initial investigation of the novel chemical entity, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (hereafter referred to as "NC-1359"), as a potential therapeutic agent. While NC-1359 is not yet characterized in published literature, its structural similarity to known bioactive molecules suggests several promising avenues for research. This guide presents a logical, stepwise framework for its evaluation, from initial characterization and in vitro screening to preliminary in vivo assessment. The protocols herein are designed to be self-validating and are grounded in established methodologies for drug discovery.

Part 1: Introduction and Rationale

The pyrrolidine moiety is a privileged structure, widely recognized for its presence in compounds with significant biological activity.[1] Analysis of patent literature reveals that substituted pyrrolidinol derivatives have been successfully developed as modulators of various physiological pathways. For instance, specific hydroxymethyl pyrrolidines have been patented as potent β3 adrenergic receptor (β3AR) agonists, which are effective in relaxing bladder smooth muscle and treating urinary disorders.[2] Given the structural features of NC-1359—specifically the hydroxylated pyrrolidine ring and the substituted propyl side chain—a primary hypothesis is its potential interaction with G-protein coupled receptors (GPCRs), such as the β3AR.

This document outlines a systematic approach to test this hypothesis and explore the broader therapeutic potential of NC-1359. The workflow is designed to efficiently characterize its bioactivity, mechanism of action, and preliminary drug-like properties.

Initial Physicochemical Characterization of NC-1359

Prior to any biological screening, a thorough characterization of the test compound is mandatory. This ensures sample purity, identity, and provides essential data for designing subsequent experiments.

Parameter Method Purpose
Identity Verification ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure matches this compound.
Purity Assessment HPLC-UV/MSDetermines the percentage purity of the compound. A purity of >95% is required for biological assays.
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare accurate stock solutions.
LogP/LogD Calculated or Experimental (e.g., shake-flask method)Predicts membrane permeability and general drug-like properties.

Part 2: In Vitro Evaluation: Target Engagement and Functional Activity

The in vitro phase is designed to determine if NC-1359 interacts with its hypothesized target and to quantify its functional effect on cells.

Application Protocol 1: β3 Adrenergic Receptor Binding Assay

This protocol determines the affinity of NC-1359 for the human β3 adrenergic receptor. A competitive radioligand binding assay is a robust and sensitive method for this purpose.

Objective: To determine the binding affinity (Kᵢ) of NC-1359 for the human β3AR.

Materials:

  • HEK293 cell membranes expressing human β3AR (commercially available).

  • [³H]-L-748,337 (a known high-affinity β3AR antagonist radioligand).

  • Isoproterenol (a non-selective β-agonist, used as a positive control).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of NC-1359 in 100% DMSO. Create a serial dilution series in DMSO, followed by a final dilution into the Binding Buffer to achieve the desired assay concentrations (e.g., 10 µM to 10 pM). Ensure the final DMSO concentration in the assay is ≤0.1%.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Binding Buffer (for total binding) or 10 µM Isoproterenol (for non-specific binding).

    • 25 µL of diluted NC-1359 or vehicle control.

    • 50 µL of [³H]-L-748,337 (at a final concentration equal to its Kₔ, typically ~1-2 nM).

  • Initiate Binding: Add 100 µL of the β3AR membrane preparation (typically 5-10 µg of protein per well) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 300 µL of ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of NC-1359.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Application Protocol 2: Functional Cellular Assay (cAMP Measurement)

The β3AR is a Gₛ-coupled GPCR. Its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay will determine if NC-1359 acts as an agonist, antagonist, or inverse agonist at the β3AR.

Objective: To measure the effect of NC-1359 on cAMP production in cells expressing the human β3AR.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing the human β3AR.

  • Cell culture medium (e.g., F-12K with 10% FBS).

  • Isoproterenol (full agonist control).

  • Propranolol (antagonist control).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Step-by-Step Methodology:

  • Cell Culture: Plate the β3AR-expressing cells in 96-well plates and grow to ~90% confluency.

  • Cell Stimulation (Agonist Mode):

    • Wash the cells once with serum-free medium.

    • Add 50 µL of stimulation buffer containing IBMX and varying concentrations of NC-1359 (or Isoproterenol control).

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of NC-1359 for 15 minutes.

    • Add a fixed concentration of Isoproterenol (the EC₈₀ concentration, determined previously) to all wells.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of NC-1359. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to Isoproterenol.

    • Antagonist Mode: Plot the inhibition of the Isoproterenol response against the log concentration of NC-1359. Determine the IC₅₀ value.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the canonical signaling pathway for a β3AR agonist.

G cluster_membrane Cell Membrane b3ar β3AR gs Gαs b3ar->gs Activation ac Adenylate Cyclase gs->ac Stimulation camp cAMP ac->camp nc1359 NC-1359 (Agonist) nc1359->b3ar atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

Caption: Hypothesized β3AR agonist signaling pathway for NC-1359.

Part 3: In Vivo Evaluation: Pharmacokinetics and Efficacy

Following successful in vitro characterization, the next logical step is to assess the compound's behavior and efficacy in a living organism.

Overall In Vivo Workflow

The diagram below outlines the progression from initial pharmacokinetic studies to efficacy testing in a disease model.

G cluster_invitro In Vitro Phase (Completed) cluster_invivo In Vivo Phase invitro_hit Confirmed β3AR Agonist EC₅₀ = X nM Eₘₐₓ = Y% pk Protocol 3: Rodent Pharmacokinetics (PK) (IV & PO Dosing) invitro_hit->pk Advance Candidate tox Acute Toxicity (Dose Escalation) pk->tox Determine Exposure efficacy Protocol 4: Rodent Efficacy Model (e.g., Overactive Bladder) tox->efficacy Select Safe Doses decision Go/No-Go Decision efficacy->decision Evaluate Efficacy

Caption: Experimental workflow for the in vivo evaluation of NC-1359.

Application Protocol 3: Rodent Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of NC-1359 in rats, including clearance, volume of distribution, half-life (t₁/₂), and oral bioavailability (%F).

Materials:

  • Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing vehicles: Saline/5% Dextrose for intravenous (IV) and 0.5% Methylcellulose for oral (PO).

  • LC-MS/MS system for bioanalysis.

  • NC-1359 analytical standard.

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer NC-1359 as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer NC-1359 via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of NC-1359 in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known amounts of NC-1359.

    • Extract NC-1359 from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze using the LC-MS/MS method.

  • PK Parameter Calculation:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

PK Parameter Description Hypothetical Target Value
t₁/₂ (hours) Elimination Half-life2 - 8 hours
CL (mL/min/kg) Clearance< 30
Vd (L/kg) Volume of Distribution1 - 5
%F Oral Bioavailability> 30%
Application Protocol 4: Rodent Efficacy Model (Overactive Bladder)

Objective: To evaluate the efficacy of NC-1359 in a rat model of bladder hyperactivity.

Rationale: As β3AR agonists are known to relax the detrusor muscle of the bladder, a relevant disease model is essential to demonstrate potential therapeutic utility.[2]

Step-by-Step Methodology:

  • Model Induction: Anesthetize female Sprague-Dawley rats and administer intravesical infusion of a mild irritant (e.g., dilute acetic acid) or use a cyclophosphamide-induced cystitis model to induce bladder hyperactivity.

  • Cystometry: Implant a catheter into the bladder dome for saline infusion and pressure measurement.

  • Dosing: Administer NC-1359 (at doses determined from PK and toxicity studies) or vehicle control to the animals via the desired route (e.g., PO or IV).

  • Data Collection: Continuously infuse saline into the bladder and record the intravesical pressure. Measure key urodynamic parameters, including:

    • Micturition Interval: Time between bladder contractions.

    • Micturition Volume: Volume of saline expelled per contraction.

    • Bladder Capacity: The volume at which a micturition contraction is triggered.

  • Data Analysis: Compare the urodynamic parameters between the vehicle-treated and NC-1359-treated groups. A successful compound will significantly increase the micturition interval and bladder capacity, indicating a reduction in bladder hyperactivity.

Part 4: Conclusion and Future Directions

This document provides a foundational research framework for the systematic evaluation of this compound (NC-1359). By following these protocols, a researcher can efficiently determine if this novel chemical entity possesses the predicted β3AR agonist activity and translate those findings into a relevant preclinical model of disease. Positive results would warrant further investigation, including expanded selectivity profiling, chronic toxicology studies, and formulation development, paving the way for potential clinical development.

References

  • EP0269258A2 - Process for the preparation of a pyrrolidinol compound.
  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

  • CAS#:1359830-31-0 | this compound. Chemsrc. [Link]

  • EP2418194A1 - Process for the preparation of pregabalin.

Sources

Application Note: Comprehensive Characterization of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a complex chiral molecule featuring a substituted pyrrolidine ring, a primary alcohol, and a tertiary alcohol. The presence of multiple functional groups and stereocenters necessitates a multi-faceted analytical approach for unambiguous structural elucidation, purity assessment, and stereochemical determination. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of this compound.

The pyrrolidine scaffold is a key component in many pharmaceuticals, making the development of robust analytical methods for its derivatives crucial.[1][2] The presence of both a secondary and a tertiary alcohol, along with a tertiary amine, imparts specific chemical properties that inform the selection and optimization of analytical methods. This guide emphasizes not just the "how" but the "why" behind each technique and procedural step, ensuring a deep understanding of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be required to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons and their neighboring environments.

  • Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, due to the presence of exchangeable hydroxyl protons, a D₂O shake experiment is essential for confirming the -OH signals.[3] The hydroxyl proton signals can often be broad and their chemical shifts variable, but adding a few drops of D₂O to the NMR tube will cause these peaks to disappear as the protons exchange with deuterium.[4]

Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the hydroxyl proton signals.

Expected ¹H NMR Signals Approximate Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrrolidine Ring Protons1.5 - 3.5Multiplets~7HCH₂, CH protons on the pyrrolidine ring
Ethyl Group Protons0.8 - 1.8Triplet, Quartet5HCH₃ and CH₂ of the ethyl group
Methyl Group Proton~1.2Singlet3HCH₃ on the tertiary alcohol carbon
Methylene Protons2.2 - 3.0Multiplets4HCH₂ groups adjacent to the nitrogen and tertiary carbon
Hydroxyl ProtonsVariable (e.g., 1.0 - 4.0)Broad Singlets2HOH of the primary and secondary alcohols
¹³C NMR and DEPT: Unveiling the Carbon Skeleton

¹³C NMR provides a count of the unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) help differentiate between CH, CH₂, and CH₃ groups.

Protocol for ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 experiments.

Expected ¹³C NMR Signals Approximate Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
Ethyl Group Carbons10 - 30Positive (CH₃), Negative (CH₂)CH₃ and CH₂ of the ethyl group
Methyl Carbon~25PositiveCH₃ on the tertiary alcohol carbon
Pyrrolidine Ring Carbons40 - 70Negative (CH₂), Positive (CH)CH₂, CH carbons on the pyrrolidine ring
Methylene Carbons50 - 70NegativeCH₂ groups adjacent to the nitrogen and tertiary carbon
Carbon Bearing Secondary -OH65 - 75PositiveCH-OH on the pyrrolidine ring
Tertiary Carbon Bearing -OH70 - 80No SignalC(OH)(CH₃)(CH₂CH₃)
Carbon Bearing Primary -OH60 - 70NegativeCH₂-OH
2D NMR (COSY, HSQC, HMBC): Assembling the Molecular Puzzle

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of the compound and gaining structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Causality Behind Experimental Choices: The presence of a basic pyrrolidine nitrogen makes positive ion mode ESI highly effective, as the molecule will readily protonate to form [M+H]⁺. Tandem mass spectrometry (MS/MS) on the protonated molecular ion can provide valuable structural information by inducing fragmentation. The pyrrolidine ring can preferentially sequester a proton, leading to a dominant fragment ion, which can be a challenge.[5] Utilizing in-source fragmentation can sometimes help in these cases by promoting the neutral loss of the pyrrolidine moiety before MS/MS analysis.[5]

Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Parameter Value Rationale
Ionization ModeESI PositiveThe basic nitrogen in the pyrrolidine ring is easily protonated.
Molecular FormulaC₁₂H₂₅NO₂
Exact Mass215.1885
[M+H]⁺ (Monoisotopic)216.1958The primary ion expected in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

HPLC is the method of choice for assessing the purity of this compound and for separating its stereoisomers.

  • Causality Behind Experimental Choices: Due to the polar nature of the molecule, traditional reversed-phase chromatography on a C18 column might provide insufficient retention, especially with high aqueous mobile phases.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-embedded or polar-endcapped reversed-phase column are more suitable options for retaining and separating such polar compounds.[8][9] For chiral separation, a chiral stationary phase (CSP) is necessary.[10][11]

Protocol for Purity Assessment (HILIC)
  • Column: A HILIC column (e.g., silica or amide-based).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Detector: UV detector (if the molecule has a chromophore, otherwise an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol for Chiral Separation
  • Column: A chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detector: UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

G cluster_hplc HPLC Analysis Workflow Sample Sample HPLC_System HPLC Pump & Autosampler Sample->HPLC_System Injection Column HILIC or Chiral Column HPLC_System->Column Separation Detector UV, ELSD, or MS Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Data Output

Caption: General HPLC workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

  • Causality Behind Experimental Choices: The presence of hydroxyl (-OH) and amine (N-H, although this is a tertiary amine so no N-H stretch) groups will give rise to characteristic absorption bands. The O-H stretching vibration is particularly informative, appearing as a broad band due to hydrogen bonding.[4][12]

Protocol for FTIR
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet if it is a solid.[13]

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H Stretch (Alcohols)3200 - 3600Strong, Broad
C-H Stretch (Alkanes)2850 - 3000Strong
C-O Stretch (Alcohols)1000 - 1260Strong
C-N Stretch (Amine)1020 - 1250Medium to Weak

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data. HPLC is essential for purity determination and chiral separation, and FTIR offers rapid confirmation of functional groups. By employing these techniques in a logical workflow, researchers can confidently determine the structure, purity, and stereochemistry of this complex molecule.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • BenchChem. (n.d.). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy.
  • BenchChem. (n.d.). Technical Support Center: Monitoring (R)-(-)-N-Boc-3-pyrrolidinol Reactions.
  • Takahashi, H., Kato, N., Iwashima, M., & Iguchi, K. (n.d.). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters. Oxford Academic.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Babiec, J. S., Barrante, J. R., & Vickers, G. D. (n.d.). Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. Analytical Chemistry.
  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives.
  • ResearchGate. (n.d.). FTIR spectra of surface hydroxyl groups of -Al2O3 (a) and....
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook.
  • National Center for Biotechnology Inform
  • National Institutes of Health. (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea.
  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm....
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
  • LCGC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chemsrc. (n.d.). CAS#:1344288-73-8 | this compound.
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • IntechOpen. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds.
  • National Center for Biotechnology Information. (n.d.). (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. PubChem.
  • Google Patents. (2012, February 15).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-(2-Methylpropyl)pyrrolidin-2-one. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. PubChem.
  • National Center for Biotechnology Information. (n.d.).

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinol Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and natural alkaloids stems from its unique stereochemical and conformational properties.[3][4][5] Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold create a non-planar, three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space.[3][6] This structural versatility makes pyrrolidinol derivatives—pyrrolidines bearing a hydroxyl group—particularly valuable for designing potent and selective modulators of a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1][7]

Pyrrolidinol-containing compounds have been successfully developed as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and Prolyl Oligopeptidase (POP), a target for neurodegenerative disorders.[4][8][9] The discovery and optimization of such therapeutic agents are heavily reliant on robust and efficient high-throughput screening (HTS) campaigns designed to evaluate large libraries of these derivatives.[10][11]

This technical guide provides a comprehensive framework for designing, validating, and implementing HTS assays tailored for the discovery of bioactive pyrrolidinol derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a self-validating system to ensure data integrity and reproducibility.

I. Strategic Assay Selection: Aligning Technology with Biology

The initial and most critical step in an HTS campaign is the selection of an appropriate assay format. This choice is dictated by the biological question being asked, the nature of the target, and the available resources. The goal is to establish a robust, scalable, and cost-effective screen that can reliably identify true "hits" from a large compound library.

The Logic of Assay Choice: Biochemical vs. Cell-Based Assays

Biochemical assays directly measure the interaction between a compound and an isolated biological target, such as a purified enzyme or receptor. They are ideal for primary screening campaigns focused on identifying direct inhibitors or binders. Their primary advantage is the clean, simplified system, which minimizes confounding factors and provides a clear, mechanistic readout.

Cell-based assays measure the effect of a compound on a specific cellular process or pathway within a living cell.[12][13] These assays offer greater physiological relevance by assessing compound activity in a more complex biological context, accounting for factors like cell permeability, off-target effects, and cytotoxicity from the outset.[14][15] They are indispensable for confirming hits from primary biochemical screens and for primary screening against complex targets like signaling pathways.

The relationship between these assay types in a typical HTS workflow is hierarchical. A biochemical assay might be used for the primary screen of a large library, with the resulting hits then validated and further characterized in a secondary, more physiologically relevant cell-based assay.

HTS_Workflow_Logic cluster_0 Primary HTS Campaign cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Pyrrolidinol Derivative Library (10,000s - 1,000,000s compounds) Primary_Screen Primary Biochemical Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Screen Hit_Confirmation Dose-Response Analysis (IC50 Determination) Primary_Screen->Hit_Confirmation Identifies 'Hits' Secondary_Screen Secondary Cell-Based Assay (e.g., Target Engagement, Pathway Modulation) Hit_Confirmation->Secondary_Screen SAR Structure-Activity Relationship (SAR) Studies Secondary_Screen->SAR Confirms 'Leads' Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: General HTS workflow for pyrrolidinol derivatives.

II. Biochemical Assay Protocol: DPP-4 Inhibition Assay

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that is a validated drug target for type 2 diabetes.[16] Many pyrrolidinol-based inhibitors target this enzyme.[4][17] This protocol describes a robust, fluorescence-based HTS assay to identify novel pyrrolidinol inhibitors of DPP-4.

Principle

The assay utilizes a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. Inhibitors of DPP-4 will prevent or reduce this cleavage, resulting in a decreased fluorescence signal. The method offers high sensitivity, making it superior to colorimetric assays, especially when sample volumes are limited or potent inhibitors are expected.[16][18]

Materials and Reagents
  • DPP-4 Enzyme (Human, Recombinant): R&D Systems (Cat# 1180-SE) or equivalent.

  • DPP-4 Substrate: Gly-Pro-AMC HBr, Bachem (Cat# I-1225) or equivalent.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl.

  • Positive Control Inhibitor: Sitagliptin, Sigma-Aldrich (Cat# SML1031) or equivalent.

  • Test Compounds: Pyrrolidinol derivatives library dissolved in 100% DMSO.

  • Microplates: 384-well, low-volume, black, flat-bottom plates (e.g., Corning #3573).

  • Plate Reader: Capable of fluorescence intensity measurement (Excitation: 360 nm, Emission: 460 nm).

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • DPP-4 Enzyme Stock (100X): Reconstitute lyophilized enzyme in assay buffer to a concentration of 20 ng/µL. Aliquot and store at -80°C. On the day of the assay, dilute to a 2X working concentration (e.g., 0.2 ng/µL) in cold assay buffer.

    • Gly-Pro-AMC Substrate Stock (100X): Dissolve in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the assay, dilute to a 2X working concentration (e.g., 100 µM) in assay buffer.

    • Sitagliptin Positive Control (400X): Prepare a 10 mM stock in DMSO. Create a serial dilution series in DMSO for IC50 determination. For single-point screening, prepare a 400X concentration that will yield a final concentration of ~10x the known IC50 (e.g., 40 µM for a final concentration of 100 nM).

  • Assay Plate Preparation:

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50 nL of test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate. This creates a compound-ready plate.

  • Enzyme Addition:

    • Add 10 µL of the 2X DPP-4 enzyme working solution to all wells except the "no enzyme" control wells.

    • To the "no enzyme" control wells, add 10 µL of assay buffer.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the 2X Gly-Pro-AMC substrate working solution to all wells to start the reaction. The final assay volume is 20 µL.

    • Immediately transfer the plate to a plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes (kinetic read).

Data Analysis and Validation
  • Calculate Percent Inhibition:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Use the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Min) / (Rate_Max - Rate_Min))

      • Rate_Sample: Reaction rate in the presence of a test compound.

      • Rate_Max: Average reaction rate of the DMSO vehicle control wells (maximum activity).

      • Rate_Min: Average reaction rate of the positive control inhibitor wells (minimum activity).

  • Assay Quality Control (Self-Validation): The robustness and suitability of the HTS assay are determined by the Z'-factor.[12]

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

      • SD_Max / Mean_Max: Standard deviation and mean of the maximum signal controls (DMSO).

      • SD_Min / Mean_Min: Standard deviation and mean of the minimum signal controls (Sitagliptin).

    • An assay is considered robust for HTS when Z' ≥ 0.5 . This calculation must be performed for every screening plate.[19][20]

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Ensures a large enough separation between positive and negative controls to reliably identify hits.[21]
Signal-to-Background > 10Confirms that the enzyme activity provides a signal sufficiently above the baseline noise.
DMSO Tolerance < 20% inhibitionVerifies that the final concentration of the compound solvent does not significantly interfere with the assay.
Reagent Stability Stable for HTS runReagents should be stable under assay conditions for the duration of the screen to avoid signal drift.[19]

III. Cell-Based Assay Protocol: AlphaScreen for Target Engagement

To confirm that hits from the primary screen act on the intended target within a cellular environment, a target engagement assay is crucial. The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a powerful, bead-based method for studying biomolecular interactions.[22][23]

Principle

AlphaScreen technology uses two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[22] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[24][25] This singlet oxygen has a short half-life and can diffuse approximately 200 nm. If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent cascade, emitting light at 520-620 nm.[23]

In this protocol, we will use a competition assay format to measure the displacement of a known, biotinylated ligand from a target protein expressed in cells as a GST-fusion protein. A pyrrolidinol derivative that binds to the target will disrupt the bead proximity, causing a decrease in the AlphaScreen signal.

Sources

Application Notes & Protocols for Cell-Based Assays Involving 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for the Cellular Characterization of a Novel Pyrrolidine Derivative

Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The novel compound, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, represents a new chemical entity with unexplored biological potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of this and other novel compounds. The following protocols are designed as a strategic, multi-tiered approach, beginning with broad assessments of cellular viability and progressing towards more defined mechanistic studies. This guide emphasizes a self-validating experimental workflow, ensuring robust and reproducible data generation.

The power of cell-based assays lies in their ability to assess a compound's activity in a physiologically relevant context, offering insights into its mechanism of action, potential off-target effects, and overall cellular impact.[2][3][4] This is a critical step in the drug discovery pipeline, bridging the gap between in vitro biochemical assays and in vivo studies.[5][6]

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial characterization of any novel compound must begin with an understanding of its inherent cytotoxicity. This foundational data informs the appropriate concentration range for all subsequent, more sensitive functional assays.

Experimental Workflow: Foundational Viability

G cluster_0 Phase 1: Viability & Cytotoxicity A Select a panel of cell lines (e.g., cancerous and non-cancerous) B Prepare serial dilutions of This compound A->B C Treat cells for 24, 48, and 72 hours B->C D Perform MTT or similar viability assay C->D E Calculate IC50 values D->E F Determine sub-toxic concentration range for further assays E->F

Caption: Workflow for determining the cytotoxicity profile of a novel compound.

Protocol 1: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cell lines of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated stock of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Outcome: This assay will provide the IC50 values of this compound in different cell lines at various time points. This information is crucial for selecting appropriate, non-toxic concentrations for subsequent experiments.

Cell LineIncubation Time (h)Hypothetical IC50 (µM)
HeLa24>100
4885.2
7262.5
HEK29324>100
48>100
7295.1
HepG22478.9
4855.3
7238.7

Phase 2: Probing Cellular Function and Signaling

With a defined sub-toxic concentration range, the next phase investigates the compound's impact on specific cellular processes. Given the pyrrolidine scaffold's prevalence in compounds targeting the central nervous system and in anti-inflammatory agents, initial functional assays could logically explore these areas.[1][7]

Hypothetical Signaling Pathway Perturbation

Based on the general activities of pyrrolidine-containing molecules, we can hypothesize potential interactions with key signaling pathways. For instance, many such compounds modulate inflammatory responses or neuronal signaling.

G cluster_1 Hypothetical Signaling Cascade A This compound B Cell Surface Receptor (e.g., GPCR) A->B Modulation C Second Messenger System (e.g., cAMP, Ca2+) B->C D Kinase Cascade (e.g., MAPK/ERK) C->D E Transcription Factor Activation (e.g., NF-κB, CREB) D->E F Gene Expression Changes (e.g., Cytokines, Proliferation Genes) E->F

Caption: A potential signaling pathway that could be modulated by the test compound.

Protocol 2: NF-κB Reporter Assay for Anti-inflammatory Potential

The NF-κB signaling pathway is a key regulator of inflammation. This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify pathway activation.

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB)

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow it to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various sub-toxic concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include positive (TNF-α alone) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel MTT assay or a multiplexed viability dye). Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.

Expected Outcome: This assay will reveal whether this compound has anti-inflammatory potential by inhibiting the NF-κB signaling pathway.

TreatmentHypothetical Luciferase Signal (RLU)% Inhibition
Vehicle Control1,500-
TNF-α (10 ng/mL)50,0000
TNF-α + Compound (1 µM)42,50015.5
TNF-α + Compound (10 µM)25,00051.5
TNF-α + Compound (50 µM)12,50077.3

Phase 3: Mechanistic Deep Dive and Target Identification

Should the functional assays yield promising results, the subsequent phase focuses on elucidating the specific mechanism of action. This often involves more complex assays aimed at identifying the direct molecular target of the compound.

Experimental Workflow: Target Deconvolution

G cluster_2 Phase 3: Mechanistic Studies G Positive result from functional screen (e.g., NF-κB inhibition) H Western Blot for pathway proteins (e.g., p-IκBα, p-p65) G->H I Kinase profiling or other target-based screens G->I J Cellular Thermal Shift Assay (CETSA) for target engagement I->J K Validate target with siRNA/CRISPR J->K L Confirm mechanism of action K->L

Caption: A workflow for elucidating the mechanism of action of a hit compound.

Protocol 3: Western Blot for Phosphorylated Pathway Proteins

To validate the findings from the reporter assay, Western blotting can be used to directly measure the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • Cell line of interest (e.g., HeLa)

  • This compound

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the compound, then stimulate with TNF-α as in the reporter assay.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal with an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of IκBα and p65 in the presence of this compound would confirm its inhibitory effect on the NF-κB pathway and suggest a target upstream of IκBα phosphorylation.

Conclusion and Future Directions

This document outlines a systematic, three-phased approach to the initial cell-based characterization of the novel compound this compound. By progressing from broad cytotoxicity assessments to specific functional and mechanistic assays, researchers can efficiently and robustly define the biological activity of this and other new chemical entities. The data generated through these protocols will provide a strong foundation for further preclinical development, including in vivo efficacy and toxicity studies. The versatility of cell-based assays allows for extensive customization to explore a wide range of biological questions, ultimately accelerating the journey from a novel compound to a potential therapeutic.[4][5][6]

References

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • A review for cell-based screening methods in drug discovery. An, F., & Tolliday, N. (2010). Journal of Biomolecular Screening, 15(7), 789-797. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. (2024). [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. (2018). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Asatryan, A. M., et al. (2022). Molecules, 27(19), 6529. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Kumar, A., et al. (2013). Bioorganic & Medicinal Chemistry, 21(15), 4558-4571. [Link]

  • Process for the preparation of pregabalin. Grote, T., et al. (2012).
  • This compound. Chemsrc. [Link]

  • 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. Baker, R. W., & Tuttle, M. E. (1991).
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Khan, M. A., et al. (2024). Pharmaceuticals, 17(11), 1435. [Link]

  • 3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one. PubChem. [Link]

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Animal models for testing 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol efficacy

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> APPLICATION NOTE

Preclinical Efficacy Testing of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (Compound-X) in Animal Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for establishing a preclinical testing paradigm to evaluate the efficacy of the novel pyrrolidinol derivative, this compound, hereafter referred to as Compound-X. Given the prevalence of the pyrrolidine scaffold in centrally active agents, we hypothesize a neuroprotective mechanism for Compound-X, focusing on the mitigation of neuroinflammation and synaptic dysfunction, key pathological features of Alzheimer's Disease (AD).[1][2][3] This guide outlines a dual-model strategy, employing both a chronic, genetically-driven model (5xFAD transgenic mouse) and an acute, induced model (LPS-induced neuroinflammation) to build a comprehensive efficacy profile. Detailed protocols for animal handling, behavioral testing, and post-mortem tissue analysis are provided to ensure robust and reproducible outcomes.

Strategic Rationale & Model Selection

The successful preclinical evaluation of a novel therapeutic hinges on the selection of appropriate animal models that recapitulate key aspects of the human disease pathology.[4][5][6][7] Since no single model can fully encompass the complexity of Alzheimer's Disease, a multi-model approach is recommended to probe different facets of the compound's hypothesized mechanism of action.[5]

Hypothesized Mechanism of Action for Compound-X: We posit that Compound-X exerts its therapeutic effect by modulating microglial activation, thereby reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and by providing trophic support to neurons, preserving synaptic integrity and function.

To test this hypothesis, we propose a two-pronged strategy:

  • Model 1: 5xFAD Transgenic Mouse (Chronic Pathophysiology): This widely-used model overexpresses five human familial AD (FAD) gene mutations, leading to aggressive and early-onset amyloid-β (Aβ) plaque deposition, gliosis, neuronal loss, and associated cognitive deficits.[8][9][10][11] It is ideal for evaluating the ability of Compound-X to modify disease progression, impact amyloid pathology, and rescue cognitive function over a prolonged treatment period.[10]

  • Model 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation (Acute Mechanism): Systemic administration of LPS, a component of gram-negative bacteria cell walls, induces a potent inflammatory response in the central nervous system (CNS), primarily through the activation of microglia via Toll-like receptor 4 (TLR4).[12][13][14][15] This model is perfectly suited for rapidly assessing the direct anti-inflammatory and microglia-modulating effects of Compound-X, independent of chronic amyloid pathology.[12][14]

This dual approach allows for the dissociation of direct anti-inflammatory effects from effects secondary to amyloid plaque reduction, providing a more nuanced understanding of the compound's efficacy.

Experimental Designs & Protocols

Robust experimental design is critical for the translatability of preclinical data.[16][17][18] All procedures should be conducted with appropriate institutional animal care and use committee (IACUC) approval. Blinding of experimenters to treatment groups is mandatory to prevent bias.[17]

Protocol 2.1: Chronic Efficacy in the 5xFAD Mouse Model

This protocol is designed to assess the long-term therapeutic potential of Compound-X on cognitive function and AD-related neuropathology.

Animals: Male and female 5xFAD transgenic mice and wild-type (WT) littermates.[9] Age: Begin treatment at 4 months of age (early-to-moderate disease state) and continue for 8 weeks.[9][19] Groups (n=12-15/group):

  • WT + Vehicle

  • 5xFAD + Vehicle

  • 5xFAD + Compound-X (Low Dose)

  • 5xFAD + Compound-X (High Dose)

Methodology:

  • Dosing: Administer Compound-X or Vehicle daily via oral gavage (or another predetermined route based on early pharmacokinetic studies). Doses should be selected based on prior maximum tolerated dose (MTD) and pharmacokinetic studies.[20]

  • Behavioral Testing (Weeks 7-8): Conduct the Morris Water Maze (MWM) test to assess hippocampal-dependent spatial learning and memory.[21][22][23][24]

  • Tissue Collection (End of Week 8): Following the final behavioral test, anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[8] Collect brains; hemisphere 1 will be post-fixed for immunohistochemistry, and hemisphere 2 will be snap-frozen for biochemical analysis.

Endpoint Analysis:

  • Cognitive Function: Morris Water Maze (MWM).[21][22][25]

  • Biochemical Markers: ELISA for soluble and insoluble Aβ42 levels in brain homogenates.[26][27][28][29][30]

  • Neuroinflammation: Immunohistochemistry (IHC) for microglial activation (Iba1).[31][32][33][34]

  • Synaptic Integrity: IHC for synaptic density marker (e.g., Synaptophysin).

Protocol 2.2: Acute Anti-Inflammatory Efficacy in the LPS-Induced Model

This protocol rapidly evaluates the direct anti-neuroinflammatory activity of Compound-X.

Animals: Adult (8-10 weeks old) C57BL/6J mice. Groups (n=10/group):

  • Saline + Vehicle

  • Saline + Compound-X

  • LPS + Vehicle

  • LPS + Compound-X

Methodology:

  • Pre-treatment: Administer Compound-X or Vehicle 1 hour prior to the inflammatory challenge.

  • Induction: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or saline.[15][35]

  • Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours, when the inflammatory response is robust), euthanize animals and collect brain tissue (hippocampus and cortex).[15]

Endpoint Analysis:

  • Cytokine Gene Expression: Quantitative real-time PCR (qRT-PCR) for pro-inflammatory cytokine mRNA levels (TNF-α, IL-1β).[36][37][38]

  • Microglial Activation: IHC or Western blot for Iba1 expression to quantify microgliosis.[13][31][33]

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The results from both models should be integrated to build a cohesive narrative around the compound's efficacy.

Table 1: Expected Outcomes for Key Efficacy Endpoints

Endpoint Model Vehicle Control (5xFAD or LPS) Expected Outcome with Compound-X
Escape Latency (MWM) 5xFADIncreased latency to find platformDecreased latency, improved learning
Time in Target Quadrant (MWM) 5xFADReduced time in target quadrantIncreased time, improved memory
Brain Aβ42 Levels (ELISA) 5xFADHigh levels of soluble & insoluble Aβ42Potential reduction in Aβ42 load
Iba1+ Microglia (IHC) 5xFAD / LPSIncreased number and activated morphologyReduced number and/or less activated morphology
TNF-α, IL-1β mRNA (qRT-PCR) LPSSignificantly elevated mRNA levelsAttenuated expression of pro-inflammatory cytokines
Synaptophysin Density (IHC) 5xFADReduced synaptic densityPreservation or restoration of synaptic density

Interpretation: A successful outcome would show Compound-X ameliorating cognitive deficits in the 5xFAD model while also demonstrating a clear anti-inflammatory effect in the acute LPS model. A reduction in inflammatory markers in both models would strongly support the hypothesized mechanism of action.

Visualization of Workflows and Pathways

Diagrams help clarify complex experimental processes and theoretical mechanisms.

Experimental Workflow

G cluster_0 Phase 1: Acute Mechanism Validation cluster_1 Phase 2: Chronic Efficacy Study A C57BL/6J Mice B Treatment Groups: 1. Vehicle 2. Compound-X 3. LPS + Vehicle 4. LPS + Compound-X A->B C Tissue Collection (24h post-LPS) B->C D Endpoint Analysis: - qRT-PCR (TNF-α, IL-1β) - IHC (Iba1) C->D J Data Synthesis & Efficacy Profile D->J E 5xFAD & WT Mice (4 months old) F 8-Week Dosing: - Vehicle - Compound-X (Low/High) E->F G Behavioral Testing (MWM) (Weeks 7-8) F->G H Tissue Collection (End of Week 8) G->H I Endpoint Analysis: - ELISA (Aβ42) - IHC (Iba1, Synaptophysin) H->I I->J

Caption: Dual-model preclinical testing workflow.

Hypothesized Signaling Pathway

G LPS LPS / Aβ Oligomers TLR4 TLR4 Receptor (Microglia) LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Synapse Synaptic Dysfunction & Neuronal Stress Neuroinflammation->Synapse CompoundX Compound-X CompoundX->NFkB Inhibits Trophic Neurotrophic Support (e.g., BDNF) CompoundX->Trophic Promotes Plasticity Improved Synaptic Plasticity & Neuronal Health Trophic->Plasticity Plasticity->Synapse Rescues

Caption: Hypothesized dual-action mechanism of Compound-X.

References

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. J. Vis. Exp. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Front. Mol. Neurosci. Available at: [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nat. Protoc. Available at: [Link]

  • Morris Water Maze. Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Front. Neurosci. Available at: [Link]

  • Standard protocol for conducting the Morris Water Maze test. ResearchGate. Available at: [Link]

  • Assessing Iron Deposition in the Brains of 5xFAD Mice by Perls'/DAB Staining. J. Vis. Exp. Available at: [Link]

  • All (animal) models (of neurodegeneration) are wrong. Are they also useful? Prog. Neurobiol. Available at: [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. J. Vis. Exp. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed. Available at: [Link]

  • Animal model of Huntington's offers advantages for testing treatments. Drug Target Review. Available at: [Link]

  • Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. bioRxiv. Available at: [Link]

  • Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases. Available at: [Link]

  • 5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River Laboratories. Available at: [Link]

  • Experimental protocol. Adult mice (n = 14 WT and n = 14 5xFAD;...). ResearchGate. Available at: [Link]

  • Iba1 Immunohistochemistry Protocol. UVic Online Academic Community. Available at: [Link]

  • Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. FUJIFILM Wako Chemicals U.S.A. Corporation. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Int. J. Mol. Sci. Available at: [Link]

  • SensoLyte Anti-Mouse/Rat β-Amyloid (1-42) Quantitative ELISA Kit Protocol. Eurogentec. Available at: [Link]

  • Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Creative Biolabs. Available at: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Curr. Neuropharmacol. Available at: [Link]

  • Iba1 Immunohistochemistry Protocol M. Till, Adapted from Hannah Reid's protocol. UVic Online Academic Community. Available at: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]

  • CAS#:1344288-73-8 | this compound. Chemsrc. Available at: [Link]

  • Mouse/Rat Tissue beta-Amyloid (1 - 42) ELISA Assay Kit. Eagle Biosciences. Available at: [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. J. Vis. Exp. Available at: [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. Antioxidants. Available at: [Link]

  • 3 ways to improve clinical relevance of preclinical CNS data. MD Biosciences. Available at: [Link]

  • Brain processing, slicing and immunohistochemistry protocol. Aligning Science Across Parkinson's. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Front. Chem. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Front. Chem. Available at: [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]

  • Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. Br. J. Clin. Pharmacol. Available at: [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurol. Available at: [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. J. Pharmacol. Exp. Ther. Available at: [Link]

  • RT-PCR analysis of IL-1α, IL-1β, IL-6 and TNF-α mRNA expression in... ResearchGate. Available at: [Link]

  • Pre-Clinical Testing. Developing Medicines. Available at: [Link]

  • Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Med. Chem. Lett. Available at: [Link]

  • Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. J. Cereb. Blood Flow Metab. Available at: [Link]

  • IL-1ß, TNF-α, and IL-6 primer sequences used for RT-PCR reac- tion. ResearchGate. Available at: [Link]

  • TNF-α and IL-1β Modulate Blood-Brain Barrier Permeability and Decrease Amyloid-β Peptide Efflux in a Human Blood-Brain Barrier Model. Int. J. Mol. Sci. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Pyrrolidine Scaffold

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel chemical entity, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, in drug discovery. This document outlines its synthetic considerations, proposes a plausible biological target based on the well-established pharmacology of the pyrrolidine scaffold, and provides detailed protocols for its evaluation.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of a molecule.[1] Derivatives of the pyrrolidine core have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anticonvulsant effects.[2][4] Specifically, substituted pyrrolidin-3-ols have been investigated for various therapeutic applications.[5]

This guide will focus on a hypothetical application of this compound as a modulator of a key signaling pathway implicated in cancer, providing a framework for its synthesis and biological characterization.

Synthetic Strategy and Characterization

A plausible synthetic route for this compound is proposed, starting from commercially available precursors. The following workflow outlines a potential multi-step synthesis.

A 1-Boc-pyrrolidin-3-one C Intermediate A (Tertiary Alcohol) A->C Grignard Reaction B Grignard Reagent (2-bromo-2-methylpentan-1-ol) B->C D Deprotection (TFA) C->D Acidic Workup E This compound D->E Purification

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Boc-pyrrolidin-3-one

  • Magnesium turnings

  • 2-bromo-2-methylpentan-1-ol

  • Anhydrous diethyl ether

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 2-bromo-2-methylpentan-1-ol in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.

  • Grignard Addition: Cool the Grignard reagent to 0°C. Add a solution of 1-Boc-pyrrolidin-3-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Boc-Deprotection: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. To the crude product, add a solution of trifluoroacetic acid in dichloromethane (1:1) and stir at room temperature for 2 hours.

  • Workup and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to yield the final compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Hypothetical Biological Application: Targeting Tyrosine Kinase Signaling in Cancer

Given the prevalence of pyrrolidine scaffolds in kinase inhibitors, we hypothesize that this compound may act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, such as the one mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR).[6] Dysregulation of VEGFR signaling is a hallmark of many cancers, promoting angiogenesis and tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain PLCg PLCγ VEGFR:p3->PLCg Phosphorylation PI3K PI3K VEGFR:p3->PI3K Phosphorylation ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation ERK->Proliferation VEGF VEGF VEGF->VEGFR:p1 Binding Compound This compound Compound->VEGFR:p3 Inhibition

Caption: Hypothetical inhibition of the VEGFR signaling pathway.

In Vitro Evaluation Protocols

The following protocols describe the in vitro evaluation of the synthesized compound for its potential anti-angiogenic and anti-proliferative activities.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sunitinib)[6]

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: Cell Proliferation Assay

This assay will assess the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • VEGF

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for 24 hours.

  • Treat the cells with various concentrations of the test compound in the presence of VEGF to stimulate proliferation. Include a vehicle control (DMSO) and a positive control.

  • Incubate for 48-72 hours.

  • Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison.

Compound VEGFR-2 IC₅₀ (nM) HUVEC GI₅₀ (µM)
This compoundExperimental ValueExperimental Value
Sunitinib (Control)Literature ValueLiterature Value

In Vivo Evaluation Protocol

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Protocol 4: Murine Xenograft Tumor Model

This protocol outlines a study to evaluate the anti-tumor efficacy of the compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line known to be dependent on VEGFR signaling (e.g., A431)

  • Matrigel

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control drug

Procedure:

  • Subcutaneously implant tumor cells mixed with Matrigel into the flanks of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle, test compound, positive control).

  • Administer the treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data for statistically significant differences in tumor growth between the treatment groups.

Conclusion

The pyrrolidine scaffold remains a highly attractive starting point for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of this compound as a potential inhibitor of the VEGFR signaling pathway for cancer therapy. The detailed protocols offer a clear path for researchers to investigate the therapeutic potential of this and other novel pyrrolidine derivatives. While the biological application presented here is hypothetical, the methodologies are based on established and validated procedures in drug discovery.

References

  • Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-pyrrolidinols. III. The chemistry, pharmacology, and toxicology of some N-substituted-3-pyrrolidyl alpha-substituted phenylacetates. Journal of Medicinal and Pharmaceutical Chemistry, 2, 523-540. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2009). Synthesis of Novel Pyrrolidine 3,4-diol Derivatives as Inhibitors of alpha-L-fucosidases. Journal of Organic Chemistry, 74(15), 5287-5296. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Singh, R., et al. (2002). Synthesis and Evaluation of Novel Pyrrolidinyl Sordaricin Derivatives as Antifungal Agents. Bioorganic & Medicinal Chemistry Letters, 12(19), 2733-2736. [Link]

  • Cheng, P. T. W., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196-1205. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Orazov, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Neuropsychopharmacology, 40(12), 2843-2853. [Link]

  • Yang, T.-H., et al. (2019). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 24(15), 2783. [Link]

Sources

Application Notes and Protocols for the Formulation Development of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful development of a novel active pharmaceutical ingredient (API) into a safe, effective, and stable medicinal product is contingent upon a robust formulation development program. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development of the novel small molecule, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (henceforth referred to as 'the API'). As a pyrrolidinol derivative, this compound presents a unique set of physicochemical properties that must be thoroughly characterized to inform the selection of an appropriate dosage form and excipient matrix.[1][2][3]

This application note is structured to guide the user through a logical, science-driven workflow, from initial pre-formulation characterization to the design of pivotal stability studies. The protocols herein are grounded in established principles of pharmaceutical science and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[4][5]

Part 1: Pre-formulation Studies: Understanding the Molecule

Pre-formulation studies are the cornerstone of rational formulation design, providing critical insights into the intrinsic physicochemical properties of the API.[6][7][8][9][10] These investigations aim to identify potential challenges to drug delivery and stability, thereby guiding the selection of an appropriate formulation strategy.

Physicochemical Characterization

A comprehensive understanding of the API's fundamental properties is paramount.[9] Key parameters to be evaluated are outlined in Table 1.

Table 1: Key Physicochemical Properties of the API

PropertyAnalytical Technique(s)Rationale
Appearance Visual Inspection, MicroscopyDetermines physical form, color, and morphology.[6]
Solubility HPLC, UV-Vis SpectroscopyAqueous and solvent solubility dictates dissolution rate and bioavailability. To be tested in various pH buffers (1.2, 4.5, 6.8) and organic solvents.
pKa Potentiometric Titration, UV-Vis SpectroscopyDetermines the ionization state at different pH values, impacting solubility and absorption.
LogP/LogD Shake-flask method, HPLCIndicates the lipophilicity of the API, which influences permeability and formulation design.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on purity and solid-state form.[6]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the API's tendency to absorb moisture, which can impact physical and chemical stability.
Particle Size & Shape Laser Diffraction, MicroscopyInfluences dissolution rate, flowability, and content uniformity.[6]
Polymorphism X-Ray Powder Diffraction (XRPD), DSCIdentifies different crystalline forms which can have varying solubility and stability.[6]
Solid-State Characterization Workflow

The solid-state properties of an API can significantly influence its manufacturability and bioavailability. A systematic approach to solid-state characterization is crucial.

API API Synthesis Initial Initial Solid-State Characterization (XRPD, DSC, TGA, Microscopy) API->Initial Amorphous Amorphous Material? Initial->Amorphous Crystalline Crystalline Material Initial->Crystalline Lead_form Lead Solid Form Selection (Based on stability, solubility, and manufacturability) Amorphous->Lead_form Polymorph Polymorph Screen Crystalline->Polymorph Salt Salt Screen Crystalline->Salt Co_crystal Co-crystal Screen Crystalline->Co_crystal Polymorph->Lead_form Salt->Lead_form Co_crystal->Lead_form

Caption: Workflow for solid-state characterization and lead form selection.

Part 2: Formulation Development Strategy

Based on the pre-formulation data, a suitable dosage form can be selected. For oral delivery of a novel small molecule, solid oral dosage forms (e.g., tablets, capsules) are often preferred due to patient compliance and manufacturing scalability.

Excipient Compatibility Studies

Excipient compatibility studies are performed to ensure that the chosen inactive ingredients do not adversely affect the stability of the API.[11][12][13][14][15]

Protocol 1: Excipient Compatibility Screening

  • Preparation of Binary Mixtures: Prepare intimate mixtures of the API with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.

  • Stressing Conditions: Store the binary mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions (25°C/60% RH) for a specified period (e.g., 2 and 4 weeks).[4][16]

  • Analysis: Analyze the stressed samples at predetermined time points using a stability-indicating analytical method (typically HPLC).

  • Evaluation: Compare the purity profile of the API in the binary mixtures to that of the pure API stored under the same conditions. Any significant increase in degradation products indicates a potential incompatibility.

Formulation Prototyping and Process Development

The selection of the manufacturing process will depend on the properties of the API and the desired dosage form characteristics. Common processes include direct compression, wet granulation, and dry granulation.

Preformulation Pre-formulation Data (Flow, Compressibility, etc.) DC Direct Compression (Good flow & compressibility) Preformulation->DC WG Wet Granulation (Poor flow, high dose) Preformulation->WG DG Dry Granulation (Moisture sensitive) Preformulation->DG Blending Blending (API + Excipients) DC->Blending WG->Blending DG->Blending Compression Tablet Compression Blending->Compression Coating Film Coating (Optional) Compression->Coating Packaging Packaging Coating->Packaging

Caption: Decision tree for tablet manufacturing process selection.

Part 3: Analytical Method Development

A validated, stability-indicating analytical method is essential for the quantitative analysis of the API and its degradation products throughout the formulation development process.[17]

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of small molecule pharmaceuticals.[18][19][20]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different pH modifiers) to achieve optimal separation of the API from potential impurities and degradants.

  • Forced Degradation Studies: Subject the API to stress conditions to generate degradation products.[17][21][22][23] This is a critical step to ensure the method is "stability-indicating."

    • Acid/Base Hydrolysis: Treat the API with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Expose the API to hydrogen peroxide.

    • Thermal Degradation: Heat the solid API.

    • Photodegradation: Expose the API to UV and visible light as per ICH Q1B guidelines.[24]

  • Method Optimization: Fine-tune the HPLC parameters (e.g., gradient, flow rate, injection volume, detection wavelength) to ensure adequate resolution between the API peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Stability Studies

Stability testing is a mandatory component of formulation development, providing evidence on how the quality of a drug product varies with time under the influence of environmental factors.[4][5][25]

Stability Protocol Design

Formal stability studies should be conducted on at least three primary batches of the drug product.[4][25] The storage conditions and testing frequency should be in accordance with ICH guidelines.

Table 2: ICH Recommended Storage Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products

Protocol 3: Execution of a Formal Stability Study

  • Batch Selection: Place at least three primary batches of the final drug product formulation in the proposed commercial packaging into stability chambers.[4][25]

  • Storage: Store the batches at the conditions specified in Table 2.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyze them for key quality attributes.[16]

  • Analytical Testing: At each time point, perform a full battery of tests including:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Dissolution

    • Water content

  • Data Evaluation: Evaluate the stability data to establish a shelf-life for the drug product.

Conclusion

The formulation development of a novel chemical entity such as this compound is a systematic and multi-faceted process. By adhering to the principles and protocols outlined in this application note, researchers and drug development professionals can navigate the complexities of pre-formulation, formulation design, analytical method development, and stability testing to develop a safe, effective, and stable pharmaceutical product. A thorough understanding of the API's properties, coupled with a science-driven approach to formulation, is paramount for successful clinical and commercial outcomes.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. AAPS PharmSciTech, 13(4), 1473–1481. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Preformulation of Small Molecule Drugs. Retrieved from [Link]

  • Ho, R. J., & Gibaldi, M. (2013). Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Pharmaceutical development and technology, 18(1), 163–175. Retrieved from [Link]

  • BioPharma APAC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Veeprho. (2025). Drug-excipient compatibility testing: Significance and symbolism. Retrieved from [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Drug-Excipient Compatibility Check. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from [Link]

  • Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. Retrieved from [Link]

  • NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1344288-73-8 | this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • B-A. K. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 429, 136894. Retrieved from [Link]

  • Colegate, S. M., & Edgar, J. A. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • American Chemical Society. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Retrieved from [Link]

  • SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxypropyl)pyrrolidin-2-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). 2-[2-Hydroxy-3-(N-methyl-2-pyrrolidinyl)propanyl]-N-methylpyrrolidine (isomer 2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, a complex tertiary amino alcohol with potential applications in medicinal chemistry. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with its synthesis.

Introduction to Synthetic Challenges

The synthesis of this compound presents several challenges stemming from its structure: a stereocenter on the pyrrolidine ring, a quaternary carbon on the N-substituent, and two hydroxyl groups, which contribute to high polarity and potential for side reactions. The primary hurdles include controlling selectivity, achieving high yields with sterically hindered intermediates, and purifying the final polar product.

Two plausible synthetic routes are considered herein:

  • Route A: Reductive Amination. This pathway involves the reaction of pyrrolidin-3-one with a suitable aldehyde, followed by reduction of the resulting iminium ion and the ketone.

  • Route B: N-Alkylation. This approach utilizes the direct alkylation of pyrrolidin-3-ol with a reactive precursor of the N-substituent, such as an alkyl halide or an epoxide.

This guide will address the potential pitfalls and provide solutions for both routes.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation Pyrrolidin-3-one Pyrrolidin-3-one Intermediate_A Iminium Ion Intermediate Pyrrolidin-3-one->Intermediate_A Condensation Aldehyde_Precursor 2-Ethyl-2-methyl-3-hydroxypropanal Aldehyde_Precursor->Intermediate_A Target_A This compound Intermediate_A->Target_A Reduction Pyrrolidin-3-ol Pyrrolidin-3-ol Target_B This compound Pyrrolidin-3-ol->Target_B SN2 Reaction Alkylating_Agent 2-(chloromethyl)-2-ethyl-2-methyloxirane or 1-chloro-2-ethyl-3-hydroxy-2-methylpropane Alkylating_Agent->Target_B

Caption: Proposed synthetic routes to the target molecule.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis.

Synthesis of the N-Substituent Precursor

Question 1: I am having difficulty synthesizing the aldehyde precursor, 2-ethyl-2-methyl-3-hydroxypropanal, for the reductive amination route. What are the common challenges?

Answer: The synthesis of this sterically hindered β-hydroxy aldehyde can be challenging due to competing side reactions. A common approach is the aldol condensation between propanal and formaldehyde, followed by selective reduction.

  • Challenge: Polysubstitution in Aldol Condensation. The reaction of propanal with formaldehyde in the presence of a base can lead to multiple additions of formaldehyde.

    • Solution: Use a controlled stoichiometry with a slight excess of propanal and add formaldehyde slowly to the reaction mixture. Maintaining a low temperature can also help control the reaction rate.

  • Challenge: Cannizzaro Reaction. Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form methanol and formic acid.

    • Solution: Employ a milder base such as an amine catalyst (e.g., triethylamine) or an inorganic base like K₂CO₃.

  • Challenge: Over-reduction of the Aldehyde. Subsequent reduction of the aldol product to the diol must be done carefully to avoid reducing the desired aldehyde functionality.

    • Solution: Utilize a mild reducing agent that is selective for the less hindered aldehyde, or consider a protecting group strategy for the hydroxyl group before reduction.

Question 2: For the N-alkylation route, the synthesis of the alkylating agent is problematic. What are some reliable methods?

Answer: A suitable alkylating agent could be a chlorohydrin or an epoxide.

  • For 1-chloro-2-ethyl-3-hydroxy-2-methylpropane: This can be synthesized from the corresponding diol, 2-ethyl-2-methyl-1,3-propanediol.

    • Challenge: Selective Monochlorination. Dichlorination is a common side product.

    • Solution: Use a limited amount of a chlorinating agent like thionyl chloride (SOCl₂) or HCl gas at low temperatures. Protecting one of the hydroxyl groups as a silyl ether before chlorination can provide better selectivity.[1]

  • For 2-(chloromethyl)-2-ethyl-2-methyloxirane: This epoxide can be formed from the corresponding chlorohydrin.

    • Challenge: Incomplete Cyclization. The ring-closing reaction to form the epoxide may be slow.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent. Ensure anhydrous conditions to prevent the opening of the newly formed epoxide.

The Coupling Reaction: Reductive Amination (Route A)

Question 3: My reductive amination of pyrrolidin-3-one with the hindered aldehyde is giving a low yield. What are the likely causes?

Answer: Low yields in reductive aminations with sterically hindered aldehydes are common.[2]

  • Challenge: Poor Iminium Ion Formation. Steric hindrance can disfavor the initial condensation between the ketone and the aldehyde.[2]

    • Solution: Use a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the ketone. Running the reaction at a slightly elevated temperature can also promote imine formation. It's also possible to form the imine first and then add the reducing agent in a separate step.[3]

  • Challenge: Competing Reduction of the Aldehyde. The reducing agent can reduce the starting aldehyde before it reacts with the amine.

    • Solution: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more reactive towards the protonated iminium ion than the neutral aldehyde at a controlled pH of 6-7.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice as it is selective for imines and less toxic.[3]

  • Challenge: Incomplete Reduction of the Pyrrolidinone Ketone. The ketone on the pyrrolidine ring also needs to be reduced to the final diol.

    • Solution: If using a mild reducing agent for the iminium ion, a second, more powerful reducing agent like sodium borohydride (NaBH₄) may be required in a subsequent step to reduce the ketone. Alternatively, a one-pot approach with a stronger reducing agent could be attempted, but this may lead to more side products.

Reductive_Amination_Troubleshooting cluster_solutions Potential Solutions start Low Yield check_imine Check Imine Formation (TLC, NMR of crude) start->check_imine check_reduction Check Reduction Steps (LC-MS for intermediates) start->check_reduction side_reactions Identify Side Products (GC-MS, NMR) start->side_reactions solution_imine Optimize Imine Formation: - Lewis acid catalyst (Ti(OiPr)4) - Higher temperature - Two-step procedure check_imine->solution_imine solution_reduction Optimize Reduction: - Use NaBH(OAc)3 for selectivity - Control pH with NaBH3CN - Two-step reduction for ketone check_reduction->solution_reduction solution_side_reactions Minimize Side Reactions: - Slower addition of reducing agent - Lower temperature side_reactions->solution_side_reactions

Sources

Technical Support Center: Synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Strategy

The synthesis of this chiral diol is most effectively approached via a two-stage process starting from a suitable N-protected pyrrolidinone precursor. This strategy involves the creation of the key carbon-carbon bond to build the side chain, followed by the reduction of the lactam (amide) to the corresponding amine.

  • Stage 1: Grignard Addition. A Grignard reagent is used to add the ethyl group to a ketone precursor, which is itself formed from an N-protected (S)-pyrrolidin-3-yl acetate derivative. This step constructs the challenging tertiary alcohol moiety.

  • Stage 2: Lactam Reduction. The pyrrolidinone carbonyl is reduced to a methylene group to yield the final pyrrolidine product. This step is often challenging due to the high stability of the amide bond.[1][2]

Below is a visualization of the general experimental workflow.

Synthetic Workflow cluster_0 Stage 1: Side Chain Construction cluster_1 Stage 2: Lactam Reduction A N-Protected (S)-Pyrrolidinone Ester Precursor B Grignard Reaction (e.g., MeMgCl) A->B 1. React with Grignard Reagent C Tertiary Alcohol Intermediate (Lactam) B->C 2. Aqueous Workup D Lactam Reduction (e.g., LiAlH4) C->D Proceed to reduction E Final Product: 1-(2-Ethyl-3-hydroxy-2-methylpropyl) pyrrolidin-3-ol D->E 1. Reduce Lactam F Purification & Analysis E->F 2. Isolate Troubleshooting_Grignard_Yield Start Low Yield in Grignard Step Check_Moisture Check for Moisture? (Wet glassware/solvents) Start->Check_Moisture Check_Mg Assess Mg Quality & Activation? Check_Moisture->Check_Mg No Sol_Moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Maintain inert atmosphere Check_Moisture->Sol_Moisture Yes Check_Temp Review Temperature Control? Check_Mg->Check_Temp No Sol_Mg Solution: - Use fresh Mg turnings - Activate with I2 or DIBE - Sonication to initiate Check_Mg->Sol_Mg Yes Sol_Temp Solution: - Slow, dropwise addition  of substrate at 0 °C - Allow to warm slowly Check_Temp->Sol_Temp Yes

Caption: Decision workflow for troubleshooting low Grignard reaction yield.

Q2: I'm observing significant byproducts. How can I identify and mitigate them?

A2: Byproduct formation often results from the Grignard reagent acting as a base or from over-addition to ester functionalities. [3]A patent for a similar synthesis highlights the importance of temperature control, adding the Grignard reagent dropwise at -10 to 5°C. [4]

Byproduct Observed Potential Cause Suggested Solution
Starting Material Recovered The Grignard reagent acted as a base, deprotonating the α-carbon of the ester, leading to enolate formation. [3] Add the Grignard reagent slowly at a lower temperature (0°C or below). Consider using additives like Cerium(III) chloride (Luche conditions), which increases the nucleophilicity of the organometallic reagent and suppresses enolate formation. [5]
Reduced Ketone/Ester If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the carbonyl via a six-membered transition state. [3] This is less common with methyl or ethyl Grignards but is a possibility. Ensure the correct Grignard reagent is used.

| Dimeric Species | Wurtz coupling of the alkyl halide during Grignard formation. | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize coupling. |

Stage 2: Lactam Reduction

The reduction of an amide (lactam) to an amine is a thermodynamically unfavorable transformation requiring powerful reducing agents. [1] Q3: My lactam reduction is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?

A3: Incomplete reduction is the most common failure mode for this step. The stability of the amide bond necessitates potent reagents and strict reaction control.

Detailed Recommendations:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce amides.

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic, most reliable reagent for amide reductions. [6]It is highly reactive and pyrophoric, requiring careful handling.

    • Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also effective and can sometimes offer better selectivity if other reducible functional groups are present.

  • Stoichiometry and Conditions:

    • Equivalents: Amide reductions often require a stoichiometric excess of the hydride reagent (typically 2-4 equivalents) to ensure completion.

    • Temperature: These reactions are often performed at elevated temperatures (e.g., refluxing THF) to overcome the activation energy barrier. Start the addition at 0°C due to the exothermic nature of the reaction, then warm to reflux.

    • Anhydrous Conditions: Like Grignard reactions, LiAlH₄ and borane react violently with water. Ensure all glassware and solvents are anhydrous.

Q4: The yield is low after workup, and I have a gelatinous emulsion that is difficult to filter. What's happening?

A4: This is a classic issue with LiAlH₄ reductions. The workup generates aluminum salts (Al(OH)₃) that can form intractable emulsions and trap your polar amine product.

Detailed Recommendations:

  • Fieser Workup: A carefully controlled, sequential addition of water and base is critical to producing a granular, easily filterable aluminum salt precipitate. For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and cautiously add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

    • Stir vigorously for 30-60 minutes. The mixture should transform from a gel to a white, granular solid.

    • Filter the solid and wash thoroughly with a suitable solvent (e.g., THF, EtOAc) to recover the product.

  • Alternative Solvents: Using a higher-boiling solvent like cyclopentyl methyl ether (CPME) can sometimes improve reaction efficiency and ease of workup. [7]

    Parameter Lithium Aluminum Hydride (LiAlH₄) Borane (BH₃·THF)
    Reactivity Very High High
    Pros Gold standard, highly effective for amides. [6] Can be more selective, less hazardous workup.
    Cons Pyrophoric, dangerous with water, difficult workup (emulsions). Reagent is a flammable gas (often used as a solution), can be less effective for very hindered amides.

    | Safety | EXTREME CAUTION . Pyrophoric solid. Reacts violently with water, releasing H₂ gas. | HIGH CAUTION . Flammable. Reacts with water. |

General FAQs

Q5: My final product is difficult to purify by standard silica gel chromatography. What are my options?

A5: The target molecule is a diol and a secondary amine, making it quite polar and potentially basic. It may stick irreversibly to silica gel or show significant tailing.

  • Solution 1: Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

  • Solution 2: Alternative Chromatography:

    • Alumina (basic or neutral): May be more suitable for basic compounds than silica gel.

    • Reversed-Phase (C18): An excellent choice for polar compounds, using gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

  • Solution 3: Crystallization/Distillation: If the product is a solid, crystallization from a suitable solvent system can be highly effective. If it is a thermally stable liquid, vacuum distillation may be possible. [8] Q6: How do I confirm the stereochemistry and enantiomeric purity of my final product?

A6: Since the synthesis involves multiple chiral centers, confirming stereochemical integrity is crucial.

  • NMR Spectroscopy: While standard ¹H and ¹³C NMR will confirm the structure, specialized techniques are needed for stereochemistry. NOESY experiments can help determine relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee%). The diol can be analyzed directly on a chiral column or after derivatization with a chiral derivatizing agent. [9][10]* Chiral Derivatizing Agents (CDAs): Reacting the diol with a chiral agent, such as a chiral boric acid or Mosher's acid, creates diastereomers that can be distinguished by NMR (e.g., ¹H or ¹⁹F NMR), allowing for the determination of enantiomeric purity. [11][12]

References
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amide Reduction. Wordpress. Retrieved January 20, 2026, from [Link]

  • Frontiers in Chemistry. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Retrieved January 20, 2026, from [Link]

  • Green Chemistry International. (2014). GREEN CHEMISTRY…Reduction of amides without hydride reagents. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2025). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved January 20, 2026, from [Link]

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved January 20, 2026, from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved January 20, 2026, from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2012). EP2418194A1 - Process for the preparation of pregabalin.
  • RSC Publishing. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.

Sources

Stability issues of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. This resource is designed to provide in-depth guidance on the stability of this compound in various solution-based experimental settings. As a novel chemical entity, understanding its behavior in solution is paramount for generating reliable and reproducible data. This guide has been structured to anticipate and address common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The presence of two hydroxyl groups and a tertiary amine within the pyrrolidine ring suggests potential susceptibility to oxidation and pH-dependent degradation pathways.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, it is recommended to store solutions of this compound at low temperatures, typically between 2-8°C, and protected from light. For long-term storage, freezing at -20°C or -80°C may be appropriate, but it is crucial to first assess the compound's stability under freeze-thaw cycles.

Q3: How does pH impact the stability of this compound?

A3: The tertiary amine in the pyrrolidine ring can be protonated at acidic pH, which may influence the molecule's overall stability and solubility. Extremes in pH, both acidic and basic, should be avoided as they can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of the solution within a neutral range (pH 6.0-7.5) unless experimental conditions require otherwise.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during your experiments.

Observed Issue Potential Cause Recommended Action
Decrease in compound concentration over time in aqueous solution. Oxidative degradation or hydrolysis.1. Prepare fresh solutions before each experiment.2. Store stock solutions at low temperatures (2-8°C) and protect from light.3. Consider using an inert gas (e.g., argon or nitrogen) to blanket the headspace of the solution to minimize oxidation.
Appearance of unknown peaks in LC-MS analysis. Formation of degradation products.1. Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to elucidate their structures.2. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation pathways and products.
Variability in experimental results between batches. Inconsistent solution preparation or storage.1. Standardize the protocol for solution preparation, including solvent, pH, and concentration.2. Implement a strict storage and handling procedure for all solutions containing the compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Solution Preparation: Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C) and light conditions (ambient light and protected from light).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the remaining concentration of the parent compound and to identify any degradation products.

Protocol 2: Forced Degradation Study
  • Acidic Degradation: Incubate the compound in 0.1 M HCl at 60°C.

  • Basic Degradation: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).

  • Analysis: Analyze the stressed samples by LC-MS to identify degradation products and establish degradation pathways.

Part 4: Visualizations

Diagram 1: Potential Degradation Workflow

cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Acid Acidic (HCl) LCMS LC-MS Analysis Acid->LCMS Sample Analysis Base Basic (NaOH) Base->LCMS Sample Analysis Oxidation Oxidative (H2O2) Oxidation->LCMS Sample Analysis Thermal Thermal Thermal->LCMS Sample Analysis Photo Photolytic (UV) Photo->LCMS Sample Analysis HRMS HRMS/MS-MS LCMS->HRMS Characterize Unknowns Structure Structure Elucidation HRMS->Structure Identify Degradants Compound This compound in Solution Compound->Acid Stress Application Compound->Base Stress Application Compound->Oxidation Stress Application Compound->Thermal Stress Application Compound->Photo Stress Application

Caption: Workflow for forced degradation studies.

Diagram 2: Troubleshooting Logic Flow

Start Inconsistent Experimental Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Prep Review Solution Preparation Protocol Check_Purity->Check_Prep Check_Storage Assess Storage Conditions (Temp, Light, Time) Check_Prep->Check_Storage Run_Stability Conduct Controlled Stability Study Check_Storage->Run_Stability Identify_Degradants Identify Degradation Products via LC-MS Run_Stability->Identify_Degradants Optimize Optimize Formulation/Storage Conditions Identify_Degradants->Optimize End Consistent Results Achieved Optimize->End

Caption: Troubleshooting logic for inconsistent results.

Part 5: References

As "this compound" is a novel compound without public data, this section provides general authoritative references for chemical stability testing guidelines.

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Overcoming Solubility Challenges for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (internal reference: EMPP-3). This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this novel compound. As a molecule featuring both hydrophilic (two hydroxyl groups, one tertiary amine) and hydrophobic (alkyl chain) moieties, EMPP-3 presents a unique solubility profile that requires careful characterization and strategic formulation development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome common solubility issues. Our approach is grounded in fundamental physicochemical principles and validated experimental protocols to ensure scientific integrity and reproducible results.

Part 1: Foundational Understanding & Initial Assessment

Before attempting advanced solubilization techniques, it is crucial to understand the inherent physicochemical properties of EMPP-3. This section addresses the most common initial queries.

FAQ 1: What are the predicted physicochemical properties of EMPP-3 and how do they influence its solubility?

Answer: While extensive experimental data for EMPP-3 is not publicly available[1], we can infer its properties from its chemical structure. The molecule possesses:

  • A Tertiary Amine: The pyrrolidine nitrogen is a weak base. This makes its aqueous solubility highly dependent on pH.[2][3] At acidic pH (below its pKa), the amine will be protonated, forming a more soluble salt. At neutral or basic pH, it will be in its less soluble free base form.

  • Two Hydroxyl Groups: These groups can participate in hydrogen bonding with water, contributing positively to its aqueous solubility.[4]

  • Alkyl Moieties: The ethyl and methyl groups introduce hydrophobicity, which can limit solubility, particularly as the molecule aggregates.

The interplay between the basic amine and the hydrophobic alkyl portions is the primary driver of its solubility behavior. The key to solubilization is often to maximize the ionization of the tertiary amine.

FAQ 2: How do I perform a basic solubility assessment for EMPP-3?

Answer: A preliminary solubility assessment provides a baseline for developing a formulation strategy. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of EMPP-3 solid to a series of vials containing different aqueous media (e.g., pH 2.0, 4.5, 6.8, 7.4 buffers, and purified water). Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Filter the supernatant through a 0.22 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the concentration of EMPP-3 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation: Express solubility in units such as mg/mL or µg/mL.

This protocol will generate a pH-solubility profile, which is essential for guiding further development.

Part 2: Troubleshooting Common Solubility Problems

This section provides structured approaches to address specific solubility challenges you may encounter during your experiments.

Issue 1: EMPP-3 has poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4).

Causality: At neutral pH, the tertiary amine on the pyrrolidine ring is likely in its unprotonated, free base form, which is significantly less soluble than its protonated salt form.[2]

Troubleshooting Workflow:

Caption: Workflow for addressing poor solubility at neutral pH.

Solution 1: pH Adjustment (Salt Formation) For many applications, simply lowering the pH is the most effective strategy. By preparing your stock solution or final formulation in an acidic buffer (e.g., citrate or acetate buffer, pH 3-5), you can protonate the tertiary amine, effectively forming a more soluble salt in situ.[9][10]

Solution 2: Co-solvency If a neutral pH is required, using co-solvents can enhance solubility by reducing the polarity of the aqueous medium.[11][12]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[13][14]

  • Prepare Blends: Create a series of co-solvent/buffer (pH 7.4) blends in varying concentrations (e.g., 10%, 20%, 30% v/v).

  • Determine Solubility: Use the shake-flask method described above to measure the solubility of EMPP-3 in each blend.

  • Analyze Data: Plot solubility as a function of co-solvent concentration to identify the most effective system.

Table 1: Example Co-solvent Screening Data for EMPP-3

Co-solvent System (v/v in pH 7.4 Buffer) Solubility (µg/mL) Fold Increase
0% (Buffer Only) 50 1.0
10% Ethanol 250 5.0
20% Ethanol 800 16.0
10% Propylene Glycol 450 9.0
20% Propylene Glycol 1500 30.0
10% PEG 400 700 14.0

| 20% PEG 400 | 2200 | 44.0 |

Note: Data is illustrative.

Issue 2: The compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.

Causality: This is a common problem for poorly soluble compounds. DMSO is a strong aprotic solvent, but when diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to crash out of solution.

Solution: Formulation with Surfactants or Cyclodextrins Using excipients can create a more favorable microenvironment for the drug, preventing precipitation.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the hydrophobic parts of EMPP-3, keeping it dispersed in an aqueous solution.[9][15]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with EMPP-3, shielding its hydrophobic regions from water. Modified cyclodextrins like Captisol® (sulfobutylether-β-cyclodextrin) are particularly effective.[16][17]

Experimental Protocol: Screening Solubilizing Excipients

  • Prepare Excipient Solutions: Make stock solutions of various excipients (e.g., 1-10% w/v of Tween® 80, Kolliphor® EL, or Captisol®) in the desired aqueous buffer.

  • Determine Solubility: Measure the solubility of EMPP-3 in each excipient solution using the shake-flask method.

  • Evaluate Kinetic Solubility: For assessing precipitation upon dilution, prepare a high-concentration stock of EMPP-3 in a water-miscible organic solvent (e.g., DMSO). Inject a small volume of this stock into the excipient solutions while monitoring for turbidity (e.g., using nephelometry or visual inspection) over time.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient, particularly for developing a solid dosage form or achieving higher concentrations, advanced formulation technologies may be necessary.

FAQ 3: When should I consider advanced strategies like solid dispersions or nanosuspensions?

Answer: Consider these strategies when:

  • High drug loading is required.

  • The required dose cannot be achieved with simple solutions.

  • Improved oral bioavailability is a primary goal for in vivo studies.

  • The compound's solid-state form is limiting dissolution (e.g., it is a highly stable, low-energy crystal).[18][19]

Strategy 1: Amorphous Solid Dispersions (ASDs) This technique involves dispersing EMPP-3 at a molecular level within a hydrophilic polymer matrix.[20][21] The amorphous state has higher energy and thus greater apparent solubility and faster dissolution compared to the crystalline form.[10][22]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus® or Apinovex™.[23][24]

  • Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing processes.[25][26]

Strategy 2: Nanosuspensions This approach reduces the particle size of the drug to the nanometer range (typically 200-600 nm).[27][28] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate.[29][30]

  • Stabilization: Surfactants and polymers are required to prevent the nanoparticles from agglomerating.

  • Preparation Methods: Media milling (top-down) and high-pressure homogenization are scalable methods.[29][31]

Logical Flow for Advanced Strategy Selection:

Caption: Decision tree for selecting an advanced solubility enhancement strategy.

FAQ 4: How do I characterize the solid state of EMPP-3?

Answer: Solid-state characterization is critical for understanding and controlling the properties of your API.[18][32] It helps identify polymorphism, which can significantly impact solubility and stability.[19][33]

Key Characterization Techniques:

Technique Purpose Information Gained
X-Ray Powder Diffraction (XRPD) To determine the degree of crystallinity. Distinguishes between crystalline (sharp peaks) and amorphous (broad halo) material. Identifies different polymorphs.[34]
Differential Scanning Calorimetry (DSC) To measure thermal properties. Determines melting point, glass transition (for amorphous material), and detects polymorphic transitions.[19]
Thermogravimetric Analysis (TGA) To measure weight change with temperature. Identifies the presence of solvates or hydrates by detecting weight loss at specific temperatures.[33]

| Dynamic Vapor Sorption (DVS) | To assess hygroscopicity. | Measures water uptake as a function of relative humidity, indicating physical stability. |

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Solid-State Characterization in Drug Development and Formulation. (2024, June 11). Research and Reviews. Retrieved January 19, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IntechOpen. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Solid State Materials Characterisation. (n.d.). Intertek. Retrieved January 19, 2026, from [Link]

  • Cosolvency. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020, March 14). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nanosuspension Technology for Solubilizing Poorly Soluble Drug. (n.d.). IT Medical Team. Retrieved January 19, 2026, from [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024, January 24). World Journal of Pharmaceutical and Life Sciences. Retrieved January 19, 2026, from [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 15). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 19, 2026, from [Link]

  • Solid-State Characterization. (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (2025, March 24). Solitek Pharma. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Solid-state Forms. (n.d.). Crystal Pharmatech. Retrieved January 19, 2026, from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved January 19, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 19, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved January 19, 2026, from [Link]

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Technical Support Center: A Framework for In Vivo Dose Optimization of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for establishing a robust in vivo dosing regimen for the novel compound 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. As this appears to be a novel chemical entity with limited publicly available data, this guide provides a comprehensive framework based on established principles of preclinical pharmacology and toxicology. The methodologies outlined here are designed to guide researchers through a logical, stepwise process, from initial dose estimation to the design of definitive efficacy studies, ensuring both scientific rigor and the ethical use of animal models.

Our approach is grounded in building a thorough understanding of the compound's dose-response and exposure-response relationships to identify a therapeutic window. This document will serve as a dynamic FAQ and troubleshooting resource for scientists and drug development professionals encountering the typical challenges of in vivo research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Phase 1: Initial Dose Selection & Range Finding

Question 1: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?

Answer: Selecting a starting dose in the absence of prior in vivo data is a critical step that requires a methodical approach to ensure safety and maximize the potential for collecting meaningful data. The process involves leveraging all available in vitro data and, when possible, applying principles of interspecies dose scaling.

The primary goal is to begin at a dose that is unlikely to cause severe toxicity but high enough to elicit a measurable pharmacological response.[1] A common practice is to start with a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[2] If in vitro cytotoxicity data (e.g., CC50) is available, it can also inform the upper limit of initial dose exploration.

If pharmacokinetic (PK) data from a related compound is available, a pharmacokinetically guided approach can be used.[3] However, the most widely adopted empirical method is allometric scaling , which extrapolates doses between species based on body surface area, a factor closely related to metabolic rate.[3][4] The U.S. Food and Drug Administration (FDA) provides guidance on this method to derive the Maximum Recommended Starting Dose (MRSD) for clinical studies, and these principles can be adapted for preclinical studies.[3]

Workflow for Initial Dose Estimation:

G cluster_2 Step 3: Study Design A In Vitro Potency (IC50 / EC50) D Pharmacokinetic Modeling (In Vitro-In Vivo Extrapolation - IVIVE) A->D B In Vitro Cytotoxicity (CC50) B->D C Data on Structurally Similar Compounds E Allometric Scaling (If data from one species exists) C->E F Select Starting Dose for Dose Range Finding (DRF) Study D->F E->F

Caption: Initial dose estimation workflow.

Question 2: What is a Dose Range Finding (DRF) study and how do I design one for my compound?

Answer: A Dose Range Finding (DRF) study is an essential first in vivo experiment designed to identify a range of doses that are tolerated by the animal model and to establish a preliminary dose-response relationship.[1] The primary objectives are to determine the Maximum Tolerated Dose (MTD) —the highest dose that does not cause unacceptable toxicity—and to observe any dose-limiting toxicities.[2][5] This information is crucial for selecting appropriate dose levels for subsequent, more extensive efficacy studies.[2]

Protocol: Step-by-Step Dose Range Finding (DRF) Study

  • Species Selection: Choose an appropriate animal model. Rodents (mice or rats) are commonly used for initial studies due to practical and ethical considerations. The choice should be justified based on factors like metabolism, target expression (if known), and relevance to the human condition being modeled.[1]

  • Group Allocation: Use a small number of animals per group (e.g., n=3-5). Assign animals to several dose groups and a vehicle control group.

  • Dose Level Selection:

    • Start with the dose estimated from in vitro data or allometric scaling as your lowest dose.

    • Use a geometric dose progression (e.g., 2x or 3x increments) to cover a broad range.[1] For example: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

    • The goal is to have a low dose with no expected effect, one or more intermediate doses, and a high dose that is expected to produce some signs of toxicity.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection). The dosing schedule can be a single dose or a short course (e.g., daily for 3-5 days).[6]

  • Monitoring & Data Collection:

    • Clinical Observations: Monitor animals daily for signs of toxicity (e.g., changes in posture, activity, breathing, skin/fur appearance).

    • Body Weight: Record body weight daily. A body weight loss exceeding 20% is often considered a sign of significant toxicity.[6]

    • Pharmacokinetics (PK): If possible, collect sparse blood samples at predetermined time points to get a preliminary idea of drug exposure (AUC, Cmax).

    • Pathology: At the end of the study, perform a gross necropsy to identify any organ-specific toxicities.[1]

  • Data Analysis: Analyze the clinical signs and body weight data to identify the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Table 1: Example DRF Study Design

Group Treatment Dose (mg/kg) Route N (Animals) Key Endpoints
1 Vehicle 0 Oral 5 Baseline Health
2 Compound 10 Oral 5 Clinical Signs, Body Weight
3 Compound 30 Oral 5 Clinical Signs, Body Weight

| 4 | Compound | 100 | Oral | 5 | Clinical Signs, Body Weight, MTD |

Phase 2: Troubleshooting & Optimization

Question 3: My compound showed no efficacy in my first study, even at the highest tolerated dose. What should I do next?

Answer: A lack of efficacy at the MTD is a common challenge. Before concluding the compound is inactive, it's crucial to systematically troubleshoot potential causes. The core issue often lies in the relationship between the administered dose and the resulting drug exposure at the target site.

Troubleshooting Workflow: No Efficacy Observed

G A Start: No Efficacy Observed at MTD B Was Drug Exposure Measured (Pharmacokinetics)? A->B C Conduct a PK Study: - Single dose, multiple time points - Determine Cmax, AUC, T1/2 B->C No D Was Exposure Sufficient to Exceed In Vitro IC50? B->D Yes C->D E Exposure is Below Effective Concentration D->E No F Exposure is Sufficient D->F Yes G Investigate Formulation or Route of Administration to Improve Bioavailability E->G K Re-evaluate Dosing Regimen (e.g., more frequent dosing) E->K H Was Target Engagement Confirmed? F->H G->C I Develop & Validate Pharmacodynamic (PD) Biomarker Assay H->I No J Consider Issues with: - Mechanism of Action - Animal Model Validity - Compound Stability H->J Yes I->H

Caption: Troubleshooting workflow for lack of efficacy.

Key Causality Checks:

  • Confirm Exposure (Pharmacokinetics): The most critical first step is to determine if the compound is being absorbed and reaching systemic circulation at concentrations sufficient to have a pharmacological effect.[7] An administered dose does not equal exposure. A dedicated PK study measuring plasma concentration over time is essential. High pharmacokinetic variability is common with small molecules and must be understood.[8]

  • Relate Exposure to Potency (PK/PD): Compare the measured in vivo exposure (e.g., Cmax, AUC) to the in vitro potency (IC50/EC50). As a rule of thumb, you want the plasma concentration to exceed the IC50 for a sustained period. If the exposure is too low, the lack of efficacy is likely due to insufficient bioavailability, rapid metabolism, or rapid clearance.

  • Investigate Formulation and Route: If oral bioavailability is poor, consider reformulating the compound or switching to a different route of administration (e.g., intraperitoneal or intravenous) for subsequent studies to bypass first-pass metabolism.[6]

  • Assess Target Engagement: If exposure is adequate but efficacy is still absent, you must confirm the drug is reaching and interacting with its intended target in the tissue of interest. This requires developing a pharmacodynamic (PD) biomarker assay (e.g., measuring the phosphorylation of a downstream protein, or receptor occupancy).

Question 4: I'm observing high variability in animal responses within the same dose group. How can I reduce this and improve the reproducibility of my results?

Answer: High variability can obscure real treatment effects and lead to inconclusive results. Reducing variability requires tightening control over the experimental design and execution.

Best Practices to Minimize Variability:

  • Randomization and Blinding: These are fundamental practices to minimize bias.[2] Animals should be randomly assigned to treatment groups. Furthermore, the individuals administering the doses, monitoring the animals, and analyzing the outcomes should be blinded to the treatment assignments whenever possible.

  • Homogenous Animal Cohorts: Use animals of the same sex, similar age, and weight to reduce physiological differences. However, including both male and female animals can provide more robust and broadly applicable data.[2]

  • Controlled Environment: House all animals under identical conditions (e.g., light/dark cycle, temperature, diet) as environmental factors can influence metabolism and stress levels.

  • Refine Procedures: Ensure all experimental procedures, such as injections or blood draws, are performed consistently across all animals and by well-trained personnel.

  • Increase Sample Size: While not a method to reduce variability per se, a larger sample size provides greater statistical power to detect a true effect despite the inherent biological variability. Power calculations should be performed before the study begins.[9]

References

  • Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Technical Support Center: Optimizing In Vivo Studies for Novel Compounds. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Strategies for selecting the first dose for human clinical trials. (n.d.). Certara. Retrieved January 20, 2026.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 20, 2026.
  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology, 157(6), 907–921.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. Retrieved January 20, 2026.
  • Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor. Retrieved January 20, 2026.
  • Postel-Vinay, N., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2623-2628.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 20, 2026.
  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244–258.
  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved January 20, 2026.
  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved January 20, 2026.

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Troubleshooting cell toxicity of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: As of the latest revision of this document, there is no specific public data regarding the biological activity or cytotoxicity of a compound named "this compound." Therefore, this guide uses this name as a placeholder for any novel or poorly characterized small molecule. The principles, protocols, and troubleshooting steps described are based on established best practices in cell culture and in vitro toxicology for uncharacterized chemical entities.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address common issues encountered during the cytotoxic evaluation of new chemical compounds. We begin with foundational issues related to the experimental setup and progress to more complex mechanistic questions.

Section 1: Foundational Troubleshooting - "Is My Experimental Setup Correct?"

Question 1: I'm observing massive cell death at all tested concentrations of my compound, even very low ones. What are the most common initial culprits?

Answer: When faced with pan-concentration cytotoxicity, it is crucial to first rule out fundamental experimental artifacts before investigating compound-specific effects. The most common causes are related to the compound's formulation and its interaction with the cell culture system.

  • Solvent Toxicity: The solvent used to dissolve your compound may be the toxic agent.[3] Dimethyl sulfoxide (DMSO) is the most common solvent, but cell lines exhibit varying tolerance. While most cells can tolerate up to 0.1% final DMSO concentration, some sensitive lines may die at concentrations as low as 0.5%. Ethanol can also be cytotoxic at concentrations above 1-2%.[4][5][6]

    • Troubleshooting Step: Always run a "vehicle-only" control group. This group should contain cells treated with the highest concentration of the solvent used in your experiment, but without the compound. If you observe cell death in the vehicle control, you must reduce the final solvent concentration.

  • Compound Precipitation: Your compound may be precipitating out of the solution when diluted into the aqueous culture medium.[3] Precipitates can be directly toxic to cells through physical stress or by creating highly concentrated localized "hot spots."

    • Troubleshooting Step: Visually inspect your culture plates under a microscope after adding the compound. Look for crystals, cloudiness, or an oily film. Also, prepare a dilution of your compound in cell-free media and observe it over time for any signs of precipitation. If precipitation is observed, you may need to use a different solvent, reduce the top concentration tested, or incorporate a solubilizing agent like Tween-20, if compatible with your assay.[7]

  • Compound Purity and Stability: The observed toxicity might not be from the compound itself, but from a toxic impurity or a degradation product.[3][8] Small molecules can be sensitive to light, temperature, or pH, and can degrade in solution.[9]

    • Troubleshooting Step: Verify the purity of your compound batch using methods like HPLC-MS.[8] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles which can degrade the compound and introduce water into hygroscopic solvents like DMSO.[10][11] It is best practice to aliquot stock solutions into single-use volumes.[10]

Question 2: My results are highly variable between replicate wells and between experiments. How can I improve the reproducibility of my cytotoxicity assay?

Answer: High variability is a common challenge in cell-based assays and often points to inconsistencies in technique or reagents.[12][13][14]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during the plating process to prevent settling.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and increased cytotoxicity.[15]

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

  • Reagent and Compound Inconsistency: Lot-to-lot variability in serum, media, or the compound itself can cause significant experimental drift.[16]

    • Solution: Qualify new lots of reagents (especially Fetal Bovine Serum) before use in critical experiments. Use the same batch of the test compound for a set of related experiments.

  • Cell Passage Number: The phenotype and drug sensitivity of continuous cell lines can change at high passage numbers.

    • Solution: Use cells within a defined, low-passage number range for all experiments.

G A High Cytotoxicity or Variability Observed B Check Vehicle (Solvent) Control A->B C Is Vehicle Control Toxic? B->C D Reduce Final Solvent Concentration. Retest. C->D Yes E Inspect for Compound Precipitation (Microscope & Cell-Free Media) C->E No D->A F Is Precipitation Occurring? E->F G Reformulate: Lower Concentration, Different Solvent, or Add Solubilizer. Retest. F->G Yes H Review Assay Technique (Seeding, Edge Effects, Passage #) F->H No G->A I Verify Compound Purity & Stability (HPLC, Fresh Stocks) H->I J Proceed to Mechanistic Investigation I->J

Caption: Initial workflow for troubleshooting unexpected cytotoxicity.

Section 2: Assay-Specific Problems - "Can I Trust My Results?"

Question 3: My MTT assay shows my compound is not toxic (or even increases the signal), but the cells look dead under the microscope. What could be happening?

Answer: This is a classic example of assay interference. The MTT assay does not directly count dead cells; it measures mitochondrial reductase activity.[17] Many chemical compounds, especially those with antioxidant properties, can interfere with the assay chemistry.[17]

  • Direct MTT Reduction: Your compound may be chemically reducing the yellow MTT tetrazolium salt to purple formazan without any enzymatic activity from cells.[17][18][19][20] This gives a false-positive signal for viability.

    • Definitive Test: Run a cell-free control. Add your compound and the MTT reagent to culture medium in a well without any cells. If a purple color develops, your compound is directly reducing MTT and this assay is not suitable.[17]

  • Metabolic Interference: The compound might be stimulating mitochondrial activity, which increases the MTT signal, masking underlying toxicity.[17]

  • Colorimetric Interference: If your compound is colored (e.g., yellow, red), it can absorb light at the same wavelength as formazan, artificially inflating the reading.[17]

  • Prepare a 96-well plate with cell culture medium.

  • Add your compound in the same concentrations used in your experiment. Include a vehicle-only control. Do not add any cells.

  • Add the MTT reagent to each well according to your standard protocol.

  • Incubate for 1-4 hours at 37°C.

  • Add DMSO or your solubilizing agent.

  • Read the absorbance at 570 nm.

  • Interpretation: A dose-dependent increase in absorbance indicates direct chemical reduction of MTT by your compound.

Solution: If you confirm interference, switch to an orthogonal assay that uses a different detection principle. Good alternatives include:

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes.[21]

  • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells.

  • Dye Exclusion Assays (e.g., Trypan Blue): A direct count of cells that have lost membrane integrity.

Assay PrincipleMeasuresCommon AssayProsCons
Metabolic Activity Mitochondrial reductase activityMTT, MTS, XTTInexpensive, high-throughputProne to chemical and metabolic interference.[17][18][21]
Membrane Integrity LDH release from damaged cellsLDH AssayMeasures cell death directlyLDH can be unstable in media; interference from serum.
Membrane Integrity Dye exclusion by viable cellsTrypan Blue, Propidium IodideDirect measure of viabilityManual counting can be low-throughput.
Viable Cell ATP ATP content as a marker of live cellsCellTiter-Glo®Highly sensitive, good linearitySignal can be affected by metabolic changes.
Section 3: Mechanistic Investigation - "How Is My Compound Killing the Cells?"

Question 4: How can I determine if my compound is inducing apoptosis or necrosis?

Answer: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is a critical step in understanding a compound's mechanism of action.[22] These two pathways have distinct morphological and biochemical hallmarks.[23]

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and activation of caspase enzymes. The cell membrane remains intact until the late stages.[24]

  • Necrosis: Characterized by cell swelling, loss of membrane integrity, and release of intracellular contents, which can trigger an inflammatory response.[24]

  • Annexin V: Binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter necrotic or late-stage apoptotic cells.

  • Annexin V- / PI-: Live, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Primarily necrotic cells (rare).

G A Observe Cell Death Phenotype B Perform Annexin V / PI Staining & Flow Cytometry A->B C Significant Annexin V+ / PI- Population? B->C D Primary Mechanism is likely Apoptosis C->D Yes E Significant Annexin V+ / PI+ or V- / PI+ Population? C->E No G Measure Caspase-3/7 Activity D->G F Primary Mechanism is likely Necrosis or Late Apoptosis E->F F->G H Is Caspase Activity Increased? G->H I Confirms Apoptotic Pathway H->I Yes J Suggests Necrosis or Caspase-Independent Apoptosis H->J No

Caption: Workflow for differentiating apoptosis and necrosis.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Cytotoxicity of Novel Compounds in Primary Cell Cultures.
  • Laukens, K., et al. (2013). Determination of apoptotic and necrotic cell death in vitro and in vivo. PubMed.
  • Wörle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • MyBioSource. (n.d.). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • PubMed. (2012). Particle-induced artifacts in the MTT and LDH viability assays.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • NIH. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • PubMed. (n.d.). Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques.
  • AVESIS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Novel Compounds.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • PubMed. (n.d.). Effect of serum concentration on the cytotoxicity of clay particles.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). Overcoming Variability in Cell-Based Assays.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Benchchem. (n.d.). Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds.
  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions.
  • Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • NIH. (2014). Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in.
  • NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • The Importance of Standalone Testing for Small Molecules. (n.d.). We Have Capacity NOW!.
  • ResearchGate. (2017). Reducing serum concentration during treatment ?.
  • ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting.
  • NIH. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
  • Benchchem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.

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Technical Support Center: Enhancing the Bioavailability of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of the novel pyrrolidinol derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Recognizing that this molecule may present unique challenges typical of new chemical entities (NCEs), this document provides a structured, in-depth resource for troubleshooting common issues and answering frequently asked questions. Our approach is grounded in established principles of biopharmaceutics and formulation science, aiming to provide not just protocols, but the scientific rationale behind them.

Part 1: Understanding the Bioavailability Challenge

Oral bioavailability is the culmination of a series of complex physiological hurdles that a drug molecule must overcome to reach systemic circulation. For a molecule like this compound, its structure, featuring both hydrophilic hydroxyl groups and a more lipophilic ethyl-methyl-propyl backbone, suggests potential challenges in achieving an optimal balance between aqueous solubility and membrane permeability.

A drug's journey from oral administration to systemic effect is fraught with potential points of failure. The diagram below illustrates the primary barriers that can limit oral bioavailability. Understanding these barriers is the first step in diagnosing and overcoming absorption issues.

Oral Drug Absorption Barriers cluster_GITract Gastrointestinal (GI) Tract cluster_Absorption Intestinal Absorption cluster_Metabolism First-Pass Metabolism Dosage Form Dosage Form Disintegration & Dissolution Disintegration & Dissolution Dosage Form->Disintegration & Dissolution Drug in Solution Drug in Solution Disintegration & Dissolution->Drug in Solution Degradation Degradation Drug in Solution->Degradation Chemical/Enzymatic Permeation Permeation Drug in Solution->Permeation Across Enterocytes Efflux Efflux Permeation->Efflux e.g., P-gp Intestinal Metabolism Intestinal Metabolism Permeation->Intestinal Metabolism Hepatic Metabolism Hepatic Metabolism Intestinal Metabolism->Hepatic Metabolism via Portal Vein Systemic Circulation Systemic Circulation Hepatic Metabolism->Systemic Circulation Drug Reaching Target

Caption: Key physiological barriers impacting oral drug bioavailability.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific experimental issues you might encounter with this compound. Each question is followed by a detailed explanation of the underlying causes and actionable, step-by-step protocols to address the problem.

Issue 1: My compound shows very low aqueous solubility in simulated gastric and intestinal fluids. How can I improve this?

A: Low aqueous solubility is a primary rate-limiting step for the absorption of many orally administered drugs.[1][2] For a drug to be absorbed, it must first be in solution at the site of absorption. The structure of this compound, while containing polar hydroxyl groups, may still possess sufficient lipophilicity to limit its dissolution in the aqueous environment of the GI tract.

  • Salt Formation:

    • Rationale: If your molecule has an ionizable group (the pyrrolidine nitrogen is a likely candidate), converting it to a salt form can dramatically increase its aqueous solubility and dissolution rate.[3][4]

    • Protocol: Salt Screening

      • Dissolve 100 mg of the free base in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

      • Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.

      • Mix the free base and acid solutions stoichiometrically (1:1 molar ratio) at room temperature with stirring.

      • If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum. If no precipitate forms, slowly add an anti-solvent (e.g., heptane) or allow for slow evaporation.

      • Characterize the resulting solid for its crystalline form (XRPD), thermal properties (DSC), and, most importantly, determine its kinetic solubility in water, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size of the drug substance increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][5]

    • Protocol: Micronization via Air Jet Milling

      • Ensure the starting material is crystalline and dry.

      • Use a laboratory-scale air jet mill. Set the grinding and feed pressures based on the manufacturer's guidelines and the material's properties (start with conservative settings).

      • Feed the compound into the milling chamber at a controlled rate.

      • Collect the micronized powder in the collection vessel.

      • Analyze the particle size distribution (e.g., using laser diffraction). Aim for a distribution in the range of 2-5 µm.

      • Perform dissolution studies on the micronized material and compare the rate to the un-milled starting material.

  • Amorphous Solid Dispersions:

    • Rationale: Converting the drug from a stable crystalline form to a high-energy amorphous state dispersed within a hydrophilic polymer can significantly improve its apparent solubility and dissolution rate.[3][6]

    • Protocol: Preparation by Solvent Evaporation

      • Select a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

      • Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Further dry the film under vacuum at 40°C for 24 hours to remove residual solvent.

      • Scrape the resulting solid dispersion, gently mill it, and confirm its amorphous nature using XRPD and DSC.

      • Conduct dissolution testing in biorelevant media to assess for supersaturation and precipitation kinetics.[7]

Strategy Principle Typical Solubility Increase Key Consideration
Salt Formation Increases ionization and lattice energy disruption.10-1000xRequires an ionizable functional group; potential for disproportionation.
Micronization Increases surface area for dissolution.Rate IncreaseDoes not change equilibrium solubility; risk of particle agglomeration.
Solid Dispersion Stabilizes the drug in a high-energy amorphous state.10-10,000xPhysical stability of the amorphous form during storage is critical.[6]
Issue 2: My compound has adequate solubility, but in vitro permeability assays (e.g., PAMPA, Caco-2) suggest poor membrane transport.

A: Poor permeability indicates that even if the drug is dissolved in the GI tract, it cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to high polarity, large molecular size, or recognition by efflux transporters like P-glycoprotein (P-gp).[8]

  • Prodrug Approach:

    • Rationale: A prodrug is a chemically modified, inactive form of the drug that is designed to overcome a specific barrier (like poor permeability) and then convert back to the active parent drug in the body.[4][9] For a molecule with hydroxyl groups, esterification can mask their polarity, increase lipophilicity, and enhance passive diffusion.

    • Protocol: Ester Prodrug Synthesis (Conceptual)

      • Identify one or both of the hydroxyl groups on this compound as the target for modification.

      • React the parent molecule with an activated carboxylic acid (e.g., an acid chloride or anhydride like acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, perform an aqueous workup to remove excess reagents and purify the resulting ester prodrug by column chromatography.

      • Confirm the structure by NMR and MS.

      • Evaluate the prodrug's logP, permeability in a Caco-2 assay, and its stability in plasma and liver microsomes to ensure it can convert back to the active parent compound.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS):

    • Rationale: Formulating the drug in a mixture of oils, surfactants, and co-solvents can help it bypass the dissolution step and, upon gentle agitation in GI fluids, form a fine oil-in-water emulsion or microemulsion. This can enhance absorption through several mechanisms, including increasing membrane fluidity and utilizing lymphatic transport pathways, which can also help bypass first-pass metabolism.[1][5]

    • Protocol: Developing a Self-Microemulsifying Drug Delivery System (SMEDDS)

      • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

      • Constructing a Ternary Phase Diagram: Select the best excipients from the screening. Prepare mixtures of oil, surfactant, and co-solvent at various ratios. For each mixture, determine the region that forms a clear, single-phase solution. Titrate these mixtures with water and observe the formation of emulsions/microemulsions. The goal is to identify compositions that form small, stable droplets upon dilution.

      • Formulation Loading and Characterization: Dissolve the drug in the optimized SMEDDS pre-concentrate.

      • Characterize the formulation for its self-emulsification time, droplet size distribution upon dilution, and robustness to dilution in different media (SGF, SIF).

      • Conduct in vitro lipolysis studies to simulate digestion and predict in vivo performance.

Bioavailability Enhancement Strategy Selection Start Low Bioavailability Observed Solubility Is Solubility the Limiting Factor? Start->Solubility Permeability Is Permeability the Limiting Factor? Solubility->Permeability No Sol_Strategies Strategies: - Salt Formation - Particle Size Reduction - Solid Dispersions - Cyclodextrin Complexation Solubility->Sol_Strategies Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No Perm_Strategies Strategies: - Prodrug Approach - Lipid Formulations (SEDDS) - Permeation Enhancers Permeability->Perm_Strategies Yes Metab_Strategies Strategies: - Lipid Formulations (Lymphatic Uptake) - Enteric Coating (Bypass Stomach) - Enzyme Inhibitors (Co-administration) Metabolism->Metab_Strategies Yes Success Re-evaluate in vivo Metabolism->Success No Sol_Strategies->Success Perm_Strategies->Success Metab_Strategies->Success

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How do I choose between the different in vitro models for assessing bioavailability?

    • A1: The choice depends on the question you are asking. For initial screening of permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method that assesses passive diffusion.[8] For more detailed mechanistic studies, the Caco-2 cell monolayer model is the gold standard. It can evaluate both passive and active transport, as well as identify if your compound is a substrate for efflux pumps like P-gp.[8][10] Combining dissolution testing with these permeability assays can provide a more comprehensive prediction of in vivo absorption.[7][11]

  • Q2: My in vivo pharmacokinetic study in rats shows low oral bioavailability (F < 10%). What are the first steps to diagnose the cause?

    • A2: An in vivo pharmacokinetic study is the definitive measure of bioavailability.[12][13] To diagnose the cause of low F, you need to compare the oral administration data with intravenous (IV) administration data.

      • Calculate Absolute Bioavailability (F): F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

      • Assess Absorption vs. Clearance: If the clearance calculated from the IV dose is very high, it suggests that extensive first-pass metabolism in the liver is a major contributor to the low oral bioavailability.[12]

      • "Gut-First Pass" vs. "Liver-First Pass": If clearance is moderate but F is still very low, this points towards poor absorption from the gut (due to low solubility or permeability) or significant metabolism within the intestinal wall itself. Caco-2 studies can help differentiate between poor permeability and intestinal metabolism.

  • Q3: Can co-administering another agent improve the bioavailability of my compound?

    • A3: Yes, this is a known strategy, but it requires careful consideration. For example, co-administering a known P-gp inhibitor (like certain surfactants or specific drugs) could increase the absorption of a P-gp substrate. Similarly, co-formulating with materials that temporarily open tight junctions between intestinal cells can enhance the permeability of certain molecules.[14][15] However, these approaches have significant safety and regulatory hurdles, as they can affect the absorption of other drugs and endogenous substances. This is generally considered a more advanced or last-resort strategy in drug development.

  • Q4: When should I consider changing the route of administration?

    • A4: If extensive efforts to improve oral bioavailability through formulation and chemical modification fail to achieve the desired therapeutic exposure, it may be necessary to consider alternative routes. For compounds with very high first-pass metabolism, routes that bypass the liver, such as buccal, sublingual, transdermal, or parenteral (injection), may be more viable.[16] The decision should be based on the therapeutic indication, required dosing frequency, and patient compliance factors.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Bioequiv & Bioavailab Int J. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Retrieved from [Link]

  • ResearchGate. (2020). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Physicochemical Approaches to Enhancing Oral Absorption. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • PubMed Central. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Retrieved from [Link]

  • Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Patsnap. (2025). How are chemical structures modified to improve bioavailability?. Retrieved from [Link]

  • PubMed Central. (2025). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Retrieved from [Link]

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  • PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Retrieved from [Link]

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Technical Support Center: 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this molecule. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and resolve stability issues during your research and development.

Frequently Asked Questions (FAQs)

Question: What are the most probable degradation pathways for this compound?

Answer: Based on its chemical structure, the molecule possesses two primary liabilities: a tertiary amine within the pyrrolidine ring and two hydroxyl groups (primary and secondary). Therefore, the most anticipated degradation pathways are:

  • Oxidation: This is the most likely pathway. The tertiary amine is susceptible to oxidation to form an N-oxide. Additionally, the carbon atom adjacent to the nitrogen (the α-carbon) can be oxidized, potentially leading to ring-opening or the formation of a lactam (a pyrrolidinone).[1][2][3] The primary and secondary alcohol groups can also be oxidized to form aldehydes, ketones, or carboxylic acids.

  • Thermal Degradation: At elevated temperatures, molecules containing amines and alcohols can undergo complex degradation reactions, including dehydration or dealkylation.[4] For alkanolamines, thermal degradation is significantly influenced by the presence of CO2, which can lead to the formation of cyclic urea derivatives.[5][6]

Question: I'm observing a new, more polar peak on my reverse-phase HPLC chromatogram after storing my sample. What is the likely cause?

Answer: A new, more polar peak (i.e., one with a shorter retention time on a standard C18 column) is often indicative of an oxidative degradation product. The formation of an N-oxide is a very common degradation pathway for tertiary amines and results in a significant increase in polarity.[7] To confirm this, we recommend proceeding with a forced degradation study, specifically the oxidative stress test, to see if you can intentionally generate the same peak. This will provide a reference standard for further characterization by LC-MS to confirm the mass change.

Question: Is this compound susceptible to hydrolysis?

Answer: The parent molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, degradation under mild acidic or basic conditions at ambient temperature is not expected to be a major pathway. However, forced degradation studies across a wide pH range are always recommended as part of a comprehensive stability assessment to confirm this and to establish a stability-indicating method.[8][9]

Question: How should I store this compound to ensure long-term stability?

Answer: Given the susceptibility to oxidation, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (e.g., 2-8 °C or -20 °C). These conditions minimize exposure to atmospheric oxygen, light, and thermal energy, which are the primary drivers of its potential degradation.

Troubleshooting Guide: A Strategic Approach to Forced Degradation Studies

When unexpected impurities arise, a systematic investigation is crucial. A forced degradation (or stress testing) study is the definitive tool for proactively identifying potential degradation products and establishing degradation pathways.[8] This process is essential for developing and validating stability-indicating analytical methods.[10]

Objective: To intentionally degrade the molecule under controlled conditions to generate potential degradants for analytical method validation and structural elucidation.
Experimental Workflow: Forced Degradation

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Characterization prep_sample Prepare Stock Solution (e.g., 1 mg/mL in ACN or H2O) aliquot Aliquot into Separate Vials for Each Stress Condition prep_sample->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60-80°C, Solid & Solution) photo Photolytic Stress (ICH Q1B Guidelines) quench Quench Reaction & Dilute acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze via RP-HPLC-UV (Assess Peak Purity & Mass Balance) quench->hplc lcms Characterize Degradants (LC-MS for m/z, MS/MS for fragmentation) hplc->lcms

Caption: Workflow for a forced degradation study.

Detailed Protocol: Executing the Study

This protocol provides a starting point. The goal is typically to achieve 5-20% degradation of the parent compound. Conditions should be adjusted as necessary.

1. Sample Preparation
  • Prepare a stock solution of this compound at approximately 1 mg/mL. A 50:50 mixture of acetonitrile and water is often a suitable solvent.

  • For each condition below, add the stressor to an aliquot of the stock solution. Include a control sample (stock solution with no stressor) kept at ambient temperature and protected from light.

2. Stress Conditions

The table below summarizes the recommended starting conditions for the forced degradation study.

Stress ConditionReagent/ParameterTypical ConditionsRationale & Key Insights
Acidic Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room Temperature or 60°C, 24-48 hoursWhile not highly probable, this tests for acid-labile groups. Elevated temperature may be needed to force degradation.
Basic Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature, 24-48 hoursTests for base-labile groups. Pyrrolidine structures can sometimes undergo ring-opening under harsh basic conditions.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature, 24 hoursThis is a critical test. H₂O₂ is effective at oxidizing tertiary amines to N-oxides and can also oxidize alcohols.[7] This pathway is highly probable.
Thermal Degradation Heat80°C in solution and as a solid, 48 hoursEvaluates the intrinsic thermal stability of the molecule. Degradation can be complex, involving dehydration or fragmentation.[4]
Photostability Light ExposureICH Q1B Option 2 (Cool white fluorescent and near UV lamps)Tests for light sensitivity. Aliphatic amines do not strongly absorb UV light, but this is a required part of a formal stability study.[10][11]
3. Analysis and Interpretation
  • Quenching: Before analysis, it is crucial to stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • HPLC Analysis: Analyze all samples (including the control) using a suitable reverse-phase HPLC method with a photodiode array (PDA) detector.

    • Assess Degradation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation.

    • Mass Balance: Ensure the total peak area (parent + degradants) is reasonably close to the initial area of the parent peak in the control sample. This confirms that all major degradants are being detected.

  • LC-MS Analysis: Analyze the samples where significant degradation occurred using LC-MS.

    • Identify m/z: Determine the mass-to-charge ratio of the degradation products. An increase of 16 amu often corresponds to the formation of an N-oxide or the addition of a hydroxyl group. An increase of 14 amu could suggest the oxidation of a primary alcohol to a carboxylic acid (O replaces H₂). A decrease of 2 amu could indicate the oxidation of an alcohol to a ketone or aldehyde.

    • Propose Structures: Based on the mass change and knowledge of the molecule's reactive sites, propose potential structures for the degradants.

Hypothesized Degradation Pathways

The following diagram illustrates the most likely initial degradation products of this compound under oxidative stress.

G cluster_products Potential Degradation Products Parent This compound (Parent Molecule) N_Oxide N-Oxide Derivative (Mass +16) Parent->N_Oxide H₂O₂ (N-Oxidation) Lactam Pyrrolidinone (Lactam) Derivative (Mass -2) Parent->Lactam Oxidant (α-Carbon Oxidation) Ketone Secondary Alcohol Oxidation (Ketone, Mass -2) Parent->Ketone Oxidant (Ring -OH Oxidation) Aldehyde Primary Alcohol Oxidation (Aldehyde, Mass -2) Parent->Aldehyde Oxidant (Side-chain -OH Oxidation)

Caption: Hypothesized oxidative degradation pathways.

By following this structured troubleshooting and experimental guide, researchers can effectively identify degradation pathways, develop robust analytical methods, and ensure the overall quality and stability of their drug development candidates.

References
  • Deprez, N. R., Clausen, D. J., Yan, J.-X., Peng, F., Zhang, S., Kong, J., & Bai, Y. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

  • Morin, S., et al. (2015). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]

  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. [Link]

  • Minisci, F., et al. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bremner, J. B., & Radesca, L. A. (1995). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Sharma, M. C. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Gomez, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Zhou, S. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

  • Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • Li, Y., et al. (2024). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A. [Link]

  • Chemsrc. (n.d.). CAS#:1344288-73-8 | this compound. Chemsrc. [Link]

  • El-Gazzar, A. A., & Gaafar, A. M. (2009). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

  • Wang, S., et al. (2017). Various pyrrolidine pathways of nicotine degradation. ResearchGate. [Link]

  • Poupin, N., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]

  • S. K. P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kumar, V., & Kumar, S. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

  • Shablya, A. V., & Ermolaev, V. L. (2011). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Akach, J., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. [Link]

  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Festa, C., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Mirkhani, V., et al. (2007). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. [Link]

  • Jones, R., & Edwards, J. (1973). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. RSC Publishing. [Link]

  • Fujimoto, E., & Fujimaki, T. (2014). Analysis of Photodegradation Mechanism of Aliphatic and Aromatic Polyesters Using FT-IR-ATR, GPC, and DMA. Amanote Research. [Link]

  • Kim, H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubChem. (n.d.). (3S)-pyrrolidin-3-ol. PubChem - NIH. [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate. PubChem - NIH. [Link]

  • NIST. (n.d.). Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). NIST. [Link]

  • Baker, D. C., & Putt, S. R. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • Cheméo. (n.d.). 2-[2-Hydroxy-3-(N-methyl-2-pyrrolidinyl)propanyl]-N-methylpyrrolidine (isomer 2). Cheméo. [Link]

  • PubChem. (n.d.). 1-(3-Hydroxypropyl)pyrrolidin-2-one. PubChem - NIH. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. PubChem - NIH. [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-. PubChem - NIH. [Link]

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Minimizing side effects of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

A Guide to Minimizing Side Effects in Preclinical Animal Models

Introduction:

Welcome to the technical support center for this compound, henceforth referred to as "the compound." As a novel pyrrolidine derivative, this molecule presents a unique opportunity for therapeutic advancement. However, as with any investigational new drug, a thorough understanding and proactive management of its side effect profile in animal models are paramount to successful preclinical development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of in vivo studies. Our goal is to empower you to design robust experiments, interpret adverse findings, and implement strategies to mitigate side effects, thereby ensuring data integrity and upholding the highest standards of animal welfare.

Section 1: Urgent Troubleshooting - Responding to Acute Adverse Events

This section addresses immediate actions to take when unexpected and severe side effects are observed during an experiment. An unanticipated adverse event is any unfavorable and unintended observation in an animal after the use of a veterinary medicinal product, whether or not it is considered product-related.[1][2]

Question: An animal is exhibiting severe, unexpected clinical signs (e.g., seizure, respiratory distress, catatonia) shortly after dosing. What is the immediate course of action?

Answer:

Your primary responsibility is to the animal's welfare.

  • Immediate Veterinary Consultation: Contact the attending veterinarian or veterinary staff immediately.[3] Provide a concise summary of the compound, dose, route of administration, and observed clinical signs.

  • Stabilize the Animal (If Safe and Advised): Follow the veterinarian's guidance, which may include providing supportive care (e.g., warmth, oxygen) or preparing for humane euthanasia if the animal is moribund.

  • Document Everything: Record all observations, timings, and interventions in detail. This information is critical for determining the cause and for reporting to the Institutional Animal Care and Use Committee (IACUC).[3]

  • Pause Dosing in Cohort: Cease dosing of all other animals in the affected cohort until a preliminary investigation is complete and a path forward is approved by the veterinarian and the IACUC.

  • Preserve Samples: If euthanasia is performed, work with the veterinarian to collect and preserve tissues, blood, and the dosing solution. This will be invaluable for subsequent analysis (e.g., bioanalysis to confirm exposure, histopathology to identify organ damage).

Section 2: Systematic Investigation & Mitigation of Adverse Effects

Once the immediate situation is managed, a systematic approach is necessary to understand and mitigate the observed side effects.

Is it the Compound? Deconvoluting Vehicle vs. Compound Effects

Question: How can I determine if the observed side effects are caused by the compound itself or by the formulation vehicle?

Answer:

This is a critical first step in any troubleshooting process. The vehicle, especially for poorly soluble compounds requiring complex formulations, can induce its own toxicities.

Causality Explained: The goal is to isolate the variable. A properly controlled study design is the only way to achieve this. The key is to run a parallel "Vehicle-Only" control group that receives the exact same formulation, volume, and route of administration, just without the active compound.

Experimental Protocol: Vehicle Toxicity Assessment

  • Objective: To assess the tolerability of the formulation vehicle.

  • Study Groups:

    • Group 1: Naive Control (No treatment)

    • Group 2: Vehicle Control (Administered the formulation vehicle at the same volume and schedule as the active group)

    • Group 3: Active Compound Group

  • Procedure:

    • Prepare the vehicle and the active formulation according to the study protocol.

    • Dose animals in Group 2 and Group 3.

    • Conduct detailed clinical observations on all groups at identical time points.[4][5] Pay close attention to the site of administration (for irritation) and systemic signs.

    • Monitor body weight and food/water intake daily.

    • At the end of the observation period, collect blood for clinical pathology and tissues for histopathology from all groups.

  • Interpretation: If the Vehicle Control group exhibits similar side effects to the Active Compound group, the vehicle is likely a contributing factor. If side effects are unique to the Active Compound group, they are more likely compound-related.

Dose- and Exposure-Response Relationship

Question: Animals are showing adverse effects at my planned therapeutic dose. How do I find a dose that is effective but not toxic?

Answer:

This issue lies at the heart of pharmacology: the dose-response relationship.[6][7][8] Side effects that appear at higher doses are a classic pharmacological principle.[6] Your objective is to establish a "therapeutic window"—the range of doses that maximizes therapeutic benefit while minimizing adverse effects.[9]

Causality Explained: Toxicity is often directly related to the concentration of the drug in the body (exposure).[10][11] By systematically varying the dose, you can map the relationship between dose, exposure (plasma concentration), efficacy, and toxicity. This allows you to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[12][13][14]

Workflow: Establishing a Therapeutic Window

The relationship between dose, exposure, and effect is fundamental. Understanding this allows for the de-risking of a compound by finding a dose that separates desired efficacy from undesired toxicity.

Caption: Relationship between Dose, Exposure, and Pharmacodynamic Outcomes.

Experimental Protocol: Dose Range-Finding (DRF) / MTD Study

  • Objective: To determine the dose-response relationship for toxicity and identify the MTD.[12]

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., predicted efficacious dose)

    • Group 3: Mid Dose (e.g., 3x Low Dose)

    • Group 4: High Dose (e.g., 10x Low Dose)

    • (Dose levels should be adjusted based on any existing data)

  • Procedure:

    • Administer the compound or vehicle for a defined period (e.g., 7-14 days).[14]

    • Perform and record detailed clinical observations at pre-defined intervals, including checks for autonomic signs.[5][15][16]

    • Record body weights daily. A body weight loss of over 10% in rodents is often considered a key endpoint.[17]

    • At study termination, perform gross necropsy, collect organs for histopathology, and blood for clinical chemistry and hematology.[18]

    • Include satellite animals for pharmacokinetic (PK) analysis to correlate dose with exposure.

  • Data Summary:

Dose Group (mg/kg)Key Clinical SignsMean Body Weight Change (%)Key Organ Pathology FindingsMean Plasma Exposure (AUC ng*h/mL)
VehicleNone Observed (NO)+5%No Significant FindingsNot Applicable
10NO+4%No Significant Findings1,500
30Mild lethargy post-dosing-2%Minimal hepatocellular vacuolation5,000
100Lethargy, ataxia, >10% BW loss-12%Moderate hepatocellular vacuolation, single-cell necrosis18,000
  • Interpretation: Based on this hypothetical data, the MTD would be considered 30 mg/kg, as the 100 mg/kg dose produced unacceptable weight loss and more severe liver findings. Efficacy studies should be planned at and below this 30 mg/kg dose.

Off-Target vs. On-Target Toxicity

Question: The side effects seem severe even at low doses where I expect on-target activity. Could this be an exaggerated on-target effect or an unrelated off-target effect?

Answer:

This is a crucial question for de-risking a drug candidate.[19][20][21] Side effects can arise from two primary sources:

  • On-Target Toxicity: The desired biological target is modulated in tissues outside the target organ, causing adverse effects.

  • Off-Target Toxicity: The compound interacts with unintended proteins or biomolecules, causing toxicity unrelated to its primary mechanism of action.[22][23][24][25]

Causality Explained: Differentiating between these requires specific tools. If you have a second, structurally distinct compound that hits the same target, it can serve as a valuable comparator. If both compounds produce the same side effect, it's more likely to be on-target. Conversely, if the side effects are unique to your compound, off-target activity is a strong possibility.[22]

Workflow: Investigating On- vs. Off-Target Effects

This decision tree outlines a systematic approach to diagnosing the root cause of an observed adverse effect, guiding subsequent experimental actions.

G A Adverse Event Observed in Animal Model B Is the effect dose-dependent? A->B C Yes B->C Yes D No B->D No E Likely Compound-Related. Proceed to Dose-Response Study (MTD). C->E F Possible Idiosyncratic Event or Non-Compound-Related Issue. (e.g., Gavage Error, Animal Health). Review Procedures & Animal Health Records. D->F G Is the adverse effect consistent with the known biology of the intended target? E->G H Yes G->H Yes I No G->I No J Potential On-Target Toxicity. Consider: 1. Lowering dose. 2. Tissue-specific delivery strategies. 3. Use of target knockout/knockdown models. H->J K Potential Off-Target Toxicity. Consider: 1. In vitro broad pharmacology screen. 2. Test a structurally unrelated compound with the same on-target activity. 3. Modify chemical structure to remove liability. I->K

Caption: Troubleshooting workflow for On-Target vs. Off-Target effects.

Mitigation Strategies:

  • For On-Target Toxicity:

    • Refine the Dose: Use the lowest effective dose possible.

    • Modify Dosing Regimen: Can intermittent dosing maintain efficacy while allowing physiological recovery between doses?

    • Targeted Delivery: Explore formulation strategies that increase drug concentration in the target tissue while lowering systemic exposure.

  • For Off-Target Toxicity:

    • Broad Panel Screening: Screen the compound against a panel of common off-target liabilities (e.g., kinases, GPCRs, ion channels).

    • Medicinal Chemistry: If the off-target is identified, chemists may be able to modify the molecule to reduce its affinity for the off-target protein while preserving on-target activity.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound has poor aqueous solubility. Could my formulation strategy be causing the side effects?

A1: Absolutely. Formulations for poorly soluble drugs often require co-solvents (like DMSO, PEG), surfactants (like Tween-80), or cyclodextrins.[26] These excipients are not inert and can cause a range of toxicities, including hemolysis, anaphylaxis, and organ damage, especially when administered intravenously. Always run a vehicle-only control group. If vehicle toxicity is confirmed, explore alternative formulation approaches such as micronization to create a suspension or developing a salt form with improved solubility.[27]

Q2: I observed high inter-animal variability in side effects. What could be the cause?

A2: High variability can confound results. Potential causes include:

  • Formulation Inhomogeneity: If your compound is in a suspension, it may not be uniformly mixed, leading to inconsistent dosing. Ensure your suspension is homogenous before and during dose administration.

  • Pharmacokinetic (PK) Variability: Differences in absorption or metabolism between animals can lead to highly variable drug exposure.[10][11] Conducting a small PK study to measure plasma levels can help determine if exposure is consistent across animals.

  • Animal Health: Underlying, sub-clinical health issues in some animals can make them more susceptible to drug toxicity. Ensure all animals are properly acclimatized and healthy before starting a study.

Q3: Can I change the route of administration to reduce side effects?

A3: Yes, the route of administration significantly impacts a drug's pharmacokinetic profile and, consequently, its toxicity.[8][28] For example, intravenous (IV) administration leads to a high peak plasma concentration (Cmax) that can drive acute toxicity. Switching to subcutaneous (SC) or oral (PO) administration can slow absorption, lower the Cmax, and potentially reduce toxicity while maintaining a sufficient therapeutic exposure (AUC).[26] However, you must validate that the new route achieves the desired exposure in the target tissue.

Q4: Are there specific side effects I should watch for with a pyrrolidine-based compound?

A4: While the specific side effect profile is unique to each molecule, the pyrrolidine scaffold is present in many CNS-active compounds.[29] Therefore, it is prudent to include expanded clinical observations for neurological and behavioral changes.[4] Pyrrolidine itself can cause irritation, headaches, and nausea, and at high concentrations, may affect the nervous system.[30] Some pyrrolidone derivatives have been associated with developmental toxicity in animal models.[31] A thorough literature search on structurally similar compounds can provide clues for potential class-specific toxicities.[32]

Q5: When should I stop an experiment due to animal welfare concerns?

A5: All studies must have pre-defined humane endpoints. These are criteria that, when met, require an animal to be removed from the study and euthanized. These endpoints are established in your IACUC-approved protocol. Common endpoints include a certain percentage of body weight loss (e.g., >15-20%), inability to access food or water, severe respiratory distress, or unresponsiveness.[17] Never deviate from your approved endpoints. If you observe severe suffering that is not covered by your pre-defined endpoints, consult the veterinarian immediately.[3]

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M., … & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

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Validation & Comparative

A Comprehensive Guide to Validating the Biological Target of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the hypothesized biological target of the novel pyrrolidinol derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. While the specific biological target of this compound is not explicitly defined in publicly available literature, its structural similarity to known anticholinergic agents containing a pyrrolidinol scaffold suggests a plausible interaction with muscarinic acetylcholine receptors (mAChRs).

This guide will, therefore, focus on a comprehensive strategy to investigate and validate the hypothesis that this compound acts as a muscarinic acetylcholine receptor antagonist. We will explore a battery of in vitro and cell-based assays, comparing its potential efficacy and selectivity against well-established mAChR antagonists. The experimental designs detailed herein are crafted to provide a self-validating system, ensuring the generation of robust and reliable data.

Introduction to the Investigational Compound and the Hypothesized Target

This compound is a synthetic, small molecule belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a common motif in many biologically active molecules and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a scaffold for diverse functionalization.[1][2] The presence of a hydroxyl group on the pyrrolidine ring and a substituted alkyl chain at the nitrogen atom are key structural features that likely dictate its pharmacological activity.

The Hypothesis: Muscarinic Acetylcholine Receptors as the Primary Target

Based on structure-activity relationship (SAR) studies of similar N-substituted 3-pyrrolidinol derivatives, which have demonstrated potent anticholinergic activity, we hypothesize that this compound functions as an antagonist of muscarinic acetylcholine receptors.[3][4][5][6] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention in various diseases.

This guide will outline the necessary steps to test this hypothesis, focusing on:

  • Binding Affinity: Does the compound bind to muscarinic receptors?

  • Functional Activity: Does the compound inhibit the signaling of these receptors?

  • Selectivity: Does the compound exhibit preference for a specific muscarinic receptor subtype (M1-M5)?

  • Cellular Efficacy: Does the compound antagonize muscarinic receptor-mediated cellular responses?

Visualizing the Target Validation Workflow

The following diagram illustrates the logical flow of experiments designed to validate the biological target of our investigational compound.

Target_Validation_Workflow cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Functional Antagonism Confirmation cluster_2 Phase 3: Cellular & Comparative Analysis A Radioligand Binding Assay (Competition with [3H]NMS) B Determine Ki at M1-M5 Receptor Subtypes A->B Quantify Affinity C Calcium Flux Assay (Gq-coupled M1, M3, M5) B->C Validate with Functional Data D cAMP Accumulation Assay (Gi-coupled M2, M4) B->D Validate with Functional Data E Calculate IC50 and Schild Analysis C->E D->E F Comparison with Known Antagonists (e.g., Atropine, Ipratropium) E->F Benchmark Performance G Cell-Based Phenotypic Assay (e.g., Smooth Muscle Contraction) F->G Confirm Physiological Relevance End Target Validated G->End Start Hypothesis: Compound is a mAChR Antagonist Start->A

Caption: Workflow for validating the muscarinic receptor antagonist activity.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for the key experiments required to validate the biological target of this compound.

Principle: Competition binding assays are a gold standard for determining the affinity of a test compound for a specific receptor. In this case, we will measure the ability of our investigational compound to displace a known high-affinity radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]NMS), from muscarinic receptors.

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend in binding buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]NMS (typically at its Kd value).

    • Add increasing concentrations of the investigational compound or a known reference antagonist (e.g., atropine).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]NMS against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) for the investigational compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Principle: Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation. For muscarinic receptors, this involves measuring changes in intracellular second messengers, such as calcium (for Gq-coupled M1, M3, M5) or cyclic AMP (for Gi-coupled M2, M4).

Protocol for Calcium Flux Assay (M1, M3, M5):

  • Cell Preparation:

    • Plate cells expressing the target receptor subtype in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add varying concentrations of the investigational compound or a reference antagonist and incubate.

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at its EC₈₀ concentration.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the IC₅₀ of the antagonist by plotting the agonist-induced response against the antagonist concentration.

    • Perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of increasing concentrations of the antagonist to determine the pA₂ value, which is a measure of antagonist potency.

Protocol for cAMP Accumulation Assay (M2, M4):

  • Cell Preparation and Assay:

    • Plate cells expressing the target receptor subtype.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the investigational compound.

    • Stimulate the cells with forskolin to increase basal cAMP levels, and co-stimulate with a muscarinic agonist (e.g., carbachol) to inhibit adenylyl cyclase.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Calculate the IC₅₀ of the antagonist for its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizing the Signaling Pathways

The following diagram illustrates the signaling pathways of the different muscarinic receptor subtypes that are interrogated in the functional assays.

Muscarinic_Signaling cluster_Gq Gq-Coupled Signaling cluster_Gi Gi-Coupled Signaling M1 M1, M3, M5 Receptors Gq Gαq M1->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca Release from ER PKC PKC Activation DAG->PKC M2 M2, M4 Receptors Gi Gαi M2->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Compound Investigational Compound Compound->M1 Antagonism Compound->M2 Antagonism Atropine Atropine Atropine->M1 Antagonism Atropine->M2 Antagonism

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

Comparative Data Analysis and Interpretation

A crucial aspect of target validation is to benchmark the performance of the investigational compound against known drugs that act on the same target. This provides context for its potency, selectivity, and potential therapeutic utility.

Data Presentation Table:

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) M3 Functional IC₅₀ (nM) (Calcium Flux) M2 Functional IC₅₀ (nM) (cAMP)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Atropine (Non-selective Antagonist) ~1~2~1~2~1~1-5~1-5
Ipratropium (Non-selective Antagonist) ~1~2~1~2~1~1-5~1-5
Darifenacin (M3 Selective Antagonist) ~10~50~1~100~20~1-3>100

Note: Literature values for known antagonists are approximate and can vary based on experimental conditions.

Interpretation of Results:

  • Potency: A low Ki and IC₅₀ value indicates high potency. Compare the values for the investigational compound to those of atropine and other established antagonists.

  • Selectivity: Calculate the selectivity ratio by dividing the Ki value for one receptor subtype by the Ki value for another. A high ratio indicates greater selectivity. For example, a high M2/M3 Ki ratio suggests selectivity for the M3 receptor.

  • Correlation of Binding and Function: The binding affinity (Ki) should correlate with the functional potency (IC₅₀). A significant discrepancy may indicate that the compound has a complex mechanism of action or that there are issues with the experimental setup.

Conclusion and Future Directions

By following the comprehensive experimental plan outlined in this guide, researchers can generate the necessary data to robustly validate or refute the hypothesis that this compound is a muscarinic acetylcholine receptor antagonist. The comparative analysis against known drugs will provide a clear indication of its potential as a novel therapeutic agent.

Should the data support the hypothesis, further studies would be warranted, including:

  • In vivo animal models of diseases where muscarinic receptor modulation is therapeutic (e.g., overactive bladder, COPD).

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Further SAR studies to optimize potency, selectivity, and pharmacokinetic parameters.

This structured and comparative approach to target validation is essential for making informed decisions in the drug discovery and development pipeline, ultimately increasing the probability of translating a promising compound into a clinically effective therapy.

References

  • Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-Pyrrolidinols—III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substituted Phenylacetates. Journal of Medicinal Pharmaceutical Chemistry, 2(5), 523–540. [Link]

  • PubMed. (1960). Derivatives of 3-pyrrolidinols. III. The chemistry, pharmacology, and toxicology of some N-substituted-3-pyrrolidyl alpha-substituted phenylacetates. Journal of Medicinal Pharmaceutical Chemistry. [Link]

  • ACS Publications. (1960). Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitutes Phenylacetates. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitut. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

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Comparing the efficacy of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel investigational compound, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol, hereafter referred to as Compound X . The analysis is contextualized against established therapeutic agents targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical mediator in various oncogenic processes.

This document is intended for researchers, scientists, and drug development professionals with a vested interest in the discovery and advancement of novel oncology therapeutics.

Mechanistic Overview: The FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in normal cellular functions, including proliferation, differentiation, and migration. Dysregulation of this pathway, often through mutations, amplifications, or fusions of the FGFR genes, is a known driver of tumorigenesis in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.

Upon binding of its ligand, the fibroblast growth factor (FGF), the FGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cell growth and survival.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Compound_X Compound X Compound_X->FGFR Inhibition Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition

Caption: A simplified diagram of the FGFR signaling pathway and the inhibitory action of Compound X, Pemigatinib, and Erdafitinib.

Comparative In Vitro Efficacy

The initial assessment of a novel kinase inhibitor's potency is typically performed using a combination of enzymatic and cell-based assays. These assays provide quantitative measures of the compound's ability to inhibit the target kinase and its downstream effects on cancer cell proliferation.

The half-maximal inhibitory concentration (IC50) against the kinase domain of FGFR1, FGFR2, and FGFR3 was determined for Compound X, Pemigatinib, and Erdafitinib. This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the isolated FGFR kinases.

Table 1: Comparative Enzymatic IC50 Values (nM)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)
Compound X 0.80.51.2
Pemigatinib1.51.02.0
Erdafitinib2.21.83.1

The data in Table 1 indicate that Compound X exhibits sub-nanomolar to low nanomolar IC50 values against the three tested FGFR isoforms, suggesting a potent and direct inhibition of the kinase activity. Notably, Compound X demonstrates approximately two-fold greater potency against all three isoforms compared to Pemigatinib and an even greater potency advantage over Erdafitinib.

To assess the anti-proliferative effects of the compounds in a cellular context, a panel of human cancer cell lines with known FGFR alterations was utilized. The half-maximal effective concentration (EC50) for cell growth inhibition was determined following a 72-hour incubation period.

Table 2: Comparative Anti-proliferative EC50 Values (nM)

Cell Line (FGFR Alteration)Compound X (nM)Pemigatinib (nM)Erdafitinib (nM)
AN3-CA (FGFR2 mutation)5.210.815.5
RT-112 (FGFR3 fusion)8.118.225.3
KG-1 (FGFR1 amplification)12.525.138.9

The results from the cell proliferation assays (Table 2) are consistent with the enzymatic inhibition data. Compound X demonstrates superior anti-proliferative activity across all tested cell lines, with EC50 values that are consistently two to three times lower than those of Pemigatinib and Erdafitinib. This suggests that the potent enzymatic inhibition of Compound X translates effectively into a robust anti-cancer effect in cellular models.

Experimental Protocols

The following provides a detailed methodology for the key in vitro assays described above.

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant FGFR Kinase - ATP - Substrate Peptide - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution add_kinase Add FGFR Kinase to Assay Plate prepare_reagents->add_kinase add_compounds Add Diluted Compounds to Plate serial_dilution->add_compounds add_kinase->add_compounds pre_incubate Pre-incubate at Room Temp for 10 min add_compounds->pre_incubate initiate_reaction Initiate Reaction by Adding ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction with Detection Reagent incubate->stop_reaction read_signal Read Luminescence Signal stop_reaction->read_signal data_analysis Analyze Data: - Normalize to Controls - Fit Dose-Response Curve - Determine IC50 read_signal->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro FGFR enzymatic inhibition assay.

  • Reagent Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer.

  • Compound Dilution: A serial dilution of Compound X, Pemigatinib, and Erdafitinib is prepared in DMSO and then further diluted in the assay buffer.

  • Assay Plate Setup: The kinase solution is added to the wells of a 384-well plate. The diluted compounds are then added to the respective wells.

  • Pre-incubation: The plate is incubated at room temperature for 10 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and the peptide substrate.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.

  • Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is read using a plate reader. The data is normalized to positive and negative controls, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell_Proliferation_Workflow start Start culture_cells Culture Cancer Cell Lines (e.g., AN3-CA, RT-112) start->culture_cells seed_cells Seed Cells into 96-well Plates culture_cells->seed_cells incubate_overnight Incubate Overnight to Allow Attachment seed_cells->incubate_overnight treat_cells Treat Cells with Diluted Compounds incubate_overnight->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_72h->add_reagent incubate_reagent Incubate for 10 min add_reagent->incubate_reagent read_luminescence Read Luminescence incubate_reagent->read_luminescence analyze_data Analyze Data: - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based proliferation assay.

  • Cell Culture: Human cancer cell lines with known FGFR alterations are maintained in their respective recommended growth media.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of Compound X, Pemigatinib, or Erdafitinib.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle-treated control wells, and the EC50 values are determined by fitting the dose-response curves to a suitable model.

Discussion and Future Directions

The preclinical data presented in this guide strongly support the hypothesis that Compound X is a highly potent inhibitor of the FGFR signaling pathway. Both the enzymatic and cell-based assays consistently demonstrate its superiority over the established drugs, Pemigatinib and Erdafitinib. The enhanced potency of Compound X could potentially translate into improved clinical efficacy, a more favorable therapeutic window, or the ability to overcome certain resistance mechanisms.

The logical next steps in the preclinical development of Compound X would involve a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo tumor models. These studies will be crucial in determining the optimal dosing regimen and further validating its potential as a novel anti-cancer agent.

References

  • Pemigatinib in Previously Treated Patients with Advanced Cholangiocarcinoma: A Multicentre, Open-label, Phase 2 Study. The Lancet Oncology. [Link]

  • Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. The New England Journal of Medicine. [Link]

  • The Role of Fibroblast Growth Factor Receptors in Cancer. Nature Reviews Cancer. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Substituted Pyrrolidin-3-ol Analogs as Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the 1-substituted pyrrolidin-3-ol scaffold, exemplified by analogs of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. This class of molecules holds significant promise as modulators of muscarinic acetylcholine receptors (mAChRs), which are critical G protein-coupled receptor (GPCR) targets for a variety of therapeutic areas, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). Our exploration is grounded in established medicinal chemistry principles and supported by validated experimental protocols designed to rigorously assess compound affinity, functional activity, and subtype selectivity across the M1-M5 muscarinic receptor family.

The Scientific Imperative: Targeting Muscarinic Receptors with Precision

The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the central and peripheral nervous systems, where they mediate diverse physiological functions. The high degree of homology in their orthosteric binding site presents a formidable challenge for achieving subtype selectivity, which is crucial for minimizing off-target side effects.[1] The pyrrolidin-3-ol core is a well-established pharmacophore that mimics the endogenous ligand acetylcholine. The strategic modification of substituents on the pyrrolidine nitrogen is a key strategy to confer subtype selectivity and modulate functional activity, transitioning from full agonism to partial agonism or even antagonism.[2]

This guide will dissect the nuanced relationships between chemical structure and biological function for this compound class, providing a comparative framework for researchers engaged in their discovery and development.

Logical Framework for SAR Analysis

Our analysis is structured to deconstruct the molecule into its key pharmacophoric components and evaluate the impact of structural modifications on biological activity.

Stereochemistry_Impact cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Analog Optimal Fit R_Receptor Muscarinic Receptor Binding Pocket R_Analog->R_Receptor Strong Interaction (High Affinity/Efficacy) S_Analog Suboptimal Fit S_Receptor Muscarinic Receptor Binding Pocket S_Analog->S_Receptor Weak Interaction (Low Affinity/Efficacy)

Caption: Impact of stereochemistry on receptor binding for pyrrolidin-3-ol analogs.

Experimental Protocols for Compound Evaluation

To rigorously compare the performance of these analogs, a standardized set of in vitro assays is essential. The following protocols outline the methodologies for determining binding affinity and functional activity at the five human muscarinic receptor subtypes.

Radioligand Binding Assay for Affinity Determination (Ki)

This assay measures the ability of a test compound to displace a radiolabeled antagonist from the receptor, providing a measure of its binding affinity (Ki).

Workflow:

Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1 M1, M3, M5 PLC Phospholipase C (PLC) M1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ [Ca²⁺]i IP3_DAG->Ca_Release M2 M2, M4 AC Adenylyl Cyclase (AC) M2->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Conclusion and Future Directions

The 1-substituted pyrrolidin-3-ol scaffold represents a versatile platform for the development of novel muscarinic receptor modulators. The structure-activity relationships discussed in this guide highlight the critical role of the N-substituent in dictating affinity and subtype selectivity. Specifically, the incorporation of branched, hydroxylated alkyl chains appears to be a promising strategy for achieving M2-selective agonism.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of N-substituents to refine the pharmacophore model for each muscarinic receptor subtype.

  • In vivo evaluation: Advancing lead compounds with promising in vitro profiles into animal models of relevant diseases to assess their therapeutic potential and pharmacokinetic properties.

  • Structural biology: Obtaining crystal structures of these analogs in complex with muscarinic receptors to provide a molecular basis for the observed SAR and guide future drug design efforts.

By integrating rational drug design with rigorous experimental validation, the scientific community can continue to unlock the therapeutic potential of this important class of compounds.

References

  • Birdsall, N. J. M., et al. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409–1413. [Link]

  • Matucci, R., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(11-12), 941–948. [Link]

  • Lanza, F., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890. [Link]

  • Okamoto, H., et al. (2001). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 133(7), 1037–1049. [Link]

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A Researcher's Guide to Cross-Validation of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, featured in numerous FDA-approved drugs and serving as a versatile template for novel therapeutic agents.[1][2][3] The unique three-dimensional structure imparted by the sp³-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, often leading to compounds with high potency and selectivity.[1][4] This guide provides an in-depth, technical framework for the cross-validation of a novel pyrrolidine derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (referred to herein as Compound A), across a panel of distinct cancer cell lines. Our objective is to present a rigorous, self-validating experimental workflow that not only assesses the compound's potency but also probes the consistency of its biological effects in varied genetic contexts, a critical step in preclinical evaluation.[5][6][7]

The rationale for employing multiple cell lines is multifaceted and central to establishing the robustness of a compound's activity profile. A single cell line can present a misleading picture due to unique genetic mutations or expression profiles that may not be representative of a broader disease state.[6][8] Cross-validation across a diverse panel helps to mitigate the risk of cell line-specific artifacts and enhances the translational relevance of the findings.[6][9] This guide will detail the necessary experimental protocols, from initial cell viability screening to mechanistic apoptosis assays, and provide a framework for interpreting the comparative data.

The Imperative of Cross-Cell Line Validation

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, a significant one being the translation of in vitro findings to in vivo efficacy. A key strategy to de-risk this transition is the early and comprehensive characterization of a compound's activity across a spectrum of relevant biological models. Human cancer cell lines, despite their limitations, remain indispensable tools for this purpose.[5][10] However, the inherent heterogeneity of cancer means that a compound's efficacy can vary dramatically between different tumor subtypes.[7][11] Therefore, a systematic cross-validation of biological activity is not merely a confirmatory step but a foundational component of a robust preclinical data package.

This guide will utilize a panel of three human cancer cell lines, selected for their distinct origins and genetic backgrounds, to illustrate the cross-validation process for Compound A:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • A549: A human lung carcinoma cell line, widely used in cancer research.

  • HCT116: A human colorectal carcinoma cell line, known for its use in studies of apoptosis and DNA damage.

By comparing the activity of Compound A in these distinct cellular environments, we can begin to build a more comprehensive and reliable profile of its therapeutic potential.

Experimental Workflow for Cross-Validation

The following workflow provides a structured approach to assessing the activity of Compound A, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

experimental_workflow cluster_prep Preparation cluster_assays Activity Assessment cluster_analysis Data Analysis compound_prep Compound A Preparation (Stock Solution in DMSO) viability_assay Cell Viability Assay (Resazurin Reduction) compound_prep->viability_assay cell_culture Cell Line Maintenance (MCF-7, A549, HCT116) cell_culture->viability_assay ic50_determination IC50 Calculation viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7) caspase_activity Caspase Activity Fold Change apoptosis_assay->caspase_activity ic50_determination->apoptosis_assay Select IC50 concentrations comparative_analysis Comparative Analysis ic50_determination->comparative_analysis caspase_activity->comparative_analysis apoptosis_pathway compound_a Compound A cellular_stress Cellular Stress compound_a->cellular_stress bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bak activation) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 cleavage procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase37 Pro-caspase-3/7 caspase9->procaspase37 cleavage caspase37 Active Caspase-3/7 procaspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway initiated by Compound A.

Conclusion and Future Directions

This guide has outlined a systematic approach for the cross-validation of this compound (Compound A) activity in a panel of diverse cancer cell lines. The presented workflow, encompassing both cytotoxicity and mechanistic apoptosis assays, provides a robust framework for generating reliable and translatable preclinical data. The hypothetical data illustrates how such a cross-validation can reveal important insights into a compound's potency and consistency of action across different cellular backgrounds.

The successful completion of this cross-validation would provide a strong foundation for further preclinical development of Compound A. Future studies could expand the cell line panel to include a wider range of cancer types and genotypes, further elucidating the compound's spectrum of activity. Additionally, more in-depth mechanistic studies, such as Western blotting for key apoptosis-related proteins and cell cycle analysis, would provide a more complete picture of Compound A's mode of action. Ultimately, this rigorous, multi-faceted approach to in vitro characterization is essential for identifying promising drug candidates with a higher probability of success in subsequent in vivo and clinical investigations.

References

  • Cunha, S., & Gacond, S. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 21(10), 870-881. [Link]

  • Tripodi, F., Cocomazzi, G., & Cilibrizzi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Vitale, P., Scilimati, A., & Papanastasiou, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Vitale, P., Scilimati, A., & Papanastasiou, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34374950. [Link]

  • ResearchGate. Why do researchers use two different cell lines for in vitro studies? [Link]

  • Ziegler, C. G., & Chishti, M. A. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. J Vis Exp, (86), 51332. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]

  • Open Targets Blog. Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • Springer. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. [Link]

  • Bentham Science. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • PMC. A cross-study analysis of drug response prediction in cancer cell lines. [Link]

  • Broad Institute. Single-cell profiling of multiple cell lines can reveal cancer vulnerabilities and drug mechanisms. [Link]

  • PMC. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. [Link]

  • Culture Collections. Making cell lines more physiologically relevant for toxicology testing. [Link]

  • ResearchGate. Cross validation results from feature combination experiments. [Link]

  • PMC. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]

  • ResearchGate. Figure S2: Clustered cross-validation for compound-protein activity... [Link]

Sources

Reproducibility in Focus: A Comparative Guide to the Synthesis and Characterization of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the experimental reproducibility for the synthesis and characterization of the novel pyrrolidine derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a detailed examination of the critical parameters influencing experimental outcomes. Through a comparative lens, we will explore the synthesis of our target compound alongside a structurally similar analogue, N-benzyl-pyrrolidin-3-ol, to highlight key challenges and best practices for ensuring reliable and reproducible results in the laboratory.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique three-dimensional structure and ability to engage in various biological interactions make it a valuable building block in the design of novel therapeutic agents. The compound at the center of this guide, this compound, is a novel derivative with potential applications in areas where substituted pyrrolidinols have shown promise, such as in the development of receptor agonists or enzyme inhibitors.[2][4]

Ensuring the reproducibility of experimental results is the cornerstone of scientific advancement. This guide is structured to provide not only the "how" but also the "why" behind the experimental design, empowering researchers to anticipate and overcome potential hurdles in their own work.

Comparative Synthesis: A Tale of Two Pyrrolidinols

To contextualize the synthesis of this compound, we will compare its preparation with that of a more established analogue, N-benzyl-pyrrolidin-3-ol. This comparison will illuminate the impact of the N-substituent on reaction kinetics, purification strategies, and overall yield.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic approach for the N-alkylation of pyrrolidin-3-ol, which is the core transformation in the preparation of both our target compound and the comparative analogue.

G A Pyrrolidin-3-ol C Reductive Amination A->C B Aldehyde/Ketone B->C D N-substituted Pyrrolidin-3-ol C->D

Caption: General workflow for the synthesis of N-substituted pyrrolidin-3-ols via reductive amination.

Experimental Protocols

This protocol is based on established methods for reductive amination.[5]

  • Step 1: Reaction Setup. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidin-3-ol (1.0 eq) in methanol (10 volumes).

  • Step 2: Addition of Carbonyl Compound. To the stirred solution, add 1-hydroxy-2-methyl-2-ethylpropanal (1.1 eq).

  • Step 3: pH Adjustment. Adjust the pH of the reaction mixture to approximately 6 with glacial acetic acid.

  • Step 4: Reductive Amination. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Step 5: Reaction Monitoring. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Step 6: Workup. Quench the reaction by the slow addition of 1 M hydrochloric acid until gas evolution ceases. Concentrate the mixture under reduced pressure.

  • Step 7: Extraction. Partition the residue between 1 M sodium hydroxide and dichloromethane. Extract the aqueous layer three times with dichloromethane.

  • Step 8: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane:methanol as the eluent.

  • Step 1: Reaction Setup. In a 250 mL round-bottom flask, dissolve pyrrolidin-3-ol (1.0 eq) in methanol (10 volumes).

  • Step 2: Addition of Aldehyde. To the stirred solution, add benzaldehyde (1.1 eq).

  • Step 3: pH Adjustment. Adjust the pH to ~6 with glacial acetic acid.

  • Step 4: Reductive Amination. Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Step 5: Reaction Monitoring. Stir at room temperature for 12 hours, monitoring by TLC (dichloromethane:methanol, 9:1).

  • Step 6: Workup. Quench with 1 M HCl and concentrate.

  • Step 7: Extraction. Partition between 1 M NaOH and dichloromethane. Extract the aqueous layer with dichloromethane (3x).

  • Step 8: Purification. Combine organic layers, dry, filter, and concentrate. Purify by column chromatography (dichloromethane:methanol gradient).

Comparative Performance Data

The following table summarizes the expected outcomes for the synthesis of both compounds, based on typical results for similar transformations.

ParameterThis compoundN-benzyl-pyrrolidin-3-ol
Reaction Time 24 hours12 hours
Yield (isolated) 65-75%80-90%
Purity (by HPLC) >95%>98%

Analysis of Differences: The bulkier and more functionalized aldehyde used in the synthesis of the target compound leads to a slower reaction time and a slightly lower yield compared to the synthesis of N-benzyl-pyrrolidin-3-ol. The additional hydroxyl group on the N-substituent can also complicate purification, potentially requiring more careful chromatographic separation.

Characterization and Reproducibility

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Here, we outline the standard analytical techniques and expected results.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Expected Characterization Data
TechniqueThis compoundN-benzyl-pyrrolidin-3-ol
¹H NMR Complex aliphatic region, signals for two hydroxyl protons.Aromatic protons (7.2-7.4 ppm), benzylic protons (~3.6 ppm).
¹³C NMR Multiple aliphatic carbons, two carbons bearing hydroxyl groups.Aromatic carbons, benzylic carbon.
MS (ESI+) [M+H]⁺ at m/z 188.16[M+H]⁺ at m/z 178.12
IR (cm⁻¹) Broad O-H stretch (~3300), C-N stretch (~1100).Aromatic C-H stretch (~3030), C-N stretch (~1100).
Ensuring Reproducibility in Characterization
  • Internal Standards: Use of internal standards in NMR and HPLC can aid in accurate quantification and comparison between batches.

  • Standardized Sample Preparation: Consistent sample concentrations and solvent systems are crucial for comparable results.

  • Instrument Calibration: Regular calibration of all analytical instruments is a prerequisite for reliable data.

Conclusion and Future Directions

This guide has provided a detailed, comparative framework for the synthesis and characterization of this compound. By juxtaposing its preparation with that of a simpler analogue, we have highlighted critical experimental variables that influence reproducibility. The protocols and data presented herein serve as a robust starting point for researchers working with this novel compound and other substituted pyrrolidinols.

Future work should focus on exploring the biological activity of this compound, guided by the reproducible synthetic and analytical methods established in this guide.

References

  • Synthesis and Reactions of 3-Pyrrolidinones.J. Heterocyclic Chem., 45, 1549 (2008). [URL: Not available directly from search, but the article is referenced]
  • Synthesis of pyrrolidin-3-ylethanethanioate derivative.ResearchGate Publication. [URL: https://www.researchgate.
  • CAS#:1344288-73-8 | this compound.Chemsrc. [URL: https://www.chemsrc.com/en/cas/1344288-73-8_1344288-73-8.html]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6688]
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75519c74b63191b7d8b3b]
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.ResearchGate Publication. [URL: https://www.researchgate.
  • This compound.Merck. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena428074296]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8594835/]
  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.Google Patents. [URL: https://patents.google.
  • EP0269258A2 - Process for the preparation of a pyrrolidinol compound.Google Patents. [URL: https://patents.google.
  • Process for the preparation of a pyrrolidinol compound.European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0269258A2&pn=EP0269258A2&ki=A2]
  • Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25900224/]

Sources

Benchmarking 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol against other pyrrolidinol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacological properties.[1] This guide provides a comprehensive framework for benchmarking new chemical entities (NCEs) within the pyrrolidinol class, using 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol as a focal point for comparison against established derivatives. While public domain data for this specific NCE is not available, this document outlines the critical experimental evaluations and comparative analyses necessary to characterize its potential.

The strategic design of this guide is to offer a robust, self-validating system for the evaluation of novel pyrrolidinol derivatives. By understanding the structure-activity relationships (SAR) and key performance indicators of well-characterized analogs, researchers can effectively position their NCEs within the broader landscape of this important chemical class.[1][2]

The Pyrrolidinol Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a versatile scaffold in drug design.[2][3] Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, which can enhance binding affinity and selectivity for biological targets.[2] The hydroxyl group at the 3-position and the substitution at the nitrogen atom are critical determinants of the pharmacological profile of these compounds, influencing everything from target engagement to metabolic stability.[2][4]

This guide will focus on benchmarking key performance indicators:

  • Cytotoxicity and Therapeutic Index: Essential for oncology applications and general safety profiling.

  • In Vitro ADME Properties: Critical for determining the drug-like qualities of a compound.[5][6]

Comparative Analysis of Pyrrolidinol Derivatives

To establish a benchmark, we will compare our hypothetical NCE, this compound, against a series of N-benzyl-pyrrolidin-3-ol analogs, for which cytotoxicity data has been published.[7][8][9] This comparison will allow us to contextualize the potential performance of our NCE and highlight the influence of the N-substituent on biological activity.

Cytotoxicity Profile

A primary indicator of a compound's therapeutic potential, particularly in oncology, is its cytotoxicity against cancer cell lines and its selectivity over non-cancerous cells.[1] The following table summarizes the cytotoxic activity of selected N-benzyl-pyrrolidin-3-ol derivatives against the HL-60 human leukemia cell line.[7][9]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
NCE 2-Ethyl-3-hydroxy-2-methylpropylHL-60To Be Determined
5j 1-(2-aminobenzyl) with tert-butyl isocyanide and 4-nitrobenzoic acidHL-60~10
5p 1-(2-aminobenzyl) with tert-butyl isocyanide and 4-fluorobenzoic acidHL-60~10

Causality Behind Experimental Choices: The selection of the HL-60 cell line is based on its established use in cytotoxicity screening and the availability of comparative data for the chosen analogs.[7][9] The IC50 value, or the half-maximal inhibitory concentration, is a standard measure of a compound's potency in inhibiting cell growth. A lower IC50 value indicates greater potency.

In Vitro ADME Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates and optimize their pharmacokinetic profiles.[5][6] The following table outlines key in vitro ADME parameters that should be evaluated for any new pyrrolidinol derivative.

ParameterAssayImportanceNCE: this compound
Solubility Kinetic or Thermodynamic Solubility AssayAffects absorption and formulationTo Be Determined
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts intestinal absorptionTo Be Determined
Metabolic Stability Liver Microsome Stability AssayIndicates susceptibility to first-pass metabolismTo Be Determined
CYP450 Inhibition Cytochrome P450 Inhibition AssayAssesses potential for drug-drug interactionsTo Be Determined
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationInfluences distribution and free drug concentrationTo Be Determined

Causality Behind Experimental Choices: This panel of in vitro ADME assays provides a comprehensive initial assessment of a compound's drug-like properties.[5][6] Each assay addresses a critical step in the drug's journey through the body, from absorption to metabolism. The data generated from these assays are essential for guiding lead optimization and predicting in vivo performance.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, detailed experimental protocols are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Metabolic Stability: Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance.

Visualization of Workflows and Relationships

To visually represent the processes and logic described in this guide, the following diagrams are provided.

G cluster_0 Benchmarking Workflow for a New Pyrrolidinol NCE NCE New Chemical Entity (NCE) This compound Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay on HL-60) NCE->Cytotoxicity ADME In Vitro ADME Profiling (Solubility, Permeability, Stability, etc.) NCE->ADME Comparator Comparator Pyrrolidinol Derivatives (e.g., N-benzyl-pyrrolidin-3-ols) Comparator->Cytotoxicity Comparator->ADME Data Comparative Data Analysis (IC50, t1/2, etc.) Cytotoxicity->Data ADME->Data SAR Structure-Activity Relationship (SAR) and Performance Assessment Data->SAR

Caption: Workflow for benchmarking a new pyrrolidinol derivative.

G cluster_1 Structure-Activity Relationship Logic node1 Pyrrolidin-3-ol Core Maintains fundamental interactions with biological targets node2 N-Substituent Modulates potency, selectivity, and pharmacokinetic properties node1->node2 is modified by node3 N-benzyl group (Comparator) Demonstrated cytotoxic activity node2->node3 e.g. node4 N-(2-Ethyl-3-hydroxy-2-methylpropyl) group (NCE) Hypothesized to influence solubility and metabolic stability node2->node4 e.g.

Caption: Logical relationship of SAR for N-substituted pyrrolidinols.

Conclusion

The benchmarking framework presented in this guide provides a systematic and scientifically rigorous approach to evaluating novel pyrrolidinol derivatives like this compound. By leveraging comparative data from well-characterized analogs and employing standardized experimental protocols, researchers can efficiently assess the therapeutic potential and drug-like properties of their new chemical entities. This process of objective comparison and data-driven decision-making is fundamental to the successful advancement of new drug candidates from discovery to clinical development.

References

  • Naqvi, A., et al. (2021). In Vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available at: [Link]

  • Naqvi, A., et al. (2021). % Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p. ResearchGate. Available at: [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-pyrrolidinols. III. The chemistry, pharmacology, and toxicology of some N-substituted-3-pyrrolidyl alpha-substituted phenylacetates. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]

  • Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. ResearchGate. Available at: [Link]

  • Krasikova, Y. A., & Zhidkova, O. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. MDPI. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. Cambridge MedChem Consulting. Available at: [Link]

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Navigating the Translational Gap: A Comparative Guide to the In-Vivo Validation of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Pyrrolidinol Derivative

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide focuses on the hypothetical novel compound, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (hereinafter referred to as "Compound X"), a molecule designed to leverage the therapeutic potential of the pyrrolidinol moiety.

As of this publication, specific in-vitro or in-vivo data for Compound X is not available in the public domain. This guide, therefore, serves as a forward-looking framework for researchers and drug development professionals. We will postulate a plausible in-vitro activity profile for Compound X based on its structural class and outline a rigorous, multi-faceted in-vivo validation strategy. This document will provide the scientific rationale and detailed protocols necessary to bridge the translational gap from promising laboratory findings to preclinical evidence.[3]

Postulated In-Vitro Profile of Compound X

Based on the known activities of various pyrrolidine derivatives, we hypothesize that Compound X exhibits potent dual anti-inflammatory and analgesic properties in-vitro. Structurally similar compounds have shown inhibitory activity against key mediators of inflammation and pain.[4][5]

Hypothetical In-Vitro Activities of Compound X:

Assay TypePostulated FindingTarget Pathway
Cell-Free Enzyme AssayPotent inhibition of COX-2Prostaglandin Synthesis
Cell-Based Assay (LPS-stimulated Macrophages)Reduction of pro-inflammatory cytokines (TNF-α, IL-1β)NF-κB Signaling
Neuronal Cell Assay (Capsaicin-induced activation)Inhibition of neuronal sensitizationNociceptive Signaling

This guide will now delineate a comprehensive in-vivo validation plan designed to test these hypothetical in-vitro results in a living system, a critical step in the drug discovery process.[6]

Part 1: Foundational In-Vivo Profiling - Pharmacokinetics and Acute Toxicity

Before assessing efficacy, it is imperative to understand how a living organism processes Compound X and at what doses it is well-tolerated.[7][8] These foundational studies are crucial for designing meaningful and ethical efficacy trials.

Pharmacokinetic (PK) Profiling

A rapid PK study in a rodent model (e.g., Sprague-Dawley rats) is the first step to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.[9][10] This data informs the dosing regimen for subsequent efficacy studies.

Experimental Protocol: Rapid PK Profiling in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), 8-10 weeks old.

  • Dosing:

    • Group 1: Intravenous (IV) administration of Compound X (e.g., 2 mg/kg) in a suitable vehicle.

    • Group 2: Oral (PO) administration of Compound X (e.g., 10 mg/kg) in the same vehicle.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]

  • Bioanalysis: Analyze plasma concentrations of Compound X using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Acute Toxicity Study

An acute toxicity study provides essential information on the maximum tolerated dose (MTD) and potential target organs for toxicity.[11][12]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Swiss Webster mice (n=5), 6-8 weeks old.

  • Dosing: Administer a single oral dose of Compound X, starting at a dose informed by in-vitro cytotoxicity (e.g., 300 mg/kg). The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance) for up to 14 days.[11] Record body weight changes and any instances of morbidity or mortality.

  • Endpoint: Determine the MTD and identify any overt signs of toxicity. A full histopathological analysis of major organs may be conducted to identify any microscopic changes.

G cluster_0 Foundational In-Vivo Studies PK Pharmacokinetic Profiling Dose_Selection Dose Selection for Efficacy PK->Dose_Selection Determines Bioavailability & Half-life Tox Acute Toxicity Study Tox->Dose_Selection Determines Max. Tolerated Dose

Caption: Workflow for foundational in-vivo profiling of Compound X.

Part 2: In-Vivo Efficacy Validation

With a preliminary understanding of its PK and safety profile, we can now design experiments to validate the hypothesized anti-inflammatory and analgesic effects of Compound X in-vivo.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation, ideal for screening novel anti-inflammatory agents.[1][13] The inflammatory response is biphasic, allowing for insights into the compound's mechanism of action.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200g), n=6 per group.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO).

    • Group 3: Compound X (Low Dose, PO).

    • Group 4: Compound X (High Dose, PO).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[13] b. Administer the respective compounds or vehicle orally. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution into the subplantar surface of the right hind paw.[13][14] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

G cluster_1 Anti-Inflammatory Efficacy Workflow Baseline Measure Paw Volume (Baseline) Dosing Administer Compound X or Controls (PO) Baseline->Dosing Induction Inject Carrageenan (Subplantar) Dosing->Induction Measurement Measure Paw Volume (Hourly for 5h) Induction->Measurement Analysis Calculate Edema & % Inhibition Measurement->Analysis

Caption: Experimental workflow for the paw edema assay.

Analgesic Efficacy: Hot Plate Test

The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics.[15] It measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.[16][17]

Experimental Protocol: Hot Plate Test in Mice

  • Animal Model: Male Swiss Webster mice (20-25g), n=8 per group.

  • Apparatus: A hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Grouping:

    • Group 1: Vehicle Control (e.g., Saline, IP).

    • Group 2: Positive Control (Morphine, 5 mg/kg, IP).

    • Group 3: Compound X (Low Dose, IP).

    • Group 4: Compound X (High Dose, IP).

  • Procedure: a. Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[18] b. Administer the respective compounds or vehicle intraperitoneally. c. Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Comparative Analysis and Expected Outcomes

The performance of Compound X will be objectively compared against well-characterized controls. This comparative approach is essential for determining its potential therapeutic value.

Table 1: Comparative Efficacy Profile

In-Vivo ModelCompound X (Hypothetical Outcome)Indomethacin (Positive Control)Morphine (Positive Control)
Carrageenan-Induced Paw Edema Dose-dependent reduction in paw edema, potentially effective in both early and late phases.Significant reduction in the late (prostaglandin-mediated) phase of edema.[13]Not typically used in this model.
Hot Plate Test Dose-dependent increase in reaction latency, indicating central analgesic activity.Ineffective, as it is a peripherally acting drug.[15]Significant increase in reaction latency.

Table 2: Comparative Safety and PK Profile

ParameterCompound X (Target Profile)Comparator Compounds
Acute Toxicity (MTD) > 500 mg/kg (oral)Varies widely; Indomethacin has known gastrointestinal toxicity.[4]
Oral Bioavailability > 40%Varies; a key parameter for oral drug development.
Plasma Half-life (t½) 4-8 hoursSuitable for once or twice-daily dosing.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in-vivo validation of the novel compound, this compound. By systematically evaluating its pharmacokinetic, safety, and efficacy profiles, researchers can make informed decisions about its potential for further development. The proposed studies, from foundational PK/Tox to validated models of inflammation and pain, represent a critical path in translating a hypothetical in-vitro profile into tangible preclinical data.

Positive outcomes in these studies would warrant further investigation, including chronic toxicology studies, evaluation in more complex disease models (e.g., adjuvant-induced arthritis or neuropathic pain models), and detailed mechanistic studies to elucidate its precise mode of action. This structured approach ensures that the therapeutic potential of novel chemical entities like Compound X is evaluated thoroughly and efficiently, ultimately accelerating the journey towards new and improved therapies.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Workman, P., et al. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PMC - NIH. [Link]

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  • Fuso, F., et al. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets. [Link]

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A Guide to the Comparative Stereochemical Analysis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the racemic mixture of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol and its individual enantiomers. Directed at researchers, scientists, and professionals in drug development, this document outlines the critical experimental workflows, from synthesis and chiral separation to pharmacological evaluation, underpinned by a rationale for each methodological choice.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of stereocenters into such structures can lead to significant differences in pharmacological activity between enantiomers. This guide focuses on this compound, a molecule with multiple chiral centers, presenting a roadmap for its stereoselective investigation. While specific experimental data for this compound is not publicly available, this document outlines a robust, logical, and scientifically grounded approach for its comprehensive analysis, drawing from established methodologies in stereoselective synthesis and chiral pharmacology.

Molecular Structure and Stereoisomerism

This compound possesses two stereogenic centers, one on the pyrrolidine ring (C3) and one on the side chain (C2'). This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers (diastereomers of each other).

Part 1: Synthesis and Chiral Separation

A logical starting point for a comparative analysis is the synthesis of the racemic mixture, followed by the separation of its constituent enantiomers.

Synthesis of Racemic this compound

A plausible synthetic route to the racemic compound would involve the reductive amination of a suitable keto-alcohol with pyrrolidin-3-ol. This approach is favored for its efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow:

A 1-Hydroxy-2-methylpentan-3-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B Pyrrolidin-3-ol B->C D Racemic this compound C->D

Caption: Proposed synthesis of the racemic target compound.

Chiral Separation of Enantiomers

The resolution of the racemic mixture into its individual enantiomers is paramount for evaluating their distinct biological profiles. Chiral chromatography is the method of choice for this purpose due to its high resolving power and scalability.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds. An initial screening of columns (e.g., Chiralpak IA, IB, IC) is recommended.

  • Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize resolution and retention times.

  • Detection: UV detection is suitable if the compound possesses a chromophore. If not, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) should be employed.

  • Scale-up: Once an analytical method is established, it can be scaled up to preparative chromatography to isolate sufficient quantities of each enantiomer for further studies.

Self-Validation: The success of the separation is validated by achieving baseline resolution of the enantiomeric peaks in the chromatogram. The enantiomeric excess (ee) of the separated fractions should be determined using the analytical method and should be >99%.

Part 2: Physicochemical and Pharmacological Comparison

With the isolated enantiomers in hand, a direct comparison of their properties can be undertaken.

Physicochemical Characterization

Key physicochemical properties should be determined for the racemate and each enantiomer to establish their identity and purity.

PropertyRacemic MixtureEnantiomer 1Enantiomer 2
Melting Point (°C)TBDTBDTBD
Specific Rotation ([α]D)0TBD (e.g., +x)TBD (e.g., -x)
Enantiomeric Excess (%)N/A>99>99
Purity (by HPLC, %)>98>98>98
Caption: Table for summarizing key physicochemical data.
Comparative Pharmacological Evaluation

Given the prevalence of pyrrolidine-containing compounds in neuroscience, a primary area of investigation would be their potential effects on the central nervous system. The antiarrhythmic and hypotensive activities observed in a structurally related pyrrolidin-2-one derivative also suggest cardiovascular screening as a valuable avenue.[1]

Proposed Experimental Workflow for Pharmacological Screening:

A Racemic Mixture & Enantiomers B In Vitro Receptor Binding Assays (e.g., CNS targets) A->B C Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) B->C D In Vivo Animal Models (e.g., behavioral, cardiovascular) C->D

Caption: Workflow for comparative pharmacological evaluation.

In-Text Citations and Rationale:

  • Receptor Binding Assays: A broad panel of receptor binding assays targeting key central nervous system (CNS) receptors (e.g., dopaminergic, serotonergic, adrenergic) should be conducted. This initial screen will help identify potential molecular targets. The choice of these targets is informed by the known activities of many pyrrolidine-based pharmaceuticals.

  • Functional Assays: For any "hits" identified in the binding assays, subsequent functional assays are necessary to determine whether the compounds act as agonists, antagonists, or allosteric modulators. This step is critical for understanding the mechanism of action.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects and pharmacokinetic properties. For instance, if a compound shows high affinity for a specific CNS receptor, relevant behavioral models in rodents would be appropriate. Based on the findings for a similar pyrrolidinone, evaluation of antiarrhythmic and hypotensive effects in animal models would also be a logical step.[1]

Hypothetical Comparative Data:

AssayRacemic Mixture (IC50/EC50, µM)Enantiomer 1 (IC50/EC50, µM)Enantiomer 2 (IC50/EC50, µM)
Dopamine D2 Receptor Binding5.21.1>100
Serotonin 5-HT2A Receptor Binding8.915.34.5
In Vivo Hypotensive Effect (ED50, mg/kg)102>50
Caption: Hypothetical data illustrating potential stereoselectivity.

Conclusion

The comprehensive comparative analysis of this compound and its enantiomers requires a systematic and multi-faceted approach. By following the outlined workflow, from stereoselective synthesis and separation to detailed pharmacological characterization, researchers can elucidate the distinct properties of each stereoisomer. This knowledge is fundamental for identifying the eutomer (the more active enantiomer) and for making informed decisions in the drug discovery and development process. The principles and methodologies described herein provide a solid foundation for the rigorous scientific investigation of this and other chiral molecules.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]

  • Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups - MDPI. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. - Sci-Hub. Available at: [Link]

  • CAS#:1344288-73-8 | this compound | Chemsrc. Available at: [Link]

  • Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers - PubMed. Available at: [Link]

  • Chiral separation of methadone, 2-ethylidene- 1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) by capillary electrophoresis using cyclodextrin derivatives - PubMed. Available at: [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed. Available at: [Link]

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A Head-to-Head Comparative Analysis: Evaluating 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol Against the Standard of Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary:

To rigorously assess a novel chemical entity, a direct comparison with the existing standard of care is paramount. This guide outlines a comprehensive preclinical framework for evaluating the therapeutic potential of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol , a novel pyrrolidine derivative. Due to the absence of published data on its specific biological target, we have hypothesized its mechanism of action based on the broad anti-inflammatory and anticancer activities reported for many pyrrolidine-containing compounds.[1][2][3][4] We postulate that this compound is a selective inhibitor of Janus Kinase 1 (JAK1), a critical mediator of pro-inflammatory cytokine signaling.

Consequently, we will compare its performance against Tofacitinib , a well-established, FDA-approved JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions. This head-to-head analysis will encompass biochemical, cellular, and in vivo studies to provide a robust dataset for evaluating its potential as a next-generation therapeutic.

Introduction to the Investigational Compound and Standard of Care

1.1. This compound: A Novel Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[3][5][6] Its non-planar, sp3-hybridized nature allows for three-dimensional diversity, which can lead to high-affinity and selective interactions with biological targets. The specific substitutions on the pyrrolidine ring of our investigational compound, including a hydroxylated alkyl chain, suggest potential for hydrogen bonding and other key interactions within a protein binding pocket.

1.2. Tofacitinib: The Standard of Care JAK Inhibitor

Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, with functional cellular activity against JAK2. By inhibiting these kinases, Tofacitinib blocks the signaling of several pro-inflammatory cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21. This mechanism has proven effective in mitigating the inflammatory cascade in autoimmune diseases like rheumatoid arthritis.

Hypothesized Mechanism of Action: JAK1 Inhibition

We hypothesize that this compound selectively inhibits the JAK1 enzyme, thereby blocking the downstream STAT phosphorylation and subsequent gene transcription of inflammatory mediators. This proposed mechanism is illustrated in the signaling pathway diagram below.

JAK-STAT_Pathway Hypothesized JAK1 Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1_A JAK1 Receptor->JAK1_A Activation JAK1_B JAK1 Receptor->JAK1_B Activation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation pSTAT_A pSTAT STAT_A->pSTAT_A pSTAT_B pSTAT STAT_B->pSTAT_B STAT_Dimer STAT Dimer pSTAT_A->STAT_Dimer pSTAT_B->STAT_Dimer DNA DNA STAT_Dimer->DNA Nuclear Translocation Test_Compound 1-(2-Ethyl-3-hydroxy-2- methylpropyl)pyrrolidin-3-ol Test_Compound->JAK1_A Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK1_A Inhibition Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Experimental_Workflow Comparative Experimental Workflow Start Start Biochemical_Assays Biochemical Assays (Kinase Panel) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Cytokine Signaling) Biochemical_Assays->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based_Assays->ADME_Tox In_Vivo_Model In Vivo Efficacy Model (Collagen-Induced Arthritis) ADME_Tox->In_Vivo_Model Data_Analysis Comparative Data Analysis In_Vivo_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the head-to-head comparative study.

Detailed Experimental Protocols

4.1. Biochemical Kinase Inhibition Assays

  • Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against a panel of kinases, including JAK1, JAK2, JAK3, and TYK2.

  • Protocol:

    • Prepare a dilution series of this compound and Tofacitinib in DMSO.

    • In a 384-well plate, add the recombinant kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the diluted compounds to the wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the fluorescence signal, which is proportional to the kinase activity.

    • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

4.2. Cell-Based Cytokine Signaling Assay

  • Objective: To assess the ability of the test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Protocol:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

    • Pre-incubate the cells with a dilution series of the test compound or Tofacitinib for 1 hour.

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1 signaling) for 15 minutes.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3).

    • Analyze the pSTAT3 levels using flow cytometry.

    • Determine the IC50 values for the inhibition of STAT phosphorylation.

4.3. In Vitro ADME/Tox Profiling

  • Objective: To evaluate the preliminary drug-like properties and safety profile of the test compound.

  • Protocols:

    • Metabolic Stability: Incubate the test compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

    • Cytotoxicity: Treat a panel of cell lines (e.g., HepG2, HEK293) with increasing concentrations of the test compound and assess cell viability using an MTT or CellTiter-Glo assay.

4.4. In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in a preclinical model of rheumatoid arthritis.

  • Protocol:

    • Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.

    • Once clinical signs of arthritis appear, randomize the mice into treatment groups: Vehicle, Tofacitinib (e.g., 10 mg/kg, oral, daily), and this compound (at various doses, oral, daily).

    • Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema) and body weight.

    • At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation and damage.

Comparative Data Summary

The following tables present a template for summarizing the hypothetical comparative data obtained from the described experiments.

Table 1: In Vitro Kinase Inhibition Profile

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Tofacitinib1-520-100<150-200

Table 2: Cellular Activity and In Vitro Safety

CompoundIL-6 induced pSTAT3 IC50 (nM)HepG2 Cytotoxicity CC50 (µM)
This compound[Insert Data][Insert Data]
Tofacitinib10-50>100

Table 3: In Vivo Efficacy in CIA Model

Treatment GroupMean Arthritis Score (Day 21)Paw Swelling Reduction (%)
Vehicle[Insert Data]0
Tofacitinib (10 mg/kg)[Insert Data][Insert Data]
Test Compound (X mg/kg)[Insert Data][Insert Data]

Logical Framework for Go/No-Go Decision

The decision to advance this compound will be based on a multi-parameter assessment against Tofacitinib.

Go_NoGo_Decision Go/No-Go Decision Framework Potency Superior or Equivalent In Vitro Potency? Selectivity Improved Kinase Selectivity Profile? Potency->Selectivity Yes NoGo Terminate Development Potency->NoGo No Efficacy Comparable or Better In Vivo Efficacy? Selectivity->Efficacy Yes Selectivity->NoGo No Safety Favorable In Vitro Safety Profile? Efficacy->Safety Yes Efficacy->NoGo No Go Advance to Further Development Safety->Go Yes Safety->NoGo No

Caption: Decision-making logic for advancing the test compound.

Conclusion

This comprehensive guide provides a robust framework for the head-to-head comparison of this compound with the standard of care, Tofacitinib, under the hypothesis that the novel compound is a JAK1 inhibitor. The outlined experimental plan, from biochemical assays to in vivo efficacy studies, will generate the necessary data to make an informed decision on the therapeutic potential of this novel chemical entity. A successful outcome, demonstrating superior or equivalent efficacy with an improved safety and selectivity profile, would warrant its advancement into further preclinical and clinical development.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]

  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. (2023). PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). PubMed. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed Central. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). PubMed. [Link]

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Meta-analysis of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Review of a Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive meta-analysis of the available scientific literature and data concerning the novel pyrrolidine derivative, 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. It aims to objectively assess its known biological activities, compare its performance with relevant alternatives where data permits, and provide detailed experimental context.

Introduction: The Pyrrolidine Scaffold and the Emergence of a New Derivative

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its unique conformational properties and its role as a versatile pharmacophore.[1] Its derivatives have shown a wide spectrum of biological activities, leading to their use in a variety of therapeutic areas. The subject of this analysis, this compound, is a novel compound within this class.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1344288-73-8[2]
Molecular Formula C10H21NO2[2]
Molecular Weight 187.28[2]

At present, publicly available scientific literature on this compound is exceptionally limited. Extensive searches of prominent chemical and life sciences databases have revealed its existence and basic chemical identifiers, but have not yielded published studies detailing its synthesis, biological activity, or mechanism of action. This guide, therefore, serves as a foundational document, summarizing the current state of knowledge and outlining the necessary experimental workflows for its future investigation.

Comparative Analysis: A Data-Deficient Landscape

A core objective of a meta-analysis is to compare the performance of a compound against established alternatives. However, due to the absence of published data for this compound, a direct comparative analysis is not currently feasible.

To provide context for future research, we can consider the broader class of substituted pyrrolidinols and their known biological activities. For instance, various N-substituted 3-pyrrolidinols have been explored for a range of applications, from intermediates in the synthesis of complex molecules to active pharmaceutical ingredients themselves.[3] The specific substitution pattern of an ethyl-hydroxy-methylpropyl group at the 1-position and a hydroxyl group at the 3-position suggests potential for unique pharmacological properties.

Future comparative studies would necessitate the synthesis of this compound and its evaluation in relevant biological assays alongside appropriate reference compounds.

Proposed Experimental Workflows for Future Investigation

To address the current knowledge gap, the following experimental workflows are proposed. These protocols are designed to be self-validating and provide a robust foundation for the initial characterization of this novel compound.

Synthesis and Purification Protocol

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could be the reductive amination of a suitable pyrrolidin-3-ol precursor with an appropriately substituted aldehyde or ketone.

Hypothetical Synthetic Workflow:

G A Pyrrolidin-3-ol C Reductive Amination (e.g., NaBH(OAc)3) A->C B 2-Ethyl-3-hydroxy-2-methylpropanal B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pyrrolidin-3-ol in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 2-ethyl-3-hydroxy-2-methylpropanal.

  • Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid reduction of other functional groups.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

In Vitro Biological Screening Workflow

Given the novelty of the compound, a broad-based in vitro screening approach is recommended to identify potential biological activities.

G cluster_0 Initial Screening cluster_1 Hit Validation and Follow-up A This compound B Cell Viability/Toxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Receptor Binding Assays (Panel of common CNS and peripheral targets) A->C D Enzyme Inhibition Assays (Panel of kinases, proteases, etc.) A->D E Dose-Response Studies B->E C->E D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Caption: Proposed workflow for in vitro biological screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Cell Viability Assays: Perform initial cytotoxicity screening across a panel of representative cell lines (e.g., HEK293, HeLa, HepG2) using assays such as the MTT or CellTiter-Glo assay to determine the compound's general toxicity profile.

  • Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

  • Hit Identification: Identify "hits" as compounds that exhibit a statistically significant effect on a particular target compared to a vehicle control.

  • Dose-Response Analysis: For any identified hits, perform dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound for the specific target.

  • Selectivity Profiling: Assess the selectivity of the hit compound by testing it against a panel of related targets.

Conclusion and Future Directions

This compound represents a novel, yet uncharacterized, member of the pharmacologically significant pyrrolidine family. The current lack of published data underscores a significant opportunity for original research. The experimental workflows outlined in this guide provide a clear and logical path forward for the synthesis, purification, and initial biological characterization of this compound.

Future research should focus on executing these workflows to elucidate the compound's biological activities. Any confirmed "hits" from the initial screening should be rigorously validated, and structure-activity relationship (SAR) studies should be initiated to explore analogues with improved potency and selectivity. The dissemination of these future findings will be critical to building a comprehensive understanding of this novel chemical entity and its potential therapeutic applications.

References

At present, there are no peer-reviewed scientific articles or patents available that specifically describe the synthesis, biological activity, or therapeutic use of this compound. The references below confirm its chemical identity and provide general context on the importance of the pyrrolidine scaffold.

  • This compound. Chemsrc.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Process for the preparation of a pyrrolidinol compound.

Sources

Safety Operating Guide

Proper Disposal of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol (CAS No. 1344288-73-8), a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As no specific disposal protocol for this compound is widely published, this document synthesizes best practices from authoritative sources on chemical waste management and infers appropriate procedures based on the compound's structural motifs.

Hazard Assessment and Core Principles

Core Disposal Principles:

  • Do Not Dispose Down the Drain: Organic compounds, including this one, should never be disposed of via the sanitary sewer system[4][5][6]. This prevents contamination of waterways and interference with wastewater treatment processes[7][8].

  • Segregation is Key: Always segregate chemical waste. This compound should be collected in a dedicated, properly labeled hazardous waste container and not mixed with incompatible materials[4][6].

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, all laboratory chemical waste should be treated as hazardous[9]. This ensures the highest level of safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[7][10].

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures. Always follow their specific guidelines[4][11].

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the following minimum PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact, as related compounds can cause skin irritation[1][2].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes, as related compounds can cause serious eye irritation[1][2].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential aerosols or vapors, as related compounds may cause respiratory irritation[1][2].

Disposal Protocol: A Step-by-Step Approach

This protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

Step 1: Waste Collection
  • Select a Compatible Container:

    • Use a clean, leak-proof container made of a material compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable[4][12].

    • Ensure the container has a secure, tight-fitting lid[4][12].

  • Label the Container:

    • Clearly label the container with the words "HAZARDOUS WASTE"[12].

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages[4][12]. For this specific waste stream, list "this compound". If it is in a solvent, list the solvent as well (e.g., "Methanol").

    • Indicate the date when waste was first added to the container (the "accumulation start date")[9].

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste[4][12].

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][10].

    • Ensure the SAA is away from heat sources and incompatible chemicals. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills[4].

Step 2: Handling Contaminated Materials
  • Spill Cleanup: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste[5][9]. Place these materials in a sealed, labeled bag or container.

  • Empty Containers:

    • A container that held this compound is not considered "empty" until all contents have been removed to the extent possible[9].

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste[4][9].

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[4]. While the toxicity of this specific compound is not fully known, a conservative approach is recommended.

    • After proper rinsing, deface or remove all labels from the empty container before disposal in the regular trash or glass disposal bin, as per institutional policy[5][9].

Step 3: Arranging for Disposal
  • Monitor Accumulation Limits: Do not exceed the hazardous waste storage limits for your laboratory's SAA, which is typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[5].

  • Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department[4][5]. Follow their specific procedures for scheduling a collection.

Emergency Procedures

  • Spills: In the event of a significant spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately[4]. Follow your institution's specific spill response protocol.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1].

    • In all cases of exposure, seek medical attention if you feel unwell[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill or Contaminated Material? start->spill Is it a spill? empty_container Empty Chemical Container? start->empty_container Is it an empty container? container Select & Label Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste in Closed Container in SAA container->collect_waste container_full Container Full or Disposal Needed? collect_waste->container_full spill->ppe No collect_spill Collect Spill Debris as Hazardous Waste spill->collect_spill Yes collect_spill->collect_waste container_full->collect_waste No request_pickup Request Pickup from Institutional EHS container_full->request_pickup Yes end_process EHS Collects Waste for Final Disposal request_pickup->end_process empty_container->ppe No rinse Triple Rinse Container; Collect First Rinsate as Hazardous Waste empty_container->rinse Yes dispose_container Deface Label & Dispose of Empty Container per Institutional Policy rinse->dispose_container

Caption: Decision workflow for proper waste management.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste streams in a manner that is safe, environmentally responsible, and compliant with established laboratory safety standards.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]

  • Approaches of Pharmaceutical Waste Management and Handling. Systematic Reviews in Pharmacy. [Link]

  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]

  • This compound. Chemsrc. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • (3S)-pyrrolidin-3-ol. PubChem, National Institutes of Health (NIH). [Link]

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol. The following guidance is synthesized from safety protocols for structurally related pyrrolidine derivatives and general best practices in chemical handling. A thorough risk assessment should be conducted by researchers prior to handling this compound. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.

The prudent handling of novel chemical entities is a cornerstone of successful research and development. In the absence of specific toxicological data for this compound, a conservative approach to personal protective equipment (PPE) is paramount. This guide provides a comprehensive framework for the selection, use, and disposal of PPE when working with this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Core Principles of Protection

Given that this compound is a derivative of pyrrolidine, it is reasonable to anticipate potential hazards associated with this class of compounds. Pyrrolidines can be skin and eye irritants, and some may be harmful if inhaled or ingested.[1][2][3] Therefore, a multi-layered PPE strategy is essential to mitigate potential exposure routes.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound. The selection of specific equipment should be based on a site-specific risk assessment that considers the scale of the experiment and the potential for splashing or aerosol generation.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[4]
Skin and Body Protection Chemical-resistant laboratory coat or gown.A disposable, polyethylene-coated polypropylene gown is recommended to provide a barrier against potential splashes. Ensure the lab coat is fully buttoned.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any signs of degradation or perforation before use. It is advisable to change gloves every 30-60 minutes or immediately if they become contaminated.[4][5] Employ proper glove removal techniques to prevent skin contact with contaminants.[3]
Respiratory Protection Typically not required under normal laboratory conditions with adequate ventilation, such as a chemical fume hood.If working in a poorly ventilated area or if there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is recommended.[4]

Operational Plan: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully fastened.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[5]

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.

  • Lab Coat/Gown: Unfasten the lab coat and remove it by folding it inward, containing any potential contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound, from initial risk assessment to the final disposal of waste.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Conduct Risk Assessment B Review Safety Information for Related Compounds A->B C Select Appropriate PPE Based on Task B->C D Don PPE in Correct Sequence C->D E Handle Chemical in a Ventilated Area (Fume Hood) D->E F Monitor for Spills or Contamination E->F G Segregate Chemical Waste F->G Upon completion H Doff PPE in Correct Sequence G->H I Dispose of Contaminated PPE as Hazardous Waste H->I J Perform Hand Hygiene I->J

Caption: Workflow for PPE Selection and Use.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound should be considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated, clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused or waste quantities of the chemical should be collected in a sealed, properly labeled container. Do not dispose of this chemical down the drain.[2]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be contacted for guidance on the specific disposal procedures and to arrange for the pickup of hazardous waste.[2]

By adhering to these rigorous safety protocols, researchers can confidently handle novel compounds like this compound, ensuring a safe and productive laboratory environment.

References

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • AliExpress. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PREGABALIN EP IMPURITY A. [Link]

Sources

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1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.